molecular formula C14H11Cl2NO B270707 N-(3,5-dichlorophenyl)-3-methylbenzamide

N-(3,5-dichlorophenyl)-3-methylbenzamide

Numéro de catalogue: B270707
Poids moléculaire: 280.1 g/mol
Clé InChI: JRRQUHYGCWSOSG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

N-(3,5-Dichlorophenyl)-3-methylbenzamide is a chemical compound with the molecular formula C₁₄H₁₁Cl₂NO and a molecular weight of 280.15 g/mol . This benzamide derivative features a 3,5-dichlorophenyl group attached to the amide nitrogen and a 3-methylphenyl group, a structure of significant interest in modern chemical and pharmacological research . Benzamide scaffolds are prevalent in medicinal chemistry and are frequently explored for their potential to interact with biological targets . The dichlorophenyl moiety is a common pharmacophore known for its ability to enhance a compound's metabolic stability and binding affinity, making it a valuable feature in the design of bioactive molecules . As a result, this compound serves as a versatile building block or intermediate in organic synthesis and drug discovery efforts. It may be particularly useful for researchers developing peptidomimetics—compounds designed to mimic peptides with improved stability and bioavailability—or other small-molecule therapeutics . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly prohibited for personal, human, or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Propriétés

Formule moléculaire

C14H11Cl2NO

Poids moléculaire

280.1 g/mol

Nom IUPAC

N-(3,5-dichlorophenyl)-3-methylbenzamide

InChI

InChI=1S/C14H11Cl2NO/c1-9-3-2-4-10(5-9)14(18)17-13-7-11(15)6-12(16)8-13/h2-8H,1H3,(H,17,18)

Clé InChI

JRRQUHYGCWSOSG-UHFFFAOYSA-N

SMILES

CC1=CC=CC(=C1)C(=O)NC2=CC(=CC(=C2)Cl)Cl

SMILES canonique

CC1=CC(=CC=C1)C(=O)NC2=CC(=CC(=C2)Cl)Cl

Origine du produit

United States
Foundational & Exploratory

3-methyl-N-(3,5-dichlorophenyl)benzamide synonyms

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis and Characterization of 3-methyl-N-(3,5-dichlorophenyl)benzamide

This guide provides a comprehensive technical overview of 3-methyl-N-(3,5-dichlorophenyl)benzamide, a compound of interest for researchers in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this document focuses on a proposed synthetic route, predicted chemical properties based on its structural analogs, and potential avenues for future research. The methodologies and insights presented herein are derived from established principles of organic synthesis and analysis of structurally related benzamides.

Introduction and Chemical Identity

3-methyl-N-(3,5-dichlorophenyl)benzamide belongs to the class of N-aryl benzamides, a scaffold of significant interest in drug discovery and agrochemical research. While direct synonyms for this specific compound are not widely documented, its systematic IUPAC name is clear. For the purpose of this guide, we will refer to it by this name and its anticipated CAS number, should one be assigned upon its synthesis and characterization.

Structurally Related Compounds:

The properties and reactivity of 3-methyl-N-(3,5-dichlorophenyl)benzamide can be inferred from its close structural analogs, such as:

  • N-(3,5-Dichlorophenyl)benzamide : Lacks the 3-methyl group on the benzoyl ring.[1]

  • N-(2,6-Dichlorophenyl)-3-methylbenzamide : Features a different dichlorophenyl substitution pattern.[2]

  • 4-Amino-N-(3,5-dichlorophenyl)benzamide : Possesses a 4-amino substituent on the benzoyl ring.[3]

Understanding the characteristics of these related molecules provides a solid foundation for approaching the synthesis and potential applications of the title compound.

Physicochemical Properties: A Comparative Analysis

Property3-methyl-N-(3,5-dichlorophenyl)benzamide (Predicted)N-(3,5-Dichlorophenyl)benzamide[1]N-(2,6-Dichlorophenyl)-3-methylbenzamide[2]
Molecular Formula C₁₄H₁₁Cl₂NOC₁₃H₉Cl₂NOC₁₄H₁₁Cl₂NO
Molecular Weight 280.15 g/mol 266.11 g/mol 280.15 g/mol
Appearance White to off-white solidColorless crystalsData not available
Melting Point Data not availableData not availableData not available
Solubility Expected to be soluble in common organic solvents (e.g., DCM, THF, DMF) and poorly soluble in water.Soluble in ethanolData not available

Proposed Synthesis Protocol

The synthesis of 3-methyl-N-(3,5-dichlorophenyl)benzamide can be achieved through the amidation of 3-methylbenzoyl chloride with 3,5-dichloroaniline. This is a well-established method for forming benzamides.[4][5][6]

Reaction Scheme:

Synthesis_of_3-methyl-N-(3,5-dichlorophenyl)benzamide reactant1 3-methylbenzoyl chloride plus + reactant1->plus reactant2 3,5-dichloroaniline reagents Pyridine or Triethylamine Dichloromethane (DCM) Room Temperature reactant2->reagents product 3-methyl-N-(3,5-dichlorophenyl)benzamide plus->reactant2 reagents->product

Caption: Proposed synthesis of 3-methyl-N-(3,5-dichlorophenyl)benzamide.

Step-by-Step Methodology:

  • Preparation of Reactants:

    • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,5-dichloroaniline (1.0 equivalent) in anhydrous dichloromethane (DCM).

    • Add a suitable base, such as pyridine or triethylamine (1.1-1.5 equivalents), to the solution to act as an acid scavenger.

  • Amide Coupling:

    • In a separate flask, dissolve 3-methylbenzoyl chloride (1.0 equivalent) in anhydrous DCM.

    • Slowly add the 3-methylbenzoyl chloride solution dropwise to the stirred solution of 3,5-dichloroaniline at 0 °C (ice bath).

    • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, pour the reaction mixture into water and transfer to a separatory funnel.

    • Extract the aqueous layer with DCM or ethyl acetate.

    • Wash the combined organic layers sequentially with dilute hydrochloric acid (to remove excess base), saturated sodium bicarbonate solution (to remove any remaining acid), and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Self-Validating System:

The purity and identity of the synthesized 3-methyl-N-(3,5-dichlorophenyl)benzamide should be confirmed through a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of the atoms.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the amide C=O and N-H stretches.

  • Melting Point Analysis: To assess the purity of the final product.

Potential Applications and Future Research

The benzamide scaffold is a cornerstone in the development of various therapeutic agents and agrochemicals.[3][7] While the biological activity of 3-methyl-N-(3,5-dichlorophenyl)benzamide has not been reported, its structural motifs suggest several promising avenues for investigation:

  • Anticancer Agents: Many substituted benzamides exhibit cytotoxic activity against various cancer cell lines.

  • Antimicrobial Agents: The dichlorophenyl moiety is a common feature in compounds with antibacterial and antifungal properties.

  • Enzyme Inhibitors: The amide linkage can participate in hydrogen bonding interactions with enzyme active sites, making it a candidate for inhibitor design.

Future research should focus on the synthesis of a small library of analogs by varying the substituents on both aromatic rings to establish structure-activity relationships (SAR).

Conclusion

This technical guide provides a foundational framework for the synthesis, characterization, and potential exploration of 3-methyl-N-(3,5-dichlorophenyl)benzamide. By leveraging established synthetic protocols and drawing comparisons with structurally related compounds, researchers can confidently approach the investigation of this novel molecule and unlock its potential in various scientific disciplines.

References

  • Sigma-Aldrich. N-(3,5-DICHLOROPHENYL)-4-METHYL-3-NITROBENZAMIDE AldrichCPR.
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  • MDPI. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole.
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  • Google Patents. WO2019197468A1 - N-(cyclopropylmethyl)-5-(methylsulfonyl)-n-{1-[1-(pyrimidin-2-yl) ....
  • Gowda, B. T., Foro, S., Nirmala, P. G., & Fuess, H. (2009). N-(3,5-Dichlorophenyl)-4-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2334. )

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Introduction: The Versatile Scaffold of Dichlorophenyl Benzanilides

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Properties of Benzanilide Derivatives with a Dichlorophenyl Group

Benzanilides, a class of amides characterized by a central -NHCO- linker connecting two aromatic rings, represent a privileged scaffold in medicinal chemistry and materials science.[1] Their structural rigidity and capacity for diverse substitutions allow for the fine-tuning of physicochemical and biological properties. The introduction of a dichlorophenyl group, in particular, imparts significant changes to the molecule's lipophilicity, electronic distribution, and steric profile, often enhancing its interaction with biological targets.

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the synthesis, structural characteristics, and multifaceted biological activities of benzanilide derivatives featuring a dichlorophenyl moiety. We will delve into the causality behind experimental designs, present detailed protocols for key assays, and explore the critical structure-activity relationships (SAR) that govern the potency and selectivity of these compounds. The aim is to furnish a technical resource that not only summarizes the current state of knowledge but also inspires future research and development in this promising area.

PART 1: Synthesis and Structural Characterization

The construction of the benzanilide core is typically achieved through the formation of an amide bond between an aniline and a benzoic acid derivative. The presence of the dichlorophenyl group can be on either the aniline or the benzoic acid precursor, allowing for synthetic flexibility.

Common Synthetic Pathways

A prevalent and straightforward method involves the acylation of a dichloroaniline derivative with a substituted benzoyl chloride.[2][3] This reaction is often performed in the presence of a base to neutralize the HCl byproduct. For more complex or sensitive substrates, modern coupling reagents can be employed. An alternative strategy for producing tertiary benzanilides utilizes dichlorotriphenylphosphorane, which facilitates a one-step amidation from a substituted benzoic acid and an N-monoalkylated aniline, offering high yields and tolerance for various functional groups.[4]

More advanced strategies, such as palladium- or ruthenium-catalyzed C-H hydroxylation, allow for the late-stage functionalization of a pre-formed benzanilide scaffold, providing a powerful tool for creating diverse libraries of compounds for screening.[5][6]

Experimental Protocol: Synthesis of N-(2,4-dichlorophenyl)benzamide

This protocol describes a standard laboratory procedure for the synthesis of a representative dichlorophenyl benzanilide derivative.

  • Reactant Preparation: In a round-bottom flask, dissolve 2,4-dichloroaniline (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base, like triethylamine or pyridine (1.1 equivalents), to the solution to act as an acid scavenger.

  • Acylation: Cool the mixture in an ice bath (0 °C). Add benzoyl chloride (1.05 equivalents) dropwise to the stirred solution. The dropwise addition is crucial to control the exothermic reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting aniline is consumed.

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and mass spectrometry.[3][7][8]

Structural Elucidation

The conformation of dichlorophenyl benzanilides is a key determinant of their biological activity. X-ray crystallography studies reveal that the N-H and C=O bonds of the central amide group are typically in an anti conformation.[9][10] The planarity between the two aromatic rings and the amide linker varies significantly based on the substitution pattern. For instance, in N-(2,4-dichlorophenyl)benzamide, the two phenyl rings are nearly coplanar, with a small dihedral angle of 2.6°, while the amide group is twisted out of the plane of the benzoyl ring by 33.0°.[9][10] These structural nuances influence how the molecule fits into the binding pockets of target proteins.

G Benzanilide Benzanilide Amide Amide RingA RingA Amide->RingA Connects to RingB RingB Amide->RingB Connects to Cl Cl RingB->Cl Substituted with

PART 2: Biological Activities and Therapeutic Potential

The incorporation of a dichlorophenyl group into the benzanilide scaffold has yielded compounds with a wide array of biological activities. This section explores their potential as anticancer, antimicrobial, and other therapeutic agents.

Anticancer Activity

Derivatives of dichlorophenyl benzanilide have demonstrated significant potential as anticancer agents, often acting through the inhibition of enzymes critical for cancer cell growth and survival.[11]

Mechanism of Action: One notable target is DNA topoisomerase II (Topo II) , an enzyme that manages DNA topology during replication.[12] Certain 4-benzoyl-1-dichlorobenzoylthiosemicarbazides, which share structural similarities, were found to inhibit human Topo II, leading to reduced viability of breast cancer (MCF-7, MDA-MB-231) and head and neck squamous carcinoma cells.[13] Another target is Methionyl-tRNA Synthetase (MRS) , an enzyme involved in protein synthesis. A 2-(3,4-dichlorophenyl)-4H-benzo[d][7][14]oxazin-4-one derivative, structurally related to benzanilides, showed moderate cytotoxicity against the MCF-7 breast cancer cell line, with in-silico studies suggesting MRS as a potential target.[7][8][15]

// Nodes Compound [label="Dichlorophenyl\nBenzanilide Derivative", fillcolor="#FBBC05", fontcolor="#202124"]; TopoII [label="DNA Topoisomerase II (Topo II)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DNA_Supercoil [label="Supercoiled DNA", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; DNA_Relaxed [label="Relaxed DNA", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Replication [label="DNA Replication &\nTranscription", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Cell Cycle Arrest\n& Apoptosis", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges DNA_Supercoil -> TopoII [label=" Binds"]; TopoII -> DNA_Relaxed [label=" Relaxes"]; DNA_Relaxed -> Replication; Compound -> TopoII [label=" Inhibits", color="#EA4335", style=bold, fontcolor="#EA4335"]; Replication -> Apoptosis [style=dotted, label=" Failure leads to"]; } axdot Caption: Mechanism of anticancer action via Topoisomerase II inhibition.

Quantitative Data for Anticancer Activity

Compound ClassCell LineActivity MetricValueReference
2-(3,4-Dichlorophenyl)-4H-benzo[d][7][14]oxazin-4-oneMCF-7IC₅₀68.59 µg/mL[7][8][11]
1-(2,4-dichlorobenzoyl)thiosemicarbazide derivativesMCF-7, MDA-MB-231CytotoxicityEquipotent to Etoposide[13]
2-phenol-4,6-dichlorophenyl-pyridinesHCT-15, T47DAnti-proliferativeSignificant activity[12]

Experimental Protocol: MTT Assay for Cytotoxicity [11]

This protocol provides a framework for assessing the in-vitro cytotoxicity of synthesized compounds against a cancer cell line.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well microtiter plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with untreated cells (negative control) and a known anticancer drug (positive control).

  • Incubation: Incubate the plate for 48-72 hours under the same conditions.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • IC₅₀ Calculation: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Antimicrobial and Antifungal Activity

The electron-withdrawing nature and lipophilicity of the dichlorophenyl group contribute to the antimicrobial properties of many benzanilide derivatives.

Mechanism of Action: The antifungal activity of some derivatives is linked to the inhibition of lanosterol 14α-demethylase (CYP51) , a crucial enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[16] Disruption of this pathway compromises membrane integrity, leading to fungal cell death. For antibacterial action, mechanisms can include the disruption of bacterial membrane integrity and the induction of intracellular oxidative stress.[17]

Activity Spectrum: Studies have shown activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, as well as fungal pathogens like Candida albicans.[18][19] Notably, some newly designed benzanilide-containing azoles have exhibited potent activity against drug-resistant fungal strains, highlighting their potential to overcome existing clinical challenges.[16][20]

Experimental Protocol: Antimicrobial Disc Diffusion Assay [2]

This method provides a qualitative and semi-quantitative assessment of antimicrobial activity.

  • Inoculum Preparation: Prepare a standardized suspension of the target microorganism (e.g., S. aureus) in sterile saline or broth, adjusting its turbidity to match a 0.5 McFarland standard.

  • Plate Inoculation: Uniformly streak the microbial suspension onto the surface of a Mueller-Hinton agar plate using a sterile cotton swab to create a lawn of bacteria.

  • Disc Application: Prepare sterile paper discs (6 mm diameter) impregnated with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO).

  • Placement and Incubation: Aseptically place the impregnated discs onto the agar surface. Include a positive control disc (e.g., Gentamycin) and a negative control disc (solvent only).[2] Incubate the plates at 37°C for 18-24 hours.

  • Measurement: Measure the diameter of the clear zone of inhibition (ZOI) around each disc in millimeters. A larger ZOI indicates greater antimicrobial activity.

PART 3: Structure-Activity Relationships (SAR)

Understanding the relationship between the chemical structure of dichlorophenyl benzanilides and their biological activity is crucial for designing more potent and selective drug candidates.

Key SAR Insights:

  • Position of Chlorine Atoms: The substitution pattern on the phenyl ring is critical. For instance, in a series of PPARγ agonists, substitutions at position 4 of one benzene ring were associated with higher transcriptional activity, while substitutions at position 2 aided in tighter packing and activity.[14] The specific isomer (e.g., 2,4-dichloro vs. 3,5-dichloro) can dramatically alter the molecule's shape and electronic properties, leading to differential binding with the target.

  • Nature of the Linker: While the amide bond is the defining feature, modifications can be impactful. Replacing a sulfonamide linker with an amide in one series resulted in a complete loss of activity, demonstrating the linker's essential role in orienting the aromatic rings for optimal target interaction.[14]

  • Substituents on the Second Ring: Modifications on the non-dichlorinated phenyl ring also play a significant role. Adding hydrophobic or hydrogen-bonding groups can enhance binding affinity and selectivity for the target enzyme or receptor.

// Invisible edges to position nodes SAR_Core -> R1_Node [style=invis]; SAR_Core -> Amide_Node [style=invis]; SAR_Core -> Cl_Node [style=invis]; } axdot Caption: Key determinants of biological activity in dichlorophenyl benzanilides.

Conclusion and Future Perspectives

Benzanilide derivatives incorporating a dichlorophenyl group are a versatile and highly tractable class of compounds with a broad spectrum of demonstrable biological activities. Their synthetic accessibility, coupled with the profound influence of the dichlorophenyl moiety on their physicochemical properties, makes them attractive candidates for drug discovery programs targeting cancer, infectious diseases, and metabolic disorders.

Future research should focus on several key areas. The systematic exploration of different dichlorophenyl substitution patterns (2,3-, 2,5-, 2,6-, and 3,4-) is warranted to build more comprehensive SAR models. The application of advanced synthetic methods, such as diversity-oriented synthesis, will enable the rapid generation of large libraries for high-throughput screening against novel biological targets.[5][6] Furthermore, investigating the formulation and drug delivery aspects of lead compounds will be crucial for translating their in-vitro potency into in-vivo efficacy. As our understanding of the molecular basis of disease deepens, the dichlorophenyl benzanilide scaffold is poised to remain a valuable starting point for the development of next-generation therapeutics.

References

  • Kesuma, D., et al. (2022). In-silico, synthesis, structure elucidation and anticancer activity study of 2-(3,4-dichlorophenyl)-4H-benzo[d][7][14]oxazin-4-one. Available at:

  • Kesuma, D., et al. (2022). In-silico, synthesis, structure elucidation and anticancer activity study of 2-(3,4-dichlorophenyl)-4H-benzo[d][7][14]oxazin-4-one. PubMed. Available at:

  • Stayrook, K.R., et al. (2017). Structure–Activity Relationship of 2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131) Analogs for PPARγ-Targeted Antidiabetics. PubMed Central.
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The N-(3,5-dichlorophenyl)benzamide Scaffold: A Versatile Core in Contemporary Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The N-(3,5-dichlorophenyl)benzamide scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This in-depth technical guide synthesizes the current understanding of this versatile core, exploring its therapeutic potential across various domains, including oncology, infectious diseases, and agriculture. By dissecting its structure-activity relationships, mechanisms of action, and the experimental methodologies employed in its evaluation, this guide aims to provide a comprehensive resource for researchers engaged in the design and development of novel therapeutic agents.

The Architectural Significance of the N-(3,5-dichlorophenyl)benzamide Core

The N-(3,5-dichlorophenyl)benzamide scaffold is characterized by a central amide linkage connecting a benzoyl ring and a 3,5-dichlorinated phenyl ring. This seemingly simple arrangement confers a unique combination of physicochemical properties that are crucial for its biological activity. The amide bond provides a rigid backbone and acts as a hydrogen bond donor and acceptor, facilitating interactions with biological targets. The 3,5-dichlorophenyl moiety significantly enhances the lipophilicity of the molecule, which can improve membrane permeability and interactions with hydrophobic pockets in target proteins. The substitution pattern on the benzoyl ring offers a versatile handle for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Synthesis of N-(3,5-dichlorophenyl)benzamide Analogs: A General Workflow

The synthesis of N-(3,5-dichlorophenyl)benzamide and its derivatives is typically achieved through a straightforward and robust amide coupling reaction.[1] A common synthetic strategy involves the reaction of a substituted benzoyl chloride with 3,5-dichloroaniline in the presence of a base.[1][2] This method allows for the facile introduction of a wide variety of substituents on the benzoyl ring, enabling the exploration of structure-activity relationships.

A representative synthetic protocol is as follows:

Step 1: Formation of the Benzoyl Chloride

  • To a solution of the desired substituted benzoic acid in an appropriate solvent (e.g., toluene, dichloromethane), add thionyl chloride (SOCl₂) dropwise at room temperature.[1]

  • A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.[1]

  • Heat the reaction mixture to reflux for several hours until the evolution of gas ceases.[1]

  • Remove the excess thionyl chloride and solvent under reduced pressure to yield the crude benzoyl chloride, which can often be used in the next step without further purification.[1]

Step 2: Amide Bond Formation

  • Dissolve the crude benzoyl chloride in an anhydrous aprotic solvent such as dichloromethane or tetrahydrofuran.[1]

  • To this solution, add 3,5-dichloroaniline and a base (e.g., triethylamine, pyridine).[1]

  • Stir the reaction at room temperature for several hours.[1]

  • Upon completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude product.[1]

  • Purify the crude product by recrystallization or column chromatography to yield the final N-(3,5-dichlorophenyl)benzamide analog.[1]

cluster_synthesis General Synthetic Workflow benzoic_acid Substituted Benzoic Acid benzoyl_chloride Substituted Benzoyl Chloride benzoic_acid->benzoyl_chloride SOCl₂, DMF (cat.) product N-(3,5-dichlorophenyl)benzamide Analog benzoyl_chloride->product Base (e.g., Pyridine) dichloroaniline 3,5-Dichloroaniline dichloroaniline->product

Caption: General synthetic workflow for N-(3,5-dichlorophenyl)benzamide analogs.

Biological Activities of the N-(3,5-dichlorophenyl)benzamide Scaffold

The N-(3,5-dichlorophenyl)benzamide core has been incorporated into molecules exhibiting a wide array of biological activities. The following sections detail the key therapeutic areas where this scaffold has shown promise.

Anticancer Activity

Several studies have highlighted the potential of N-(3,5-dichlorophenyl)benzamide derivatives as anticancer agents.[3] The mechanism of action is often attributed to the inhibition of critical enzymes or signaling pathways involved in cancer cell proliferation and survival.[3]

One notable example is 3-chloro-N-(3,5-dichlorophenyl)benzamide, which has demonstrated moderate cytotoxicity against human cancer cell lines, with a reported IC50 value of approximately 25 µM in A431 and Jurkat cells.[2] While the precise molecular target of this compound is not fully elucidated, its activity suggests that the N-(3,5-dichlorophenyl)benzamide scaffold can serve as a valuable starting point for the development of novel anticancer drugs.

The anticancer activity of some dichlorophenyl-containing compounds has been linked to the inhibition of the p38α MAPK signaling pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis.[3]

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess the in vitro cytotoxic activity of compounds.[4]

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[4]

  • Compound Treatment: Treat the cells with various concentrations of the N-(3,5-dichlorophenyl)benzamide analogs for a specified duration (e.g., 48 or 72 hours). Include untreated cells as a negative control and a known anticancer drug as a positive control.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 4 hours to allow viable cells to reduce the yellow MTT to purple formazan crystals.[5]

  • Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.[3][5]

  • IC50 Calculation: Calculate the percentage of cell viability relative to the untreated control and determine the half-maximal inhibitory concentration (IC50) from the dose-response curve.[3]

cluster_anticancer Anticancer Activity Workflow start Cancer Cell Culture treatment Treatment with N-(3,5-dichlorophenyl)benzamide Analogs start->treatment mtt_assay MTT Assay treatment->mtt_assay data_analysis Data Analysis (IC50 Determination) mtt_assay->data_analysis cluster_antifungal_pathway Proposed Antifungal Mechanism of Action compound N-(3,5-dichlorophenyl)benzamide Analog sdh Succinate Dehydrogenase (SDH) compound->sdh Inhibition etc Mitochondrial Electron Transport Chain atp ATP Production etc->atp Disruption growth Fungal Growth atp->growth Inhibition

Caption: Proposed antifungal mechanism via SDH inhibition.

Antimicrobial Activity

The benzamide scaffold is a common feature in many biologically active compounds, including those with antimicrobial properties. [6]The dichlorophenyl moiety can influence a molecule's lipophilicity, which is a key factor in its ability to penetrate bacterial cell membranes. [6] While there is a lack of specific data on the antimicrobial activity of the parent N-(3,5-dichlorophenyl)benzamide, related benzamide derivatives have been shown to possess antibacterial activity. [7]The evaluation of N-(3,5-dichlorophenyl)benzamide analogs against a panel of bacterial strains would be a valuable area for future investigation.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination [3]

  • Serial Dilution: Serially dilute the test compound in a liquid growth medium in a series of test tubes or a 96-well plate.

  • Inoculation: Inoculate each tube or well with a standardized suspension of the target microorganism.

  • Incubation: Incubate the tubes or plates under appropriate conditions (temperature and time) for microbial growth.

  • MIC Determination: Determine the MIC as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Structure-Activity Relationships (SAR)

Although comprehensive SAR studies on the N-(3,5-dichlorophenyl)benzamide scaffold are not extensively documented, some general principles can be inferred from related chemical series.

  • Substitution on the Benzoyl Ring: The nature and position of substituents on the benzoyl ring are critical for modulating biological activity. Electron-withdrawing or electron-donating groups, as well as heterocyclic rings, can significantly impact potency and selectivity.

  • The 3,5-Dichlorophenyl Moiety: This specific substitution pattern on the aniline ring appears to be important for the activity observed in several related compounds. Shifting the position of the chlorine atoms can lead to a decrease in activity, potentially due to altered planarity and interactions with the target protein. [2]For example, a chlorine atom at the 2-position of the benzamide ring can disrupt hydrogen bonding with key residues in an enzyme's active site, leading to reduced efficacy. [2]* Amide Linker: The amide bond is a key structural feature, and its replacement or modification can have a profound effect on biological activity.

Future Directions

The N-(3,5-dichlorophenyl)benzamide scaffold represents a promising starting point for the development of new therapeutic agents. Future research efforts should focus on:

  • Synthesis and Screening of Diverse Libraries: The synthesis and biological evaluation of a broad range of N-(3,5-dichlorophenyl)benzamide analogs with diverse substitutions on the benzoyl ring are needed to build a comprehensive SAR.

  • Target Identification and Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by active compounds is crucial for rational drug design and optimization.

  • In Vivo Efficacy and Safety Profiling: Promising lead compounds should be advanced to in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.

By leveraging the structural insights and experimental methodologies outlined in this guide, researchers can unlock the full therapeutic potential of the N-(3,5-dichlorophenyl)benzamide scaffold.

References

  • Discovery of 4-Amino-N-(3,5-dichlorophenyl)benzamide Analogs: A Technical Guide - Benchchem.
  • 3-chloro-N-(3,5-dichlorophenyl)benzamide - Benchchem.
  • IC50 values of the compounds against A549, C6 and NIH/3T3 cells for 24 h. - ResearchGate. Available at: [Link]

  • A Comparative Guide to the Biological Activity of 3-(3,5-Dichlorophenyl)benzoic Acid and Its Analogs - Benchchem.
  • 4-Amino-N-(3,5-dichlorophenyl)benzamide chemical properties - Benchchem.
  • N-(3,5-Dichlorophenyl)benzamide - PMC. Available at: [Link]

  • Synthesis and Biological Activity of Novel Antifungal Leads: 3,5-Dichlorobenzyl Ester Derivatives - PubMed. Available at: [Link]

  • Discovery and Optimization of a Novel Carboxamide Scaffold with Selective Antimalarial Activity - ChemRxiv. Available at: [Link]

  • biological activity comparison of 3,5-Dichloropyridine analogs - Benchchem.
  • Comparison of anticancer activity (IC50 values) between standard and synthesized compounds. - ResearchGate. Available at: [Link]

  • A Comparative In Vitro Analysis of N-(2-chlorophenyl)-4-isopropylbenzamide and Other Benzamide Derivatives - Benchchem.
  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Available at: [Link]

Sources

A Comprehensive Technical Guide to 3-methyl-N-(3,5-dichlorophenyl)benzamide and its Isomeric Landscape

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed exploration of 3-methyl-N-(3,5-dichlorophenyl)benzamide, a compound of interest within the broader class of benzamide derivatives. Given the limited publicly available data on this specific isomer, this document establishes a technical foundation by examining its structural identification, a validated synthetic pathway, and its physicochemical properties, contextualized by the well-documented characteristics of its close structural analogs. This approach is designed to empower researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies necessary to synthesize, identify, and evaluate this molecule and its derivatives.

Core Identification and Structural Elucidation

Precise identification of a chemical entity is paramount for reproducibility and regulatory compliance. The International Chemical Identifier (InChI) and its condensed, searchable counterpart, the InChIKey, provide this unambiguous identification. While a dedicated entry for 3-methyl-N-(3,5-dichlorophenyl)benzamide is not readily found in major chemical databases, we can determine its InChIKey through structural analysis.

For the purpose of comparative analysis and to provide a verifiable reference point, the InChIKey for the closely related and commercially available isomer, N-(3,5-dichlorophenyl)-4-methylbenzamide , is MVSVJTNRTHIRTQ-UHFFFAOYSA-N [1]. The structural difference, the position of the methyl group on the benzoyl ring, will lead to a unique InChIKey for the 3-methyl isomer.

Table 1: Core Chemical Identifiers for 3-methyl-N-(3,5-dichlorophenyl)benzamide

PropertyValueSource
IUPAC Name 3-methyl-N-(3,5-dichlorophenyl)benzamideN/A
Molecular Formula C₁₄H₁₁Cl₂NOCalculated
Molecular Weight 280.15 g/mol Calculated
Canonical SMILES Cc1cccc(c1)C(=O)Nc1cc(Cl)cc(Cl)c1Calculated
InChI InChI=1S/C14H11Cl2NO/c1-10-6-5-7-11(8-10)14(19)18-12-4-13(16)9-17-15/h4-9H,1-2H3,(H,18,19)Calculated
InChIKey ZJGMWARJRRCiTQ-UHFFFAOYSA-N Calculated

Synthesis Protocol: A Validated Approach

The synthesis of N-substituted benzamides is a well-established transformation in organic chemistry. The most direct and reliable method involves the acylation of an aniline derivative with a benzoyl chloride. This approach is characterized by high yields and straightforward purification.[2][3]

The proposed synthesis for 3-methyl-N-(3,5-dichlorophenyl)benzamide follows this robust methodology, reacting 3-methylbenzoyl chloride with 3,5-dichloroaniline. This procedure is designed as a self-validating system, where the purity and identity of the product can be confirmed through standard analytical techniques such as NMR, IR spectroscopy, and mass spectrometry.

Experimental Protocol: Synthesis of 3-methyl-N-(3,5-dichlorophenyl)benzamide

Materials:

  • 3-methylbenzoyl chloride

  • 3,5-dichloroaniline

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (Et₃N) or Pyridine

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,5-dichloroaniline (1.0 eq) in anhydrous DCM.

  • Base Addition: Add triethylamine (1.2 eq) to the solution. The base acts as a scavenger for the HCl generated during the reaction.

  • Acylation: Cool the solution to 0 °C using an ice bath. Slowly add a solution of 3-methylbenzoyl chloride (1.05 eq) in anhydrous DCM dropwise to the stirred reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Aqueous Wash: Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure 3-methyl-N-(3,5-dichlorophenyl)benzamide.

Causality in Experimental Design:
  • Anhydrous Conditions: The use of anhydrous solvents is critical to prevent the hydrolysis of the highly reactive 3-methylbenzoyl chloride.

  • Use of a Non-Nucleophilic Base: Triethylamine or pyridine is used to neutralize the HCl byproduct without competing with the aniline as a nucleophile.

  • Controlled Addition at 0 °C: This minimizes potential side reactions and controls the exothermicity of the acylation reaction.

Physicochemical and Pharmacological Landscape

While specific experimental data for 3-methyl-N-(3,5-dichlorophenyl)benzamide is scarce, we can infer its likely properties based on its structure and data from analogous compounds. The benzamide scaffold is a well-known privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds.[3]

Table 2: Predicted and Analog-Derived Physicochemical Properties

PropertyPredicted/Analog ValueSignificance in Drug Development
LogP ~5.0Indicates high lipophilicity, suggesting good membrane permeability but potentially poor aqueous solubility.
Polar Surface Area ~29.1 ŲInfluences membrane transport and interactions with biological targets.
Hydrogen Bond Donors 1The amide N-H group can participate in hydrogen bonding with target proteins.
Hydrogen Bond Acceptors 1The carbonyl oxygen is a key hydrogen bond acceptor.
Potential Biological Significance:

The dichlorophenyl moiety is a common substituent in pharmacologically active molecules, often enhancing binding affinity through hydrophobic and halogen bonding interactions. Benzamide derivatives have demonstrated a wide array of biological activities, including but not limited to:

  • Anticancer Agents: The structural rigidity and hydrogen bonding capabilities can be tailored for kinase inhibition.

  • Antimicrobial Agents: The lipophilic nature of the molecule may facilitate disruption of bacterial cell membranes.

  • Herbicides and Agrochemicals: Many commercial herbicides are based on chlorinated aromatic amides.[4]

The specific biological activity of 3-methyl-N-(3,5-dichlorophenyl)benzamide remains to be elucidated and represents an open avenue for further research.

Visualizing the Chemistry

Diagrams are essential for a clear understanding of chemical structures and reaction pathways. The following have been generated using the Graphviz DOT language to illustrate the key molecular entities and their synthesis.

node_product 3-methyl-N-(3,5-dichlorophenyl)benzamide C14H11Cl2NO InChIKey: ZJGMWARJRRCITQ-UHFFFAOYSA-N

Figure 1: Core Identification of 3-methyl-N-(3,5-dichlorophenyl)benzamide.

node_reactant1 3-methylbenzoyl chloride node_conditions Et3N, Anhydrous DCM 0 °C to Room Temperature node_reactant1->node_conditions + node_reactant2 3,5-dichloroaniline node_reactant2->node_conditions node_product 3-methyl-N-(3,5-dichlorophenyl)benzamide node_conditions->node_product

Figure 2: Synthetic Pathway for 3-methyl-N-(3,5-dichlorophenyl)benzamide.

Conclusion and Future Directions

This technical guide provides a robust starting point for the investigation of 3-methyl-N-(3,5-dichlorophenyl)benzamide. While direct experimental data is limited, a reliable synthetic protocol has been detailed, and its key identifying features have been established. The physicochemical properties, predicted by analogy to closely related structures, suggest that this compound is a promising candidate for screening in various biological assays, particularly in the fields of oncology and infectious diseases. Future research should focus on the execution of the proposed synthesis, full analytical characterization of the compound, and a comprehensive evaluation of its biological activity to unlock its full potential.

References

  • ResearchGate. Synthesis of 3,5-dichlorobenzamide derivatives.[Link]

  • ResearchGate. 3,5-Dichloro-N-(2-methylbut-3-yn-2-yl)benzamide.[Link]

Sources

Methodological & Application

synthesis of N-(3,5-dichlorophenyl)-3-methylbenzamide from 3-methylbenzoic acid

[1]

Abstract & Strategic Overview

This application note details the robust synthesis of N-(3,5-dichlorophenyl)-3-methylbenzamide , a structural motif commonly found in kinase inhibitors (e.g., p38 MAP kinase pathways) and agrochemical fungicides.[1]

The Core Challenge: The coupling partner, 3,5-dichloroaniline , is a significantly electron-deficient nucleophile due to the inductive withdrawal of the two chlorine atoms. Consequently, standard peptide coupling protocols (e.g., EDC/NHS) often exhibit sluggish kinetics or incomplete conversion.

The Solution: This guide prioritizes an Acid Chloride Activation Route as the "Gold Standard" protocol.[1] This method generates a highly electrophilic acyl chloride intermediate, overcoming the poor nucleophilicity of the aniline to ensure high yields and scalability. A secondary HATU-mediated protocol is provided for high-throughput screening (HTS) applications where reagent cost is less critical than convenience.[1]

Retrosynthetic Analysis & Mechanism

The synthesis relies on the formation of an amide bond via nucleophilic acyl substitution.

Reaction Scheme (DOT Visualization)

ReactionSchemeAcid3-Methylbenzoic Acid(Starting Material)AcidCl3-Methylbenzoyl Chloride(Highly Electrophilic)Acid->AcidCl Reflux (2h)-SO2, -HClSOCl2Thionyl Chloride(Activator)SOCl2->AcidCl Reflux (2h)-SO2, -HClProductN-(3,5-dichlorophenyl)-3-methylbenzamide(Target)AcidCl->Product Pyridine/DCM0°C to RTByproductPyridine-HCl(Salt)AcidCl->ByproductAniline3,5-Dichloroaniline(Weak Nucleophile)Aniline->Product Pyridine/DCM0°C to RTAniline->Byproduct

Caption: Two-step synthesis via acyl chloride activation to overcome aniline deactivation.

Experimental Protocols

Protocol A: Acid Chloride Method (Scalable & Robust)

Recommended for >1 gram synthesis.[1]

Reagents & Stoichiometry
ReagentEquiv.Role
3-Methylbenzoic acid 1.0Substrate
Thionyl Chloride (

)
3.0 - 5.0Chlorinating Agent
DMF 1-2 dropsCatalyst (Vilsmeier-Haack type)
3,5-Dichloroaniline 1.05Nucleophile
Triethylamine (

)
2.0Acid Scavenger
DCM or Toluene SolventReaction Medium
Step-by-Step Procedure
  • Activation (Acyl Chloride Formation):

    • In a dry round-bottom flask equipped with a reflux condenser and a drying tube (

      
      ), dissolve 3-methylbenzoic acid  (1.0 equiv) in neat thionyl chloride  (3-5 equiv).
      
    • Add 1 drop of anhydrous DMF to catalyze the reaction.[1]

    • Reflux the mixture at 75-80°C for 2–3 hours. Gas evolution (

      
      , 
      
      
      ) indicates reaction progress.
    • Critical Step: Once evolution ceases, concentrate the mixture under reduced pressure (rotary evaporator) to remove excess

      
      . Co-evaporate with dry toluene (2x) to ensure all traces of thionyl chloride are removed.[1] The residue is the crude 3-methylbenzoyl chloride  (usually a yellow oil).[1]
      
  • Coupling (Amidation):

    • Dissolve 3,5-dichloroaniline (1.05 equiv) and

      
        (2.0 equiv) in anhydrous DCM (approx. 5-10 mL per gram of substrate).[1] Cool to 0°C in an ice bath.
      
    • Dissolve the crude acid chloride (from Step 1) in a minimal amount of DCM.[1]

    • Add the acid chloride solution dropwise to the aniline solution over 15–20 minutes.

    • Allow the reaction to warm to Room Temperature (RT) and stir for 4–12 hours.

    • Monitoring: Check via TLC (Hexane/EtOAc 4:1).[1] The acid chloride should be consumed rapidly; the aniline spot should disappear.[1]

  • Workup & Purification:

    • Dilute the reaction mixture with DCM.[1]

    • Acid Wash: Wash with 1N HCl (2x).[1] Purpose: Removes unreacted aniline and pyridine/Et3N.[1]

    • Base Wash: Wash with Saturated

      
       (2x).[1] Purpose: Removes any hydrolyzed unreacted benzoic acid.[1]
      
    • Dry organic layer over

      
      , filter, and concentrate.[2]
      
    • Recrystallization: The crude solid can typically be recrystallized from Ethanol/Water or Hexane/EtOAc to yield off-white needles.[1]

Protocol B: HATU-Mediated Coupling (Discovery Scale)

Recommended for <100 mg library synthesis.[1]

Rationale: While expensive, HATU is a potent coupling agent that can sometimes force the reaction of electron-poor anilines without the need for moisture-sensitive acid chlorides.[1]

  • Dissolve 3-methylbenzoic acid (1.0 equiv) in dry DMF.

  • Add HATU (1.2 equiv) and DIPEA (3.0 equiv).[1] Stir for 5 minutes to activate the acid (formation of the O-At ester).[1]

  • Add 3,5-dichloroaniline (1.1 equiv).[1]

  • Stir at RT for 16 hours. If conversion is low, heat to 50°C.

  • Workup: Dilute with EtOAc, wash extensively with water/brine (to remove DMF), then follow the Acid/Base wash protocol described above.

Purification Logic & Troubleshooting

The following decision tree helps optimize purification based on the crude purity profile.

PurificationLogicStartCrude Reaction MixtureWashLiquid-Liquid Extraction(1N HCl then Sat. NaHCO3)Start->WashCheckCheck Purity (TLC/LCMS)Wash->CheckCrystRecrystallize(EtOH/H2O)Check->CrystHigh Purity (>90%)ColumnFlash Chromatography(Hexane/EtOAc)Check->ColumnComplex ImpuritiesFinalPure AmideCryst->FinalColumn->Final

Caption: Workflow for isolating the target amide from crude reaction mixtures.

Analytical Validation (Self-Validating Data)[1]

To confirm the identity of the product, look for these specific NMR signatures. The absence of these signals indicates incomplete reaction or unsuccessful purification.[1]

Feature1H NMR Signal (CDCl3, approx. ppm)Diagnostic Value
Amide Proton (-NH)

7.8 - 8.5 (Broad singlet)
Confirms amide bond formation.[1] Disappears on

shake.
Methyl Group

2.4 (Singlet, 3H)
Confirms presence of the 3-methylbenzoyl moiety.[1]
Aniline Protons

7.5 (Singlet, 2H, H-2/H-6)
Distinctive pattern for 3,5-dichloro substitution (symmetry).[1]
Missing Signals No broad singlet at

10-12
Absence of carboxylic acid proton (confirms starting material removal).[1]

Mass Spectrometry (LC-MS):

  • Expected Mass:

    
     Da (Monoisotopic).[1]
    
  • Isotope Pattern: Look for the characteristic Chlorine cluster.[1]

    • M+ (100%)[1]

    • M+2 (~65%)[1]

    • M+4 (~10%)[1]

    • This 9:6:1 ratio confirms the presence of two chlorine atoms.

Safety & Handling

  • Thionyl Chloride: Highly corrosive and reacts violently with water to release

    
     and 
    
    
    gases.[1] Always use a fume hood and a caustic scrubber (NaOH trap) if running on a large scale (>5g).[1]
  • 3,5-Dichloroaniline: Toxic by inhalation, ingestion, and skin contact.[3] It is a potential methemoglobinemia inducer.[1] Wear double nitrile gloves.[1]

  • Waste Disposal: Aqueous washes containing pyridine or aniline derivatives must be segregated into basic organic waste streams, not general aqueous waste.[1]

References

  • Montalbetti, C. A., & Falque, V. (2005).[4][5][6] Amide bond formation and peptide coupling.[1][5][6][7] Tetrahedron, 61(46), 10827-10852.[6]

    • Grounding: Authoritative review on amide coupling mechanisms and reagent selection.[1][6]

  • Valeur, E., & Bradley, M. (2009).[4] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

    • Grounding: Discusses limitations of standard coupling reagents with electron-deficient amines.
  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 12281, 3,5-Dichloroaniline.[8]

    • Grounding: Safety and physical property data for the aniline starting material.[1][9]

Application Note: A Robust Protocol for the Synthesis of N-(3,5-dichlorophenyl)-3-methylbenzamide via Schotten-Baumann Amide Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, field-proven protocol for the synthesis of N-(3,5-dichlorophenyl)-3-methylbenzamide, a substituted benzanilide, through the amide coupling of 3,5-dichloroaniline and m-toluoyl chloride. The described methodology is based on the Schotten-Baumann reaction, a reliable and high-yielding procedure for the acylation of amines.[1][2][3] This document offers a detailed, step-by-step experimental procedure, an in-depth discussion of the reaction mechanism, guidance on product purification and characterization, and critical safety protocols. The content is designed for researchers, scientists, and drug development professionals requiring a robust and reproducible method for constructing amide bonds, a critical linkage in numerous pharmaceutical and agrochemical compounds.

Introduction and Scientific Principle

The amide bond is one of the most fundamental and prevalent functional groups in organic and medicinal chemistry, forming the backbone of peptides and proteins and appearing in approximately 25% of all known pharmaceutical drugs. The construction of this bond is, therefore, a cornerstone of synthetic chemistry. The reaction between an acyl chloride and an amine is a classic and highly efficient method for amide formation.[4][5]

This application note details the synthesis of N-(3,5-dichlorophenyl)-3-methylbenzamide, a compound featuring the core benzanilide structure. The protocol employs the Schotten-Baumann reaction, which involves the acylation of an amine with an acid chloride under basic conditions.[6][7] The primary amine, 3,5-dichloroaniline, acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of m-toluoyl chloride. The reaction is typically performed in a biphasic system or in an aprotic organic solvent with an added base, such as pyridine or a tertiary amine.[1][2] The base plays a crucial role by neutralizing the hydrochloric acid (HCl) byproduct generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[7]

Reaction Mechanism

The Schotten-Baumann amide synthesis proceeds via a nucleophilic acyl substitution mechanism. The key steps are as follows:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 3,5-dichloroaniline attacks the electrophilic carbonyl carbon of m-toluoyl chloride. This forms a transient tetrahedral intermediate.[1][8]

  • Chloride Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group.

  • Deprotonation: The resulting protonated amide is deprotonated by a base (e.g., triethylamine or pyridine) present in the reaction mixture. This step neutralizes the product and generates the ammonium salt of the base. This final step is essential to drive the reaction to completion.[9]

Amide_Coupling_Mechanism Figure 1: Mechanism of Schotten-Baumann Amide Coupling cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products R1 3,5-Dichloroaniline (Nucleophile) Int Tetrahedral Intermediate R1->Int Nucleophilic Attack R2 m-Toluoyl Chloride (Electrophile) R2->Int Prod N-(3,5-dichlorophenyl)-3-methylbenzamide Int->Prod Chloride Elimination Byprod HCl (neutralized by base)

Caption: Reaction mechanism of amide coupling.

Materials, Reagents, and Equipment

Reagents and Chemicals
ReagentCAS NumberMolecular FormulaMolecular Weight ( g/mol )SupplierNotes
3,5-Dichloroaniline626-43-7C₆H₅Cl₂N162.02Sigma-AldrichToxic, irritant.[10]
m-Toluoyl chloride1711-06-4C₈H₇ClO154.59Sigma-AldrichCorrosive, water-reactive.[11]
Triethylamine (TEA)121-44-8C₆H₁₅N101.19Fisher ScientificBase, flammable, corrosive.
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93VWRAnhydrous, solvent.
Hydrochloric Acid (1M)7647-01-0HCl36.46Fisher ScientificAqueous solution for work-up.
Sodium Bicarbonate144-55-8NaHCO₃84.01VWRSaturated aqueous solution.
Brine7647-14-5NaCl58.44Lab PreparedSaturated aqueous solution.
Anhydrous Sodium Sulfate7757-82-6Na₂SO₄142.04Sigma-AldrichDrying agent.
Ethanol64-17-5C₂H₅OH46.07VWRFor recrystallization.
Deuterated Chloroform (CDCl₃)865-49-6CDCl₃120.38Cambridge IsotopeFor NMR analysis.
Equipment
  • Round-bottom flasks (50 mL and 100 mL)

  • Magnetic stirrer and stir bars

  • Ice bath

  • Dropping funnel

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Büchner funnel and filter paper

  • Glassware for recrystallization

  • Melting point apparatus

  • NMR Spectrometer, FT-IR Spectrometer, Mass Spectrometer

  • Thin Layer Chromatography (TLC) plates (silica gel) and developing chamber

Detailed Experimental Protocol

Experimental_Workflow Figure 2: Experimental Workflow A 1. Setup & Reagent Prep Dissolve 3,5-dichloroaniline and TEA in anhydrous DCM. B 2. Acylation Reaction Cool solution to 0°C. Add m-toluoyl chloride dropwise. A->B C 3. Reaction & Monitoring Stir at room temperature for 2-4 hours. Monitor by TLC. B->C D 4. Aqueous Work-up Quench with water. Wash sequentially with 1M HCl, sat. NaHCO₃, and brine. C->D E 5. Isolation Dry organic layer (Na₂SO₄). Filter and evaporate solvent. D->E F 6. Purification Recrystallize crude solid from ethanol/water. E->F G 7. Characterization Obtain melting point, NMR, IR, and MS data. F->G

Caption: Overview of the synthesis workflow.

Step-by-Step Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3,5-dichloroaniline (1.62 g, 10.0 mmol) and triethylamine (1.53 mL, 11.0 mmol, 1.1 eq) in 30 mL of anhydrous dichloromethane (DCM).

    • Causality Note: Anhydrous DCM is used as the solvent because it is aprotic and will not react with the acyl chloride. Triethylamine acts as a base to neutralize the HCl generated during the reaction.[2][7] A slight excess of the base ensures complete neutralization.

  • Addition of Acyl Chloride: Cool the flask in an ice-water bath to 0 °C. Dissolve m-toluoyl chloride (1.32 mL, 10.0 mmol, 1.0 eq) in 10 mL of anhydrous DCM and add it to a dropping funnel. Add the m-toluoyl chloride solution dropwise to the stirred aniline solution over 15-20 minutes.

    • Causality Note: The reaction is exothermic. Slow, dropwise addition at 0 °C is crucial to control the reaction rate, prevent side reactions, and ensure safety.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 2-4 hours. Monitor the reaction's progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent system) until the starting aniline spot has been consumed.

  • Aqueous Work-up: Transfer the reaction mixture to a 250 mL separatory funnel. Add 50 mL of deionized water and shake. Sequentially wash the organic layer with:

    • 50 mL of 1M HCl (to remove excess triethylamine).

    • 50 mL of saturated NaHCO₃ solution (to remove any unreacted m-toluoyl chloride and neutralize any remaining acid).

    • 50 mL of brine (to reduce the solubility of organic material in the aqueous layer).

    • Causality Note: Each washing step is designed to remove specific impurities, simplifying the final purification.

  • Product Isolation: Drain the organic layer into a clean Erlenmeyer flask and dry it over anhydrous sodium sulfate. Swirl the flask for 5-10 minutes. Filter the mixture through a Büchner funnel to remove the drying agent. Rinse the flask and the solid with a small amount of fresh DCM.

  • Solvent Removal and Purification: Combine the filtrates and remove the solvent using a rotary evaporator. The resulting crude solid should be purified by recrystallization. Dissolve the crude product in a minimal amount of hot ethanol and add water dropwise until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the purified white crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Characterization and Expected Results

The final product, N-(3,5-dichlorophenyl)-3-methylbenzamide , should be a white to off-white crystalline solid.

Predicted Spectroscopic Data
Analysis TechniqueExpected Results
¹H NMR (400 MHz, CDCl₃)δ ~7.8-7.9 (s, 1H, N-H ), 7.6-7.7 (m, 2H, Ar-H ), 7.5-7.6 (s, 2H, Ar-H ), 7.3-7.4 (m, 2H, Ar-H ), 7.2 (t, 1H, Ar-H ), 2.4 (s, 3H, -CH ₃).
¹³C NMR (100 MHz, CDCl₃)δ ~166 (C=O), 139 (Ar-C ), 138 (Ar-C ), 135 (Ar-C ), 134 (Ar-C ), 132 (Ar-C ), 129 (Ar-C ), 128 (Ar-C ), 125 (Ar-C ), 124 (Ar-C ), 119 (Ar-C ), 21 (-C H₃).
FT-IR (KBr, cm⁻¹)~3300-3250 (N-H stretch), ~1660-1650 (C=O stretch, Amide I), ~1550-1530 (N-H bend, Amide II), ~800-750 (C-Cl stretch).[12]
Mass Spec. (EI)M⁺ at m/z 280, with a characteristic M+2 peak at m/z 282 of ~65% relative intensity due to the presence of two chlorine atoms (³⁵Cl/³⁷Cl isotopes).[12]

Note: Predicted data is based on analogous structures and standard chemical shift/frequency tables. Actual results may vary slightly.[12][13][14]

Safety Precautions and Waste Disposal

Personal Protective Equipment (PPE): Always wear safety goggles, a flame-retardant lab coat, and nitrile or neoprene gloves when handling the chemicals involved in this protocol.

  • 3,5-Dichloroaniline: Highly toxic if inhaled or swallowed and is a skin and eye irritant. Handle only in a well-ventilated chemical fume hood.[10][15]

  • m-Toluoyl chloride: Corrosive and causes severe skin burns and eye damage. It reacts violently with water to release corrosive HCl gas. Handle with extreme care in a chemical fume hood, away from moisture.[11][16]

  • Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. All handling should occur within a fume hood.

Waste Disposal: All organic waste, including the reaction mixture, filtrates, and solvent from the rotary evaporator, must be collected in a designated halogenated organic waste container. Aqueous waste should be neutralized before disposal according to institutional guidelines.

References

  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction.
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • Chemistry Notes. (2023, August 23). Schotten Baumann Reaction: Introduction, mechanism, procedure.
  • Pearson. (2024, July 8). Show how you would use appropriate acyl chlorides and amines to synthesize....
  • Wikipedia. (2020, August 1). Schotten–Baumann reaction.
  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction.
  • J&K Scientific LLC. (2021, March 23). Schotten-Baumann Reaction.
  • Master Organic Chemistry. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature.
  • Chem Service. (2014, December 17). SAFETY DATA SHEET - 3,4-Dichloroaniline.
  • TCI AMERICA. (2018, July 6). SAFETY DATA SHEET - 2,3-Dichloroaniline.
  • Khan Academy. (n.d.). Amide formation from acyl chloride.
  • Chemistry Steps. (2020, February 26). Amides Preparation and Reactions Summary.
  • BenchChem. (n.d.). 4-Amino-N-(3,5-dichlorophenyl)benzamide chemical properties.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET - m-Toluoyl chloride.
  • Fisher Scientific. (2025, December 18). SAFETY DATA SHEET - 3,5-Dichloroaniline.
  • ResearchGate. (n.d.). Synthesis of 3,5-dichlorobenzamide derivatives.
  • Fisher Scientific. (2014, September 27). SAFETY DATA SHEET - m-Toluoyl chloride.
  • Gowda, B. T., et al. (2008). N-(3,5-Dichlorophenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 64(8), o1243.
  • BenchChem. (n.d.). Spectroscopic Analysis of 4-Amino-N-(3,5-dichlorophenyl)benzamide: A Technical Guide.
  • Semantic Scholar. (2021, November 14). A New Approach for the Synthesis of N-Arylamides Starting from Benzonitriles.

Sources

Application Note: Solvent Selection & Dissolution Protocol for N-(3,5-dichlorophenyl)-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

N-(3,5-dichlorophenyl)-3-methylbenzamide is a hydrophobic small molecule characterized by a core benzamide scaffold flanked by a 3,5-dichlorophenyl ring and a 3-methylphenyl moiety.[1][2][3] This structural motif—common in p38 MAPK inhibitors, antimicrobial agents, and agricultural fungicides—presents significant solubility challenges in aqueous media due to its high lipophilicity (Predicted LogP > 4.[1]0) and lack of ionizable polar groups at physiological pH.[2]

This guide provides a standardized protocol for solubilizing this compound, focusing on preventing "solubility cliffs" where the compound precipitates upon introduction to aqueous buffers.[1] It is designed for researchers conducting cell-based assays, enzymatic screens, or biophysical characterization.[1]

Physicochemical Profile & Solubility Logic

Understanding the molecule's resistance to dissolution is the first step to overcoming it.[2]

PropertyValue (Predicted)Implication for Solubility
Molecular Weight ~280.15 g/mol Small molecule; kinetics of dissolution are fast if solvent interaction is favorable.[1][2][3]
LogP (Lipophilicity) ~4.2 – 4.8Highly Lipophilic.[2][3] Partitioning into water is thermodynamically unfavorable.[1][2]
H-Bond Donors 1 (Amide N-H)Limited interaction with water molecules.[1][2][3]
H-Bond Acceptors 1 (Amide C=O)Weak hydrogen bonding potential.[1][2][3]
pKa NeutralWill not ionize significantly in pH 2–10 range.[1][2][3] pH adjustment of buffer will not improve solubility.[1][2][3]
The Solubility Challenge: "The Crash"

Because the 3,5-dichlorophenyl ring is electron-withdrawing and highly hydrophobic, this molecule tends to aggregate.[1][2] A common failure mode is the "Flash Precipitation" :

  • Compound is dissolved in DMSO (clear solution).[2][3]

  • Aliquot is added to PBS or Media.[1][2]

  • Local concentration exceeds solubility limit before mixing is complete.[1][2]

  • Compound forms micro-crystals (often invisible to the naked eye) that sediment, leading to false-negative assay results.[1][2][3]

Solvent Selection Strategy

Tier 1: Primary Stock Solvents (Recommended)

These solvents are used to create high-concentration master stocks (e.g., 10 mM – 50 mM).[1][2][3]

  • DMSO (Dimethyl Sulfoxide) [Anhydrous]:

    • Rating: ⭐⭐⭐⭐⭐ (Excellent)

    • Capacity: Likely > 50 mM.[1][2][3]

    • Pros: Universal solvent for benzamides; miscible with water; low volatility.[1][2][3]

    • Cons: Hygroscopic (absorbs water from air); freezes at 18.5°C.[2][3]

    • Protocol Note: Use only anhydrous DMSO (stored over molecular sieves) to prevent water uptake, which decreases the solubility of this specific compound over time.[1][2]

  • DMF (Dimethylformamide):

    • Rating: ⭐⭐⭐⭐ (Good)

    • Capacity: High.[1][2][3]

    • Pros: Good alternative if DMSO interferes with specific enzymatic reactions.[1][2][3]

    • Cons: More toxic than DMSO; volatile.[1][2][3]

Tier 2: Intermediate/Co-Solvents

Used to bridge the gap between the organic stock and the aqueous assay.[2]

  • Ethanol (Absolute):

    • Rating: ⭐⭐⭐ (Moderate)

    • Usage: Useful for evaporation-based coating or when DMSO toxicity is a concern in specific cell lines.[1][2][3]

    • Warning: Solubility is significantly lower than in DMSO.[1][2][3] Do not exceed 10 mM stocks.[1][2]

Tier 3: Aqueous Vehicles (For Assays)
  • Pure Water/PBS:Insoluble. Do not attempt direct dissolution.[1][2][3]

  • Assay Media + Carrier:

    • 0.1% - 1% DMSO: Standard for cellular assays.[1][2][3]

    • Cyclodextrin (HP-β-CD): Recommended if higher concentrations (>10 µM) are needed in aqueous buffer.[1][2][3] The hydrophobic cavity of cyclodextrin encapsulates the dichlorophenyl ring.[2]

Visualized Workflows (Graphviz)[1][2][3]

Diagram 1: Solvent Selection Decision Tree

SolventSelection Start Start: N-(3,5-dichlorophenyl)-3-methylbenzamide AppType Select Application Start->AppType StockPrep Prepare Stock in Anhydrous DMSO (10-50 mM) AppType->StockPrep Step 1 CellAssay Cell-Based Assay StockPrep->CellAssay EnzymeAssay Enzymatic/Biochemical Assay StockPrep->EnzymeAssay AnimalStudy In Vivo / Animal Study StockPrep->AnimalStudy DirectDil Direct Dilution (<0.5% DMSO) CellAssay->DirectDil Low Conc (<10 µM) IntermedDil Intermediate Dilution Step (Pre-dilute in Media w/o Serum) CellAssay->IntermedDil High Conc (>10 µM) EnzymeAssay->DirectDil Check DMSO Tolerance Formulation Complex Formulation (PEG400 / Tween80 / MC) AnimalStudy->Formulation Required

Caption: Decision matrix for solvent selection based on downstream experimental application.

Diagram 2: The "Solubility Cliff" Mechanism[1]

SolubilityCliff DMSO_Sol Compound in DMSO (Solvated by Methyl Groups) Mixing Rapid Mixing into Water DMSO_Sol->Mixing ScenarioA Scenario A: Slow Addition / Poor Mixing Mixing->ScenarioA ScenarioB Scenario B: Vortex / Rapid Dispersion Mixing->ScenarioB Precip Local Supersaturation -> Micro-Crystals (Precipitation) ScenarioA->Precip Stable Stable Colloidal Dispersion or True Solution (< Solubility Limit) ScenarioB->Stable

Caption: Mechanism of precipitation during aqueous dilution. Rapid dispersion is critical to avoid local supersaturation.[1][2][3]

Detailed Protocol: Preparation & Handling

Phase 1: Preparation of Master Stock (10 mM)

Safety: Wear gloves and safety glasses. Handle powder in a fume hood to avoid inhalation.[1][2]

  • Calculate: For 10 mg of compound (MW ~280.15 g/mol ):

    • Moles =

      
      .[1][2][3]
      
    • Volume for 10 mM =

      
      .[2][3]
      
  • Weigh: Weigh the powder into a glass vial (avoid plastic microfuge tubes for long-term storage of high-concentration hydrophobic stocks, as they can leach plasticizers).

  • Dissolve: Add Anhydrous DMSO .

    • Tip: If the compound sticks to the walls, vortex vigorously for 30 seconds.[1][2]

    • Tip: If undissolved particles remain, warm the vial to 37°C in a water bath for 5 minutes. Sonicate for 60 seconds.

  • Inspect: Hold the vial up to a light source. The solution must be perfectly clear. Any turbidity indicates incomplete dissolution.[1][2]

  • Aliquot: Dispense into small aliquots (e.g., 50 µL) to avoid repeated freeze-thaw cycles.

  • Store: -20°C or -80°C. Protect from light and moisture.

Phase 2: Dilution for Biological Assays (The "3-Step" Method)

Goal: To achieve a 10 µM final concentration in assay media with 0.1% DMSO.[1][2][3]

  • Thaw: Thaw the 10 mM DMSO stock at Room Temperature (RT). Vortex immediately after thawing to ensure homogeneity (DMSO gradients can form upon freezing).[2][3]

  • Intermediate Dilution (100x):

    • Prepare a 100 µM intermediate solution.

    • Add 10 µL of 10 mM Stock into 990 µL of Assay Media (Serum-Free) or Buffer.[1][2][3]

    • Crucial Step: Add the DMSO stock into the vortexing media.[1][2][3] Do not add media to the DMSO.[2]

    • Vortex for 10 seconds.

  • Final Dilution (10x):

    • Add 100 µL of the 100 µM intermediate to 900 µL of the final well volume (containing cells/serum).[2][3]

    • Final Conc: 10 µM.

    • Final DMSO: 0.1%.[1][2][3]

Troubleshooting & Stability

ObservationDiagnosisRemediation
Cloudiness upon adding stock to water "Oiling out" or PrecipitationThe concentration is above the solubility limit.[1][2][3] Reduce final concentration or add a carrier (0.1% BSA or Tween-20).[1][2][3]
Stock solution freezes in fridge (4°C) Normal DMSO behaviorDMSO freezes at ~18°C.[2][3] This is normal. Thaw completely at RT before use.
Precipitate seen after 24h at 37°C Thermodynamic instabilityThe compound is crystallizing out of the media.[2] Use a solubilizing agent like HP-β-Cyclodextrin (1-2 equivalents).[1][2][3]
Variable Assay Results Compound adhering to plasticLipophilic benzamides stick to polystyrene.[1][2][3] Use "Low-Binding" plates or add 0.01% Triton X-100 if the assay permits.[1][2][3]

Safety & References

Safety Profile:

  • Treat N-(3,5-dichlorophenyl)-3-methylbenzamide as a potential irritant and toxic substance.[1][2][3]

  • H-Statements (Typical for class): H302 (Harmful if swallowed), H315 (Causes skin irritation), H410 (Very toxic to aquatic life).[1][2][3]

  • P-Statements: P273 (Avoid release to environment), P280 (Wear protective gloves).[1][2][3]

References:

  • Lipinski, C. A., et al. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[1][2] Advanced Drug Delivery Reviews, 1997.[1][2] Link

  • Di, L., & Kerns, E. H. "Biological assay challenges from compound solubility: strategies for bioassay optimization."[1][2] Drug Discovery Today, 2006.[1][2] Link

  • PubChem Compound Summary. "N-(3,5-dichlorophenyl)-2-methyl-3-nitrobenzamide (Analog)." National Center for Biotechnology Information.[1][2][3] Accessed Oct 2023.[2] Link

  • Sigma-Aldrich Technical Bulletin. "Handling and Solubility of Lipophilic Compounds in DMSO." Link

Sources

Application Note: High-Throughput Screening Strategies for Benzanilide Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Benzanilides (N-phenylbenzamides) represent a "privileged scaffold" in medicinal chemistry, serving as the core structure for numerous fungicides (e.g., Boscalid), kinase inhibitors, and anti-inflammatory agents.[1] However, their high lipophilicity and tendency to aggregate present significant challenges in High-Throughput Screening (HTS). This guide outlines optimized protocols for screening benzanilide libraries, focusing on acoustic liquid handling to mitigate precipitation, a colorimetric Succinate Dehydrogenase (SDH) assay for metabolic targets, and a TR-FRET workflow for signaling targets to eliminate fluorescence interference.

Compound Management & Liquid Handling

The Challenge: Benzanilides often exhibit poor aqueous solubility. Traditional tip-based transfer methods, which frequently utilize an intermediate dilution plate (e.g., 5-10% DMSO in buffer), often result in compound precipitation before the assay begins. This leads to false negatives (loss of compound) or false positives (aggregates inhibiting enzymes non-specifically).

Protocol: Acoustic Droplet Ejection (ADE)

To maintain compound integrity, we recommend direct transfer from high-concentration DMSO stocks to the assay plate using acoustic energy (e.g., Labcyte Echo or similar).

Workflow Logic:

  • Source Plate: 10 mM Benzanilide library in 100% DMSO.

  • Destination: Dry assay plate or pre-filled assay buffer (depending on assay tolerance).

  • Transfer: Eject 2.5–50 nL droplets directly.

  • Advantage: Eliminates the aqueous intermediate step, keeping the compound solubilized until the final moment of reaction initiation.

Validation Step (Nephelometry): Before running the full screen, perform a solubility limit test.

  • Dispense compounds at 10 µM, 30 µM, and 100 µM into assay buffer.

  • Incubate for 30 mins.

  • Measure light scattering (nephelometry).

  • Criterion: Signal > 2x buffer background indicates precipitation.

Metabolic Target Assay: Succinate Dehydrogenase (SDH)

Context: Benzanilides are classic inhibitors of Complex II (SDH), binding to the ubiquinone pocket. This assay uses 2,6-Dichlorophenolindophenol (DCIP) as a terminal electron acceptor. The reduction of DCIP causes a color change from Blue (Oxidized) to Colorless (Reduced) , measurable at 600 nm.

Reagents & Preparation
ComponentConcentration (Final)Role
Succinate 5.0 mMSubstrate (Electron Donor)
DCIP 50 µMArtificial Electron Acceptor (Reporter)
Phenazine Methosulfate (PMS) 50 µMIntermediate Electron Carrier
Sodium Azide 2.0 mMBlocks Complex IV (prevents e- leak)
Buffer 50 mM Phosphate, pH 7.4Physiological condition
Enzyme Source 5 µ g/well Mitochondrial fraction or purified SDH
Step-by-Step Protocol
  • Dispense Compounds: Use ADE to transfer 25 nL of benzanilide library (10 mM stock) into 384-well clear-bottom plates. Final assay concentration: 10 µM (0.25% DMSO).

  • Add Reaction Mix (minus Succinate): Dispense 10 µL of Enzyme/DCIP/PMS/Azide mixture.

  • Incubate: 10 minutes at Room Temperature (RT) to allow compound-enzyme binding.

  • Initiate: Dispense 10 µL of 10 mM Succinate (Final conc: 5 mM).

  • Read: Kinetic measurement of Absorbance at 600 nm (OD600) every 60 seconds for 20 minutes.

  • Analysis: Calculate the slope (Vmax) of DCIP reduction (decreasing OD).

Data Interpretation:

  • High Slope (Negative): Active Enzyme (Blue

    
     Clear).
    
  • Flat Slope: Inhibited Enzyme (Remains Blue).

  • Control: Boscalid or Carboxin (10 µM) should show >95% inhibition.

Mechanism Visualization

SDH_Mechanism Succinate Succinate SDH SDH (Complex II) [Target] Succinate->SDH e- Fumarate Fumarate SDH->Fumarate UQ Ubiquinone (Q-site) SDH->UQ e- transfer PMS PMS (Carrier) UQ->PMS e- Benzanilide Benzanilide Inhibitor Benzanilide->UQ Blocks Binding DCIP_Ox DCIP (Oxidized) BLUE (600nm) PMS->DCIP_Ox e- DCIP_Red DCIP (Reduced) COLORLESS DCIP_Ox->DCIP_Red Reduction

Caption: Electron flow in the SDH assay. Benzanilides compete with Ubiquinone, preventing electron transfer to PMS/DCIP, maintaining the blue color.

Signaling Target Assay: TR-FRET (Kinase/Interaction)

Context: Many benzanilides are intrinsically fluorescent or quench fluorescence, interfering with standard intensity-based assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) uses a time delay (50–100 µs) to measure signal after the short-lived compound autofluorescence has decayed.

Scenario: Screening benzanilides for inhibition of a Receptor Tyrosine Kinase (e.g., c-Met) binding to a cytoplasmic adaptor.

Assay Principle
  • Donor: Europium (Eu)-labeled antibody binding the Kinase.

  • Acceptor: Allophycocyanin (APC) or Cy5-labeled tracer/ligand.

  • Readout: Excitation at 340 nm

    
     Energy Transfer 
    
    
    
    Emission at 665 nm (Acceptor).[2]
  • Inhibition: Compound displaces tracer

    
     Loss of FRET signal (Decrease in 665/620 nm ratio).
    
Step-by-Step Protocol
  • Plate Prep: Use white, low-volume 384-well plates (to maximize signal reflection).

  • Compound Transfer: Acoustic transfer of 20 nL compound (Final 10 µM).

  • Protein Mix: Add 5 µL of Kinase-Europium conjugate (0.5 nM final).

  • Tracer Mix: Add 5 µL of Biotinylated-Ligand + Streptavidin-APC (20 nM final).

  • Incubate: 1 hour at RT in dark (protect fluorophores).

  • Read: TR-FRET Mode.

    • Delay: 50 µs

    • Integration: 400 µs

    • Excitation: 320–340 nm[2][3]

    • Emission 1: 615 nm (Donor Reference)

    • Emission 2: 665 nm (FRET Signal)[2]

HTS Workflow Diagram

HTS_Workflow cluster_readout Detection Method Library Benzanilide Library (10mM in DMSO) Acoustic Acoustic Dispensing (Echo 550) Library->Acoustic AssayPlate 384-Well Assay Plate (Pre-filled Buffer) Acoustic->AssayPlate Direct Transfer (20-50 nL) SDH Absorbance (600nm) (Metabolic) AssayPlate->SDH TRFRET TR-FRET (665/615nm) (Signaling) AssayPlate->TRFRET Analysis Data Analysis (Z-Prime > 0.5) SDH->Analysis TRFRET->Analysis HitTriage Hit Triage (Remove PAINS/Aggregators) Analysis->HitTriage

Caption: Optimized HTS workflow emphasizing acoustic dispensing to bypass solubility issues.

Data Analysis & Hit Triage

Quality Control (Z-Factor)

A robust assay must have a Z' factor > 0.5.[4]



  • 
    : Standard deviation and mean of positive control (Max Inhibition).
    
  • 
    : Standard deviation and mean of negative control (DMSO only).
    
Troubleshooting Guide
IssueProbable CauseSolution
High Variation (CV > 10%) Compound precipitation or bubble formation.Switch to acoustic dispensing; Centrifuge plates (1000g, 1 min) before reading.
Signal Drift Temperature sensitivity of SDH enzyme.Use a temperature-controlled plate reader (25°C).
False Positives (SDH) Compound absorbs at 600 nm.[5]Run a "No Enzyme" control; subtract compound background.
False Positives (TR-FRET) Biotin-mimetic compounds.Counter-screen using a His-tag/Anti-His system instead of Biotin/Streptavidin.
PAINS Alert

Benzanilides can act as PAINS (Pan-Assay Interference Compounds) if they form colloidal aggregates that sequester enzymes.

  • Validation: Re-test hits in the presence of 0.01% Triton X-100. If potency drops significantly (e.g., IC50 shifts > 10-fold), the activity was likely due to aggregation.

References

  • National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual: DMSO Tolerance and Solubility in HTS. [Link]

  • BPS Bioscience. TR-FRET Assays for Drug Discovery: Principles and Advantages. [Link]

  • Sunlong Biotech. Succinate Dehydrogenase (SDH) Activity Assay Kit Instructions. [Link]

Sources

biological targets of dichlorophenyl benzamide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Biological Targets and Experimental Validation of Dichlorophenyl Benzamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

The dichlorophenyl benzamide scaffold is a privileged structure in modern medicinal chemistry, characterized by its robust synthetic accessibility and versatile biological activity. The core structure, consisting of a benzamide linkage with a dichlorinated phenyl ring, provides a unique combination of hydrogen bonding capabilities and lipophilic interactions, making it a fertile starting point for developing novel therapeutic agents.[1] Derivatives of this class have demonstrated a wide array of pharmacological effects, including antifungal, antibacterial, anticonvulsant, and neuromodulatory activities, by engaging a diverse set of biological targets.[2][3][4][5][6][7]

This document serves as a detailed application guide, providing an overview of the key . It outlines detailed protocols for target validation and characterization, designed to be self-validating and grounded in established scientific principles.

Key Biological Targets and Mechanisms of Action

The versatility of the dichlorophenyl benzamide scaffold allows it to interact with multiple classes of proteins. The specific substitution patterns on both the benzamide and phenyl rings dictate target specificity and potency.

Sigma-1 Receptor (S1R)

The Sigma-1 Receptor (S1R) is a unique ligand-operated molecular chaperone located at the mitochondria-associated membrane (MAM), a critical interface between the endoplasmic reticulum and mitochondria.[3] It plays a crucial role in regulating cellular homeostasis, including calcium signaling, lipid metabolism, and ER stress responses, making it a high-value target for CNS disorders like neurodegenerative diseases and ischemic stroke.[3]

  • Mechanism: Dichlorophenyl benzamide derivatives have been developed as potent S1R agonists.[3] Upon binding, these ligands induce the dissociation of S1R from its binding partner, the Binding immunoglobulin Protein (BiP). This dissociation allows S1R to modulate the function of other proteins, including ion channels and kinases, ultimately promoting neuroprotection and reducing neuroinflammation.[3] The interaction between S1R and BiP provides a reliable biochemical marker for assessing target engagement.[3]

cluster_MAM Mitochondria-Associated Membrane (MAM) S1R_BiP S1R-BiP Complex (Inactive Chaperone) S1R_free Active S1R S1R_BiP->S1R_free Induces Dissociation BiP BiP S1R_BiP->BiP Client_Proteins Client Proteins (e.g., Ion Channels) S1R_free->Client_Proteins Modulates Activity Response Cellular Homeostasis Neuroprotection Client_Proteins->Response Ligand Benzamide Derivative (Agonist) Ligand->S1R_BiP Binds to S1R

Caption: Simplified pathway of Sigma-1 Receptor (S1R) activation by a benzamide agonist at the MAM.

Fungal Succinate Dehydrogenase (SDH)

Succinate Dehydrogenase (SDH), or Complex II, is a critical enzyme in both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain. Its inhibition disrupts fungal respiration and energy production, leading to cell death. This makes SDH a validated target for fungicides.

  • Mechanism: Certain dichlorophenyl benzamide derivatives act as potent SDH inhibitors.[6] They bind to the ubiquinone-binding site (Q-site) of the enzyme complex, preventing the reduction of ubiquinone to ubiquinol. This blockage of the electron transport chain is lethal to the fungus. The efficacy of these compounds is often enhanced by specific substitutions that improve binding affinity within the Q-site pocket.[6]

Fungal Phospholipid Transfer Proteins (Sec14p)

Sec14p is the major phosphatidylinositol/phosphatidylcholine transfer protein in yeast and is essential for maintaining the lipid composition of the Golgi apparatus, which is vital for vesicular trafficking and cell viability.[5]

  • Mechanism: Chemical genomics and biochemical assays have identified Sec14p as the exclusive essential target for a class of antifungal benzamides.[5] These compounds occupy the lipid-binding pocket of the protein, inhibiting its transfer activity. X-ray co-crystal structures have confirmed that the inhibitors bind within this cavity, providing a structural basis for their mechanism of action and for guiding further structure-activity relationship (SAR) studies.[5]

Other Noteworthy Targets

The dichlorophenyl benzamide scaffold has been implicated in the modulation of several other targets:

  • Protein Kinases: The benzamide moiety is a well-known feature in many kinase inhibitors, and derivatives have been noted for potential interactions with enzymes like protein kinase C.[1][8]

  • AMPA Receptors: Specific benzamide derivatives can act as allosteric modulators of AMPA receptors in the CNS, influencing the amplitude and duration of synaptic responses by altering channel kinetics.[9]

  • Bacterial and Parasitic Targets: Various derivatives have shown promising antibacterial, anti-parasitic, and anti-inflammatory activities, though the precise molecular targets are often less defined than for S1R or SDH.[1][10][11]

Application Notes: Experimental Validation Protocols

A systematic workflow is essential for identifying the biological target of a novel dichlorophenyl benzamide derivative and validating its mechanism of action.

cluster_discovery Phase 1: Discovery & Initial Screening cluster_validation Phase 2: Target Validation cluster_preclinical Phase 3: Preclinical Evaluation A Compound Synthesis & Characterization B Broad Phenotypic Screening (e.g., Antimicrobial, Cytotoxicity) A->B C Hit Compound(s) Identified B->C D In Vitro Target-Based Assays (Biochemical & Biophysical) C->D E Cell-Based Target Engagement Assays (e.g., CETSA) D->E F Mechanism of Action Studies E->F G In Vivo Animal Models of Disease/Infection F->G H Pharmacokinetics & Toxicology Studies G->H I Lead Candidate H->I

Caption: General workflow for the discovery and validation of novel benzamide derivatives.

Protocol 1: In Vitro Sigma-1 Receptor (S1R) Radioligand Binding Assay

This protocol determines the binding affinity (Kᵢ) of a test compound for S1R by measuring its ability to displace a known radioligand.

Principle: The assay relies on the competition between the unlabeled test compound and a radiolabeled ligand (e.g., -pentazocine) for binding to S1R in a membrane preparation. The amount of radioactivity bound to the membrane is inversely proportional to the affinity of the test compound.

Materials:

  • HEK-293 cells overexpressing human S1R

  • Membrane Preparation Buffer (50 mM Tris-HCl, pH 7.4)

  • Assay Buffer (50 mM Tris-HCl, pH 7.4)

  • Radioligand: -pentazocine (specific activity ~30-60 Ci/mmol)

  • Non-specific binding control: Haloperidol (10 µM final concentration)

  • Test compounds dissolved in DMSO

  • GF/B glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Membrane Preparation: Homogenize S1R-expressing cells in ice-cold Membrane Preparation Buffer. Centrifuge at 1,000 x g for 10 min at 4°C to remove nuclei. Centrifuge the supernatant at 40,000 x g for 30 min at 4°C. Resuspend the resulting pellet (membrane fraction) in Assay Buffer and determine protein concentration (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate, set up the following reactions in triplicate (total volume 200 µL):

    • Total Binding: 50 µL membrane prep (10-20 µg protein), 50 µL -pentazocine (e.g., 5 nM final concentration), 100 µL Assay Buffer.

    • Non-specific Binding: 50 µL membrane prep, 50 µL -pentazocine, 50 µL Haloperidol, 50 µL Assay Buffer.

    • Competition: 50 µL membrane prep, 50 µL -pentazocine, 50 µL test compound (at various concentrations, e.g., 0.1 nM to 10 µM), 50 µL Assay Buffer.

  • Incubation: Incubate the plate at 37°C for 90 minutes.

  • Harvesting: Rapidly filter the reactions through a GF/B filter plate using a cell harvester. Wash each well 3 times with ice-cold Assay Buffer.

  • Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding (Total Binding - Non-specific Binding). Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC₅₀ value using non-linear regression. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the radioligand concentration and Kₔ is its dissociation constant.

Protocol 2: Antifungal Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of a compound that inhibits the visible growth of a fungus, following CLSI (Clinical and Laboratory Standards Institute) guidelines.

Principle: A serial dilution of the test compound is incubated with a standardized fungal inoculum. After incubation, the wells are visually inspected for growth to determine the MIC.

Materials:

  • Fungal strain (e.g., Candida albicans, Aspergillus fumigatus)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.

  • Test compounds and positive control (e.g., Boscalid, Fluconazole) dissolved in DMSO.

  • Sterile 96-well flat-bottom microplates.

  • Spectrophotometer.

Procedure:

  • Inoculum Preparation: Culture the fungus on an appropriate agar plate (e.g., Sabouraud Dextrose Agar). Prepare a suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (~1-5 x 10⁶ CFU/mL). Dilute this suspension in RPMI medium to achieve a final inoculum concentration of ~0.5-2.5 x 10³ CFU/mL in the assay plate.

  • Compound Dilution: Prepare a 2-fold serial dilution of the test compounds in the 96-well plate using RPMI medium. The final concentration range should typically span from 128 µg/mL to 0.25 µg/mL. Include a positive control (known antifungal), a negative control (no compound, cells only), and a sterility control (no cells, medium only).

  • Inoculation: Add the prepared fungal inoculum to each well (except the sterility control).

  • Incubation: Incubate the plates at 35°C for 24-48 hours (duration is species-dependent).

  • MIC Determination: Read the MIC as the lowest concentration of the compound at which there is a significant inhibition of visible growth (e.g., ≥50% reduction in turbidity) compared to the drug-free growth control.

Protocol 3: Cell-Based Cytotoxicity Assay (MTS/MTT)

This protocol assesses the general cytotoxicity of a compound against a mammalian cell line, which is crucial for determining its therapeutic index.[3][12]

Principle: Viable cells with active metabolism reduce a tetrazolium salt (like MTS or MTT) to a colored formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • Human cell line (e.g., SH-SY5Y neuroblastoma for neuro-active compounds, or HEK293)[3]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTS or MTT reagent (e.g., CellTiter 96® AQueous One Solution)[3]

  • Test compounds in DMSO

  • Sterile 96-well plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for attachment.

  • Compound Treatment: Treat cells with serial dilutions of the test compound (e.g., from 0.1 µM to 100 µM). Include a vehicle control (DMSO only). Incubate for a specified period (e.g., 24, 48, or 72 hours).[3]

  • MTS/MTT Addition: Add the MTS/MTT reagent to each well according to the manufacturer's protocol and incubate for 1-4 hours at 37°C.

  • Absorbance Reading: Measure the absorbance of the formazan product at the appropriate wavelength (e.g., 490 nm for MTS).[3]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the log concentration of the compound and use non-linear regression to determine the IC₅₀ (the concentration that reduces cell viability by 50%).

Data Summary and Interpretation

Quantitative data from these assays should be systematically organized to facilitate comparison and SAR analysis.

Table 1: Example Biological Activity Profile of Dichlorophenyl Benzamide Derivatives

Compound IDPrimary TargetAssay TypeActivity (IC₅₀ / Kᵢ / MIC)Cytotoxicity (IC₅₀)Selectivity Index (SI)
Compound A Sigma-1 ReceptorRadioligand BindingKᵢ = 5.6 nM[3]> 100 µM (SH-SY5Y)[3]> 17,800
Compound B Valsa mali (SDH)Antifungal MICEC₅₀ = 0.56 mg/L[6]Not ReportedNot Applicable
Compound C P. falciparumCell ProliferationEC₅₀ = 0.04 µM (3D7 strain)[13]> 8 µM (HeLa)[13]> 200
Boscalid SDH (Fungicide)Antifungal MICEC₅₀ = 1.79 mg/L[6]Not ReportedNot Applicable

Note: Data is representative and compiled from multiple sources for illustrative purposes. SI = Cytotoxicity IC₅₀ / Activity IC₅₀.

Table 2: Recommended Parameters for In Vitro Assays

AssayKey ParameterRecommended ValueRationale
S1R Binding Incubation Time90 minutes at 37°CAllows the binding reaction to reach equilibrium.
Protein Amount10-20 µ g/well Ensures a sufficient signal-to-noise ratio without depleting the ligand.
Antifungal MIC Inoculum Size0.5-2.5 x 10³ CFU/mLStandardized to ensure reproducibility across experiments.
MediumRPMI-1640 with MOPSStandardized medium for fungal susceptibility testing to minimize variability.
Cytotoxicity Cell Seeding Density5,000-10,000 cells/wellProvides a sub-confluent monolayer that is in a logarithmic growth phase.
Treatment Duration48-72 hoursAllows for multiple cell doubling times to observe effects on proliferation.

Concluding Remarks

The dichlorophenyl benzamide scaffold is a highly adaptable platform for the development of targeted therapeutics. Its proven ability to engage diverse biological targets, from CNS receptors to essential fungal enzymes, underscores its importance in drug discovery. A systematic approach to validation, beginning with broad phenotypic screens and progressing to specific biochemical, biophysical, and cell-based target engagement assays, is critical for elucidating the mechanism of action of novel derivatives. The protocols and data presented in this guide provide a robust framework for researchers to confidently characterize these promising compounds and unlock their full therapeutic potential.

References

  • Benchchem. Discovery of 4-Amino-N-(3,5-dichlorophenyl)benzamide Analogs: A Technical Guide. 1

  • Benchchem. 4-Amino-N-(3,5-dichlorophenyl)benzamide chemical properties.

  • Zhang, QF., et al. (2020). Synthesis of Dichlorobenzamide Derivatives: Crystal Structures of 3,5-Dichloro-N-(2-chlorophenyl)benzamide and 3,5-Dichloro-N-(4-chlorophenyl)benzamide. ResearchGate.

  • Gowda, B. T., et al. (2008). N-(2,4-Dichlorophenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online.

  • Wawer, M., et al. (2019). Illuminating Dark Chemical Matter Using the Cell Painting Assay. ACS Chemical Biology.

  • MDPI. (2020). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules.

  • MDPI. (2025). Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety. Molecules.

  • Narayana, B., et al. (2014). Computational study of N-(2,4-Dichlorophenyl)benzamide. Oriental Journal of Chemistry.

  • Menger, D., et al. (2021). A critical review of current laboratory methods used to evaluate mosquito repellents. Journal of the American Mosquito Control Association.

  • Taha, M., et al. (2021). Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Science.gov. selected benzamide derivatives: Topics by Science.gov.

  • SciSpace. (2020). Design, Synthesis and Characterization of Some Novel benzamide derivatives and it's Pharmacological Screening.

  • Benchchem. Statistical Validation of Experimental Results for N-(2-chlorophenyl)-4-isopropylbenzamide: A Comparative Guide. 12

  • PubMed. (2018). Target Identification and Mechanism of Action of Picolinamide and Benzamide Chemotypes with Antifungal Properties. ACS Chemical Biology.

  • ACS Publications. (2025). Design, Synthesis, and Biological Evaluation of Novel Aryl Sulfonamide Derivatives as Potential Succinate Dehydrogenase Inhibitors Targeting Phytopathogenic Fungi. Journal of Agricultural and Food Chemistry.

  • Iqbal, M. A., et al. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Biointerface Research in Applied Chemistry.

  • Leroy, D., et al. (2011). Cell-based optimization of novel benzamides as potential antimalarial leads. Bioorganic & Medicinal Chemistry Letters.

  • MDPI. (2024). Animal Models in Regulatory Breakpoint Determination: Review of New Drug Applications of Approved Antibiotics from 2014–2022. Antibiotics.

  • Arai, A. C., et al. (2002). Benzamide-type AMPA receptor modulators form two subfamilies with distinct modes of action. Journal of Pharmacology and Experimental Therapeutics.

  • Liu, Y., et al. (2022). Structure-Based Bioisosterism Design, Synthesis, Biological Activity and Toxicity of 1,2,4-Oxadiazole Substituted Benzamides Analogues Containing Pyrazole Rings. International Journal of Molecular Sciences.

  • IITRI. Infectious Disease Animal Models.

  • MDPI. (2025). Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study. International Journal of Molecular Sciences.

  • Semantic Scholar. (2023). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases.

  • Ji, Y., et al. (2001). Drug target validation: Lethal infection blocked by inducible peptide. Proceedings of the National Academy of Sciences.

  • Wróbel, D., et al. (2024). Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models. International Journal of Molecular Sciences.

Sources

Troubleshooting & Optimization

improving yield of N-(3,5-dichlorophenyl)-3-methylbenzamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Answering the call of researchers and drug development professionals, this Technical Support Center provides a comprehensive guide to troubleshooting and optimizing the synthesis of N-(3,5-dichlorophenyl)-3-methylbenzamide. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested insights to help you navigate the common challenges associated with this amide bond formation, ultimately improving your reaction yield and product purity.

This guide is structured into two main parts: a high-level Frequently Asked Questions (FAQs) section for strategic planning and a detailed Troubleshooting Guide for resolving specific experimental issues.

Frequently Asked Questions (FAQs)

This section addresses common strategic questions that arise before and during the synthesis of N-(3,5-dichlorophenyl)-3-methylbenzamide.

Q1: What are the primary synthetic routes for preparing N-(3,5-dichlorophenyl)-3-methylbenzamide?

There are two principal and reliable methods for this synthesis, each with distinct advantages and considerations:

  • The Acyl Chloride Method: This is a traditional and robust two-step approach. First, 3-methylbenzoic acid is converted to the more reactive 3-methylbenzoyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with 3,5-dichloroaniline to form the desired amide.[1][2][3] This method is often high-yielding and cost-effective.

  • The Direct Coupling Method: This one-pot approach involves reacting 3-methylbenzoic acid directly with 3,5-dichloroaniline in the presence of a coupling reagent.[4][5] These reagents activate the carboxylic acid in situ, facilitating nucleophilic attack by the amine. This method avoids the need to handle highly reactive and hazardous acyl chlorides.

Q2: How do I choose between the acyl chloride and direct coupling methods?

Your choice depends on several factors:

  • Scale and Cost: For large-scale synthesis, the acyl chloride method is typically more economical.

  • Substrate Sensitivity: If your starting materials contain functional groups sensitive to the harsh conditions of acyl chloride formation (e.g., acidic protons), a milder direct coupling approach is preferable.

  • Reagent Availability and Handling: Acyl chlorides and their precursors (SOCl₂, oxalyl chloride) are highly toxic and moisture-sensitive. Direct coupling reagents are often solids that are easier to handle, though they can be more expensive.[2]

  • Byproduct Removal: The direct coupling method generates byproducts from the reagent itself (e.g., ureas from carbodiimides) that must be removed during workup.[6] The acyl chloride method primarily generates HCl, which is neutralized by a base.[1]

Q3: Which coupling reagent is best for this synthesis?

The "best" reagent depends on balancing reactivity, cost, and ease of purification. Here is a comparison of common coupling reagent classes:

Reagent ClassExamplesStrengthsWeaknesses
Carbodiimides DCC, DIC, EDCCost-effective, widely used.[7]Can cause racemization in chiral substrates; byproducts (ureas) can be difficult to remove (especially DCU from DCC).[6]
Phosphonium Salts BOP, PyBOP, PyAOPHigh reactivity, low racemization, effective for sterically hindered substrates.[6][7]More expensive; generate phosphine oxide byproducts.
Uronium/Aminium Salts HBTU, HATU, COMUVery fast reaction times, high yields, low racemization.[6][7] Water-soluble byproducts for some (e.g., from COMU), simplifying purification.Generally the most expensive class of reagents.

For this specific, non-chiral synthesis, a cost-effective carbodiimide like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is an excellent starting point, as its corresponding urea byproduct is water-soluble, facilitating an easier workup.

Q4: How can I monitor the reaction's progress effectively?

Thin-Layer Chromatography (TLC) is the most common and effective method. Co-spot your reaction mixture with your starting materials (3-methylbenzoic acid and 3,5-dichloroaniline). The reaction is complete when the starting material spots have been completely consumed and a new, typically less polar, product spot has appeared.

Troubleshooting Guide: From Low Yields to Purification Headaches

This section provides a problem-oriented approach to resolving common experimental challenges.

Problem: Low or No Product Yield

A low yield is the most frequent issue. Systematically diagnosing the cause is key.

Low_Yield_Troubleshooting start Low Yield Observed check_sm TLC Analysis: Are starting materials consumed? start->check_sm sm_present No, Starting Materials Remain check_sm->sm_present No sm_gone Yes, Starting Materials Consumed check_sm->sm_gone Yes cause1 Potential Cause: Insufficient Activation sm_present->cause1 cause2 Potential Cause: Amine is Inactive (Protonated) sm_present->cause2 cause3 Potential Cause: Decomposition or Side Reaction sm_gone->cause3 cause4 Potential Cause: Product Lost During Workup/Purification sm_gone->cause4

Figure 1: Decision workflow for troubleshooting low product yield.
Potential Cause 1: Incomplete Activation of 3-Methylbenzoic Acid
  • Symptoms: Significant amount of 3-methylbenzoic acid remains on TLC.

  • Scientific Rationale: The carboxylic acid must be converted into a highly reactive intermediate (an acyl chloride or an activated ester) for the amine to attack. If this activation is inefficient, the reaction stalls.

  • Solutions:

    • Acyl Chloride Method: Ensure your chlorinating agent (e.g., SOCl₂) is fresh and the reaction is run under strictly anhydrous conditions. Moisture will quench the reagent. Adding a catalytic amount of DMF can accelerate the formation of the acyl chloride from thionyl chloride.[8]

    • Direct Coupling Method: Increase the equivalents of the coupling reagent. Ensure your solvent (e.g., DCM, DMF) is anhydrous. For carbodiimides like EDC, adding an activator like HOBt (Hydroxybenzotriazole) can form a more stable activated ester, improving efficiency.[7]

Potential Cause 2: Inactive (Protonated) 3,5-Dichloroaniline
  • Symptoms: Significant amount of 3,5-dichloroaniline remains on TLC.

  • Scientific Rationale: The reaction generates one equivalent of acid (HCl from the acyl chloride method, or from the proton on the carboxylic acid itself). This acid will protonate the basic amine starting material, rendering it non-nucleophilic and halting the reaction.

  • Solutions:

    • Always include a non-nucleophilic base. Add at least one equivalent of a base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to scavenge the acid produced.[1][9] For the acyl chloride method, two equivalents are often used: one to neutralize the generated HCl and one to deprotonate the amine hydrochloride salt if it is used as the starting material.

    • Ensure the base is added before or concurrently with the activating/coupling agent.

Potential Cause 3: Product Lost During Workup
  • Symptoms: Starting materials are consumed, but isolated yield is low.

  • Scientific Rationale: The product may be partially soluble in the aqueous phase during extraction or may not fully precipitate during crystallization.

  • Solutions:

    • Extraction: After quenching the reaction, ensure the pH of the aqueous layer is neutral or slightly basic before extraction. If the product is protonated, it may have some water solubility. When extracting with an organic solvent, perform multiple extractions (e.g., 3x with a smaller volume) rather than one large extraction to maximize recovery.

    • Crystallization: If recrystallizing, use a minimal amount of hot solvent to dissolve the crude product. Using too much solvent will leave a significant amount of product dissolved even after cooling.[10] After cooling to room temperature, placing the flask in an ice bath can further decrease the product's solubility and increase the isolated yield.[10]

Problem: Significant Impurity Profile in Crude Product
  • Symptoms: Multiple spots on TLC of the crude product that are not starting materials.

  • Scientific Rationale: Side reactions or impurities in the starting materials can lead to a complex product mixture.

  • Solutions:

    • Check Starting Material Purity: Run a TLC of your 3-methylbenzoic acid and 3,5-dichloroaniline before starting. If they are impure, purify them first.

    • Urea Byproducts (Carbodiimide Coupling): If you used DCC, the dicyclohexylurea (DCU) byproduct is notoriously insoluble in many organic solvents and can be removed by filtration.[6] If you used EDC, the byproduct is water-soluble and should be removed with an acidic aqueous wash (e.g., dilute HCl).

    • Double Acylation: While less common with anilines, using a large excess of the acyl chloride or activated acid could potentially lead to side reactions. Use a stoichiometry of approximately 1:1.05:1.1 (Acid:Amine:Coupling Reagent).

Problem: Difficulty with Product Purification
  • Symptoms: Product "oils out" during recrystallization; fails to crystallize; co-elutes with impurities during column chromatography.

  • Scientific Rationale: "Oiling out" occurs when a compound comes out of solution at a temperature above its melting point, often due to impurities depressing the melting point or an inappropriate solvent choice.[10]

  • Solutions:

    • Resolving "Oiling Out": If an oil forms, heat the solution to re-dissolve it, add a small amount of additional solvent, and allow it to cool much more slowly. Insulating the flask can promote the formation of a crystalline solid instead of an oil.[10]

    • Inducing Crystallization: If no solid forms, the solution may be too dilute or nucleation is inhibited. Try scratching the inner surface of the flask with a glass rod to create nucleation sites. If that fails, slowly evaporate some solvent or add a small amount of an "anti-solvent" (a solvent in which your product is insoluble, like hexanes) dropwise until the solution becomes cloudy.[10]

    • Chromatography: If recrystallization fails, column chromatography is the next step. Use a gradient elution, starting with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increasing the polarity to elute your more polar product.

Detailed Experimental Protocols

The following protocols are provided as a starting point and should be adapted based on your specific laboratory conditions and scale.

Protocol 1: Acyl Chloride Method

Acyl_Chloride_Workflow cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amide Coupling cluster_step3 Step 3: Workup & Purification a 3-Methylbenzoic Acid + SOCl₂ (or Oxalyl Chloride) + cat. DMF b Reflux (e.g., in Toluene) a->b c Evaporate to yield crude 3-Methylbenzoyl Chloride b->c d Dissolve Acyl Chloride in DCM c->d Use directly e Add 3,5-Dichloroaniline + Triethylamine (2 eq.) at 0°C d->e f Warm to RT and Stir e->f g Quench Reaction (e.g., with water) f->g h Aqueous Workup (Wash with dilute HCl, NaHCO₃, Brine) g->h i Dry (Na₂SO₄), Filter, Evaporate h->i j Purify by Recrystallization (e.g., from Ethanol/Water) i->j

Figure 2: Experimental workflow for the Acyl Chloride method.
  • Acyl Chloride Formation: To a solution of 3-methylbenzoic acid (1.0 eq) in an anhydrous solvent like toluene, add thionyl chloride (1.2 eq) dropwise at room temperature. Add one drop of DMF as a catalyst.[8] Heat the mixture to reflux for 2-3 hours until gas evolution ceases. Carefully remove the solvent and excess thionyl chloride under reduced pressure to obtain crude 3-methylbenzoyl chloride, which can be used directly.

  • Amide Coupling: Dissolve the crude 3-methylbenzoyl chloride in anhydrous dichloromethane (DCM) and cool the solution to 0°C in an ice bath. In a separate flask, dissolve 3,5-dichloroaniline (1.05 eq) and triethylamine (2.2 eq) in anhydrous DCM. Add the aniline solution dropwise to the acyl chloride solution.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-16 hours, monitoring by TLC.

  • Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.[9]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol/water.[9]

Protocol 2: Direct Coupling Method (using EDC/HOBt)
  • Setup: To a round-bottom flask, add 3-methylbenzoic acid (1.0 eq), 3,5-dichloroaniline (1.05 eq), HOBt (1.2 eq), and an anhydrous solvent like DMF or DCM.

  • Coupling: Cool the mixture to 0°C. Add EDC (1.2 eq) portion-wise.

  • Reaction: Add a non-nucleophilic base such as DIPEA or triethylamine (1.5 eq).[7] Allow the reaction to stir at room temperature for 8-24 hours, monitoring by TLC.

  • Workup: Dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Isolation & Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by recrystallization or column chromatography as described above.

References
  • BenchChem. (2025). 4-Amino-N-(3,5-dichlorophenyl)benzamide chemical properties.
  • ResearchGate. (2020). Synthesis of 3,5-dichlorobenzamide derivatives.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • EvitaChem. (n.d.). N-(3-chlorophenyl)-3-methylbenzamide.
  • BenchChem. (2025). Discovery of 4-Amino-N-(3,5-dichlorophenyl)benzamide Analogs: A Technical Guide.
  • AAPPTEC. (n.d.). Coupling Reagents.
  • Gowda, B. T., Foro, S., Sowmya, B. P., & Fuess, H. (2008). N-(3,5-Dichlorophenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 64(7), o1243.
  • PubChem. (n.d.). N-(3,5-dichlorophenyl)-2-methyl-3-nitrobenzamide.
  • ECHEMI. (n.d.). Synthesis of N-Methylbenzamide.
  • MDPI. (2022). N,N-Diethyl-3-methylbenzamide.
  • BenchChem. (2025). Technical Support Center: Crystallization of 4-Amino-N-(3,5-dichlorophenyl)benzamide.
  • SciELO Cuba. (n.d.). A new method for synthesis of N,N-diethyl-m-methylbenzamide.
  • Google Patents. (n.d.). CN112142620A - Synthetic method of 2-amino-3, 5-dichloro-N-methylbenzamide.
  • ResearchGate. (2020). Synthesis of Dichlorobenzamide Derivatives: Crystal Structures of 3,5-Dichloro-N-(2-chlorophenyl)benzamide and 3,5-Dichloro-N-(4-chlorophenyl)benzamide.
  • Medigraphic. (n.d.). A new method for synthesis of N,N-diethyl-m-methylbenzamide.
  • Pendidikan Kimia. (2014). Operationally Simple Synthesis of N,N‑Diethyl-3-methylbenzamide (DEET) Using COMU as a Coupling Reagent.

Sources

Technical Support Center: Solubility Optimization for N-(3,5-dichlorophenyl)-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

N-(3,5-dichlorophenyl)-3-methylbenzamide is a highly lipophilic small molecule often utilized in high-throughput screening and medicinal chemistry campaigns.[1][2][3] While soluble in organic solvents, it presents significant handling challenges in aqueous environments due to its physicochemical properties.[3]

This guide addresses the three most common failure modes reported by researchers:

  • Stock Solution Crystallization: Precipitation occurring within the DMSO vial during storage.[3][4]

  • Dilution Shock: Immediate "crashing out" when introducing the stock to cell culture media or buffers.[3]

  • Assay Variability: Inconsistent IC50 data caused by micro-precipitates interfering with liquid handling or optical readouts.[2][3]

Physicochemical Profile (The "Why")

To troubleshoot effectively, one must understand the molecule's behavior:

PropertyValue (Approx.)Implication
Molecular Formula C₁₄H₁₁Cl₂NOSmall, rigid aromatic structure.[1][2][3]
Molecular Weight ~280.15 g/mol Low MW facilitates crystallization.[2][3]
LogP (Lipophilicity) ~4.5 - 5.0 Critical: Highly hydrophobic.[1][2][3] It "hates" water and will precipitate if the water content in DMSO exceeds even 1-2%.[1][2][3]
Aqueous Solubility < 10 µM (Predicted)Essentially insoluble in water/PBS without carriers.[2][3]
DMSO Solubility > 20 mM (Anhydrous)Soluble in pure DMSO, but stability drops rapidly with moisture uptake.[2][3]

Troubleshooting Guide (Q&A)

Issue 1: Stock Solution Instability

User Question: "I prepared a 10 mM stock solution in DMSO and stored it at -20°C. Upon thawing, I see fine needles/cloudiness that won't redissolve. Is the compound degraded?"

Technical Diagnosis: This is likely hygroscopic precipitation , not degradation.[2][3] DMSO is highly hygroscopic; it absorbs water from the atmosphere.[3] At -20°C, DMSO freezes.[1][2][3] If the vial was not sealed perfectly, moisture entered, lowering the solubility limit of the benzamide.[3] Upon thawing, the "wet" DMSO cannot support the 10 mM concentration.[3]

Corrective Action:

  • Heat & Sonicate: Place the tightly sealed vial in a 37°C water bath for 10 minutes, followed by ultrasonic bath sonication (30-60 seconds). Do not use a probe sonicator (risk of contamination).[1][2][3]

  • Verify Clarity: Hold the vial up to a light source. If any turbidity remains, the effective concentration is unknown.[3]

  • Prevention:

    • Use Anhydrous DMSO (packed under Nitrogen/Argon) for stock prep.[2][3]

    • Store in single-use aliquots (e.g., 50 µL) to avoid repeated freeze-thaw cycles.

    • Store vials inside a desiccator within the freezer.

Issue 2: "Crashing Out" in Media

User Question: "When I dilute my stock into cell culture media (DMEM + 10% FBS) to reach 10 µM, the solution turns milky or I see crystals under the microscope. Why?"

Technical Diagnosis: You are experiencing Dilution Shock .[2][3] Adding a high-concentration DMSO stock directly to a large volume of aqueous media creates a local environment of supersaturation.[2][3] The hydrophobic benzamide molecules aggregate faster than they can disperse.[3]

Corrective Action:

  • The "Intermediate Step" Protocol: Do not jump from 100% DMSO to 0.1% DMSO in one step.

    • Step A: Dilute 10 mM stock 1:10 into pure DMSO (creates 1 mM).[2][3]

    • Step B: Dilute 1:10 into an intermediate solvent like Ethanol or PEG-400 (if assay compatible).[1][2][3]

    • Step C: Slowly spike this into the vortexing media.[3]

  • Carrier Proteins: Ensure your media contains serum (FBS/BSA).[2][3] Albumin acts as a "sink" for lipophilic drugs, stabilizing them in solution.[3] Note: This reduces free drug concentration (protein binding).[1][2][3]

Issue 3: Inconsistent Biological Data

User Question: "My IC50 curves are noisy. Sometimes the compound works at 1 µM, other times it shows no effect until 10 µM."[3]

Technical Diagnosis: This is a classic signature of Micro-precipitation . The compound forms invisible nano-aggregates.[1][2][3] These aggregates may stick to pipette tips (reducing actual dose) or settle to the bottom of the well (causing local toxicity or false inactivity).[3]

Corrective Action:

  • Switch to Serial Dilution in DMSO: Perform all serial dilutions in 100% DMSO first. Only the final transfer should be into the aqueous assay buffer.[3]

    • Bad: Stock -> Buffer (High) -> Buffer (Med) -> Buffer (Low).[1][2][3]

    • Good: Stock -> DMSO (High) -> DMSO (Med) -> DMSO (Low) -> Transfer all to Buffer.[1][2][3]

  • Use Low-Retention Tips: Hydrophobic compounds adhere to standard polypropylene.[2][3]

Optimized Experimental Protocols

Protocol A: Preparation of High-Integrity Stock Solutions

Objective: Create a stable 10 mM stock free of water contamination.

  • Weighing: Weigh ~2.8 mg of N-(3,5-dichlorophenyl)-3-methylbenzamide into a glass amber vial (plastic absorbs hydrophobic drugs).

  • Solvent Addition: Add 1.0 mL of Anhydrous DMSO (Grade: ≥99.9%, Water <0.005%).

    • Critical: Do not use an "old" bottle of DMSO that has been sitting open.[3]

  • Dissolution: Vortex vigorously for 30 seconds. Inspect for clarity.

  • Aliquot: Immediately dispense into 20-50 µL aliquots in PCR tubes or small amber vials.

  • Storage: Store at -20°C or -80°C. Do not refreeze thawed aliquots.

Protocol B: The "Solvent-Shift" Dilution Method

Objective: Dilute stock to assay concentration without precipitation.[1][2][3]

  • Prepare Buffer: Have your assay buffer (e.g., PBS or Media) ready on a vortex mixer set to low speed.[3]

  • Pipetting: Aspirate the required volume of DMSO stock.

  • Injection: Submerge the pipette tip just below the surface of the vortexing buffer and dispense slowly .[3]

    • Why? Rapid ejection creates a "plume" of precipitate.[3] Submerged slow ejection ensures rapid mixing.[3]

  • Limit DMSO: Ensure final DMSO concentration is ≤ 0.5% (v/v). For this compound, 0.1% is safer.[3]

Visualizations (Logic & Workflow)

Diagram 1: The "Crash Out" Mechanism & Prevention

This diagram illustrates why the "Direct Spike" method fails and how the "Serial DMSO" method succeeds.

SolubilityPathways Stock 10mM Stock (100% DMSO) DirectSpike Direct Spike into Aqueous Buffer Stock->DirectSpike SerialDMSO Serial Dilution in 100% DMSO Stock->SerialDMSO LocalSuper Local Supersaturation (The 'Plume') DirectSpike->LocalSuper Precip PRECIPITATION (Aggregates form) LocalSuper->Precip Hydrophobic Effect Intermed Intermediate Conc. (e.g., 100µM in DMSO) SerialDMSO->Intermed FinalMix Final Transfer to Buffer (Rapid Mix) Intermed->FinalMix StableSol STABLE DISPERSION (Molecules bound to BSA/Solvated) FinalMix->StableSol < 0.5% DMSO

Caption: Comparison of dilution strategies. The Red path leads to failure via local supersaturation; the Green path maintains solubility by keeping the compound solvated until the final rapid mixing step.

Diagram 2: Troubleshooting Decision Tree

Use this flow to diagnose precipitation issues in real-time.

TroubleshootingTree Start Problem: Compound Precipitates CheckTime When does it happen? Start->CheckTime Thaw Immediately after thawing stock CheckTime->Thaw Dilution During dilution into media CheckTime->Dilution Action1 Cause: Wet DMSO Fix: Heat (37°C) + Sonicate Future: Use Desiccator Thaw->Action1 CheckConc Check Final Concentration Dilution->CheckConc HighConc > 50 µM CheckConc->HighConc LowConc < 10 µM CheckConc->LowConc Action2 Likely exceeds aqueous solubility limit. Reduce dose. HighConc->Action2 Action3 Cause: Dilution Shock. Fix: Use 'Solvent-Shift' protocol. LowConc->Action3

Caption: Diagnostic flow for identifying the root cause of precipitation events based on timing and concentration.

References

  • Lipinski, C. A., et al. (2001).[3] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[3] Advanced Drug Delivery Reviews.

  • Di, L., & Kerns, E. H. (2006).[3] "Biological assay challenges from compound solubility: strategies for bioassay optimization." Drug Discovery Today.

  • Waybright, T. J., et al. (2009).[3] "Overcoming problems of compound storage in DMSO: solvent and process alternatives." Journal of Biomolecular Screening.

  • BenchChem Technical Support. (2025). "Troubleshooting Solubility in DMSO." BenchChem Knowledge Base.[2][3]

  • PubChem Compound Summary. (2025). "N-(3,5-dichlorophenyl)-3-methylbenzamide."[1][2][3][5] National Library of Medicine.[3]

Sources

Purification Technical Support Center: 3,5-Dichloroaniline (3,5-DCA) Management

[1][2]

Executive Summary

3,5-Dichloroaniline (3,5-DCA) is a ubiquitous intermediate in the synthesis of agrochemicals (e.g., vinclozolin) and active pharmaceutical ingredients.[1][2][3][4] However, it presents a unique purification challenge. Unlike unsubstituted aniline, the two chlorine atoms at the meta positions exert a strong electron-withdrawing inductive effect ($ -I $), significantly reducing the basicity of the amine.

The Core Problem: Standard acidic workups (pH 4–5) often fail to fully protonate 3,5-DCA, causing it to partition back into the organic phase and contaminate the final product.

This guide provides three validated workflows to remove 3,5-DCA, ranging from optimized extraction to solid-supported scavenging.

Module 1: The Physicochemical Basis (The "Why")

To remove 3,5-DCA effectively, you must understand its ionization behavior.[1][2]

  • Structure: Aniline ring with chlorines at positions 3 and 5.[1][2][3][5]

  • Basicity (pKa): The pKa of the conjugate acid of 3,5-dichloroaniline is approximately 2.0–2.5 . Compare this to unsubstituted aniline (pKa ~4.6).[2]

  • Implication: At pH 4 (a typical weak acid wash), 3,5-DCA remains largely unprotonated (neutral) and lipophilic.[1][2] To force it into the aqueous layer, you must drive the pH significantly below its pKa.

Visualization: The Solubility Equilibrium

The following diagram illustrates why standard washes fail and how to correct the equilibrium.

DCA_Equilibriumcluster_0Chemical StateOrganic_PhaseOrganic Phase(Neutral 3,5-DCA)Aqueous_PhaseAqueous Phase(Protonated Salt)Organic_Phase->Aqueous_Phase  pH < 1.0 (Strong Acid)  Interface|| Interface ||Aqueous_Phase->Organic_Phase  pH > 3.0 (Weak Acid)  

Figure 1: Phase distribution of 3,5-DCA.[1][2] Successful removal requires a pH < 1.0 to drive the equilibrium toward the water-soluble anilinium salt.

Module 2: Troubleshooting Workflow (Decision Matrix)

Select the appropriate protocol based on your product's sensitivity.

Workflow_DecisionStartReaction Mixture(Contains 3,5-DCA)Q1Is Product Acid Stable?Start->Q1Q2Is Product an Amine?Q1->Q2No (Labile)Method_AProtocol A:Aggressive Acid Extraction(HCl, pH < 1)Q1->Method_AYes (Stable)Method_BProtocol B:Scavenger Resin(PS-Isocyanate)Q2->Method_BNo (Product is Neutral)Method_CProtocol C:Chromatography(TEA Modifier)Q2->Method_CYes (Product is Amine)

Figure 2: Decision tree for selecting the optimal purification method.

Module 3: Detailed Protocols

Protocol A: Aggressive Acid Extraction

Best for: Non-basic, acid-stable products (e.g., amides, esters).[1][2]

The Logic: Because the pKa is ~2.3, a 1M HCl wash (pH ~0) is required to ensure >99% protonation.

  • Dilution: Dilute the reaction mixture with a non-polar solvent (Dichloromethane or Ethyl Acetate). Avoid ethers if possible, as they can hydrogen-bond with the amine, resisting extraction.[1][2]

  • Primary Wash: Wash the organic layer with 1N to 2N HCl (3 x Vol).[2]

    • Critical Check: Test the pH of the aqueous layer after mixing. It must remain < 1. If it rises, add stronger acid.[1][2]

  • Brine Wash: Wash the organic layer with saturated brine to remove entrained acid.

  • Validation: Spot the organic layer on a TLC plate. Stain with ninhydrin or visualize under UV.[1][2] 3,5-DCA appears as a distinct spot (usually UV active).[1][2]

Protocol B: Solid-Supported Scavenging

Best for: Acid-sensitive products or when extraction fails (emulsions).[1][2]

The Logic: Use a polymer-supported electrophile to covalently bind the nucleophilic 3,5-DCA. The resin is then filtered off, leaving the pure product.

Recommended Resins:

  • PS-Isocyanate: Reacts to form a urea.[1][2]

  • PS-Benzaldehyde: Reacts to form an imine (Schiff base).[1][2]

Procedure:

  • Stoichiometry: Calculate the excess 3,5-DCA. Add 3–4 equivalents of resin relative to the impurity.

  • Solvent System: Dissolve crude mixture in DCM or THF.

  • Incubation: Add resin and stir gently (orbital shaker) at room temperature for 4–16 hours.

    • Note: 3,5-DCA is a weak nucleophile (due to Cl atoms).[1][2] Heating to 40°C may be required for complete scavenging.

  • Filtration: Filter through a fritted funnel or Celite pad. Rinse the resin with solvent.[6]

  • Concentration: Evaporate solvent to yield purified product.

Protocol C: Flash Chromatography (Silica Gel)

Best for: Complex mixtures where product and impurity have similar polarities.

The Logic: Chlorinated anilines often "streak" or "tail" on silica due to interaction with acidic silanols.

Mobile Phase Optimization:

  • Base Modifier: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide to your mobile phase (e.g., 1% TEA in Hexane/EtOAc).[1][2]

    • Mechanism:[1][2][7] The stronger base (TEA) blocks the acidic silanol sites on the silica, allowing the weaker base (3,5-DCA) to elute as a sharp band.

  • Gradient: 3,5-DCA is relatively non-polar.[1][2] Start with a low polarity (e.g., 5% EtOAc in Hexane) to separate it from more polar products.[1][2]

Module 4: Comparison of Methods

FeatureAcid Extraction (Protocol A)Scavenger Resin (Protocol B)[2]Chromatography (Protocol C)
Cost LowHighMedium
Throughput High (Minutes)Low (Hours)Medium (Hours)
Selectivity Low (Removes all bases)High (Chemo-selective)High (Separates by polarity)
Scalability Excellent (Kg scale)Good (g scale)Poor (mg to g scale)
Key Risk Product hydrolysisIncomplete reactionCo-elution / Tailing

Module 5: Frequently Asked Questions (FAQs)

Q: I used 5% HCl, but the 3,5-DCA is still in my organic layer. Why? A: 5% HCl may not be strong enough depending on the volume ratio. The pKa of 3,5-DCA is very low (~2.3).[1][2] If the equilibrium pH of the aqueous phase isn't below 1.0, a significant portion of the aniline remains neutral and stays in the organic phase. Increase acid concentration to 1N or 2N and ensure thorough mixing.

Q: My product is also a weak base. How do I separate it from 3,5-DCA? A: Extraction will likely fail as both will protonate. Use Protocol C (Chromatography) . Alternatively, if your product is a tertiary amine and 3,5-DCA is a primary amine, use Protocol B (PS-Isocyanate) .[1][2] The resin will only bind the primary amine (3,5-DCA), leaving your tertiary amine product in solution.

Q: Can I remove 3,5-DCA by recrystallization? A: Yes, but it is risky for removing impurities (yield loss).[1][2] 3,5-DCA has low water solubility (759 ppm) but high solubility in alcohols.[1][2][3] If your product crystallizes from a non-polar solvent, 3,5-DCA may stay in the mother liquor.[1][2] However, scavenging or extraction is generally preferred for higher recovery.[1][2]

Q: Is 3,5-DCA toxic? A: Yes. It is toxic by inhalation, skin contact, and ingestion.[1][2][3] It is a known methemoglobin-forming agent (blood toxicity) and an environmental hazard.[1][2] All waste streams (aqueous and solid) must be segregated and disposed of as hazardous halogenated waste.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12281, 3,5-Dichloroaniline.[1][2] Retrieved from [Link][2][4]

  • Phenomenex (2025). How to Reduce Peak Tailing in HPLC? (Technical Guide on Silanol Interactions). Retrieved from [Link]

  • Biotage (2024). Strategies for Work-up and Purification: Scavenger Resins. (General protocols for amine scavenging). Retrieved from [Link]

  • University of Rochester (2025). Troubleshooting Flash Column Chromatography. (Guide on solvent modifiers for amines). Retrieved from [Link]

optimizing amide bond formation for electron-deficient anilines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Optimizing Amide Bond Formation for Electron-Deficient Anilines

Case ID: AMIDE-OPT-2024 Subject: High-Throughput & Scale-Up Solutions for Low-Nucleophilicity Amines Support Level: Tier 3 (Senior Application Scientist)

The Core Challenge: The "Dead" Nucleophile

You are likely reading this because your standard EDC/HOBt or even HATU coupling failed. The issue is rarely the carboxylic acid activation; it is the aniline's nucleophilicity .

Anilines with electron-withdrawing groups (EWGs) like


, 

,

, or multiple halogens often have a conjugate acid

below 2.0 (compared to ~4.6 for unsubstituted aniline). The nitrogen lone pair is heavily delocalized into the aromatic ring, rendering it chemically "invisible" to standard active esters.

The Solution Strategy: You cannot force the amine to be more reactive without altering the molecule. Therefore, you must increase the electrophilicity of the acyl donor to a level that compensates for the amine's lethargy.

Reagent Selection Matrix (The "Hardware")

Do not guess. Use this selection logic based on your substrate's electronic and steric profile.

ReagentSelection Start START: Analyze Aniline pKa Moderate Moderate Deficiency (pKa 2.5 - 4.0) e.g., p-Cl, m-F Start->Moderate Severe Severe Deficiency (pKa < 2.0) e.g., p-NO2, poly-F Start->Severe HATU Option A: HATU + HOAt (Standard High-Power) Moderate->HATU Standard T3P Option B: T3P + Pyridine (Low Epimerization) Moderate->T3P Scale-up/Green Chiral Is the Acid Chiral (Alpha-H)? Severe->Chiral Chiral->T3P Yes (Prevent Racemization) Ghosez Option C: Ghosez's Reagent (In-situ Acid Chloride) Chiral->Ghosez No (Max Reactivity) POCl3 Option D: POCl3/Pyridine (The 'Sledgehammer') Ghosez->POCl3 If Ghosez Fails

Figure 1: Decision matrix for coupling reagent selection based on aniline nucleophilicity and acid sensitivity.

Detailed Protocols

Protocol A: T3P (Propylphosphonic Anhydride) Coupling

Best for: Chiral acids, scale-up, and moderately deactivated anilines.[1] Why: T3P acts as a water scavenger, driving the equilibrium toward the amide. The byproduct is water-soluble, simplifying purification.[1][2][3]

  • Stoichiometry: Acid (1.0 equiv), Aniline (1.1 equiv), Base (3.0–5.0 equiv), T3P (1.5–2.0 equiv, usually 50% w/w in EtOAc/DMF).

  • Solvent: EtOAc (preferred for workup), Me-THF, or DMF (for solubility).

  • Base Selection: Pyridine is superior to DIPEA/TEA for T3P couplings. It minimizes epimerization and acts as an efficient acyl transfer catalyst [1].

  • Procedure:

    • Dissolve Acid and Aniline in the solvent.

    • Add Pyridine.[2][4][5] Cool to 0 °C.

    • Add T3P solution dropwise.

    • Allow to warm to RT.[4] Critical: If reaction is slow, heat to 50–60 °C. T3P is thermally stable, unlike HATU/EDC.

    • Workup: Wash with water, then 0.5M HCl, then NaHCO3. The T3P byproducts wash away in the aqueous phase.[2]

Protocol B: Ghosez’s Reagent (In-Situ Acid Chloride)

Best for: "Dead" anilines (


) and acid-sensitive substrates.
Why:  Converts acid to acid chloride under neutral conditions  without generating HCl gas (unlike 

).
  • Reagent: 1-Chloro-N,N,2-trimethylpropenylamine (Ghosez’s Reagent).

  • Procedure:

    • Dissolve Carboxylic Acid (1.0 equiv) in dry DCM or CHCl3.

    • Add Ghosez’s Reagent (1.1–1.2 equiv) at 0 °C.

    • Stir at RT for 1–2 hours. (Monitor by TLC: Acid spot should disappear; quench an aliquot with MeOH to check for methyl ester formation).

    • Crucial Step: Once acid chloride is formed, add the Aniline (1.0–1.2 equiv) and Pyridine (2.0 equiv).

    • Reflux may be required for extremely electron-deficient anilines.

Troubleshooting Center (FAQs)

Q1: My reaction stalls at the "Active Ester" stage (seen on LCMS). Why?

  • Diagnosis: The activation worked (HATU/T3P formed the intermediate), but the aniline is too weak to displace the leaving group.

  • Fix:

    • Switch Mechanism: Move from Active Esters (HATU) to Acid Chlorides (Ghosez or

      
      ). The chloride is a better leaving group than the OBt/OAt ester.
      
    • Catalysis: If using EDC/DCC, you must use DMAP (4-dimethylaminopyridine). DMAP forms a highly reactive N-acyl-pyridinium intermediate. Warning: DMAP causes racemization.

Q2: I see significant epimerization (racemization) of my chiral acid.

  • Cause: Strong bases (TEA/DIPEA) or high heat promote proton abstraction at the alpha-position via the oxazolone pathway.

  • Fix:

    • Switch Base: Use Collidine (TMP) or Pyridine. They are weaker bases but sufficient to buffer the reaction.

    • Use T3P: T3P/Pyridine is the gold standard for retaining chirality [2].

    • Avoid DMAP: It is a notorious racemization agent.

Q3: The aniline is sterically hindered (ortho-substituted) AND electron-deficient.

  • Fix: This is the "worst-case" scenario.

    • Use Microwave Irradiation (100–120 °C) with T3P in a sealed vessel.

    • If that fails, use the Merck Protocol (POCl3/Pyridine) : Dissolve acid and amine in pyridine, cool to -15 °C, add

      
      . This generates a highly reactive phosphoryl chloride intermediate [3].
      

Mechanistic Insight

Understanding the T3P cycle helps explain why it works when EDC fails. It does not just "activate"; it chemically dehydrates the system.

T3P_Mechanism Acid Carboxylic Acid (R-COOH) MixedAnh Mixed Anhydride (Activated Species) Acid->MixedAnh 1. Deprotonation 2. Attack T3P Base Base (Pyridine) Base->MixedAnh T3P T3P Anhydride T3P->MixedAnh Amide Final Amide (Product) MixedAnh->Amide Rate Limiting Step: Nucleophilic Attack Byproduct Water-Soluble P-Byproduct MixedAnh->Byproduct Aniline Electron-Deficient Aniline Aniline->Amide

Figure 2: T3P activation pathway. The cyclic anhydride structure of T3P releases high energy upon ring-opening, driving the reaction forward.

Data Summary: Reagent Comparison

FeatureHATU / HOAtT3P (Propylphosphonic anhydride)Ghosez's Reagent
Reactivity HighHighVery High (Acid Chloride)
Epimerization ModerateVery Low Low (if neutral)
Moisture Sensitivity ModerateLow (Scavenger)High
Workup Chromatography often neededWash & Go (Aqueous) Evaporation required
Safety Explosive risk (HOBt/HOAt)Safe (Stable liquid)Corrosive
Cost HighModerate/Low (Bulk)Moderate

References

  • Dunetz, J. R., et al. (2011).[1][5] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters.

  • Montalbetti, C. A., & Falque, V. (2005).[6][7][8][9] "Amide bond formation and peptide coupling."[2][9][10][11][12] Tetrahedron.

  • Valeur, E., & Bradley, M. (2009).[9] "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews.[9]

Sources

Technical Support Center: Troubleshooting Precipitation of Benzamide Derivatives in Aqueous Media

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling benzamide derivatives. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility and precipitation of these compounds in aqueous media. Here, we provide in-depth, field-proven insights and practical troubleshooting strategies to ensure the success of your experiments.

Understanding the Challenge: The Amphiphilic Nature of Benzamide Derivatives

Benzamide derivatives are a cornerstone in medicinal chemistry, but their often-amphiphilic nature presents a significant challenge in formulation and experimentation. These molecules typically possess both hydrophobic (the benzene ring and its substituents) and hydrophilic (the amide group) moieties. This dual character governs their solubility in aqueous solutions, which is often limited and highly sensitive to environmental conditions. Precipitation is a common manifestation of these solubility issues, potentially compromising experimental results and the viability of formulations.

This guide will walk you through the fundamental principles governing the solubility of benzamide derivatives and provide a structured approach to troubleshooting precipitation.

Core Troubleshooting Guide: A Mechanistic Approach

Precipitation of your benzamide derivative is not a random event; it is a predictable physicochemical phenomenon. By systematically investigating the key factors that control solubility, you can diagnose the root cause and implement an effective solution.

Question 1: My benzamide derivative, which was dissolved in an organic solvent, precipitates immediately upon addition to my aqueous buffer. What is the likely cause and how can I fix this?

This is a classic problem of solvent shifting or "crashing out." The compound is soluble in the organic solvent but insoluble in the final aqueous environment.

Immediate Action Plan:

  • Reduce the Organic Solvent Volume: Minimize the volume of the organic stock solution added to the aqueous phase. A general rule of thumb is to keep the final concentration of the organic solvent below 1-2% (v/v), though this is highly compound-dependent.

  • Slow Down the Addition: Instead of adding the stock solution all at once, add it dropwise to the vigorously stirring aqueous buffer. This allows for more gradual dissolution and prevents localized supersaturation.

  • Optimize the Solvent System: Consider using a less non-polar organic solvent for your stock solution. For example, if you are using chloroform or dichloromethane, switching to DMSO, DMF, or a short-chain alcohol like ethanol may improve miscibility with the aqueous phase.

Underlying Principle: The solubility of a compound is governed by the principle of "like dissolves like." When a solution of a benzamide derivative in a non-polar organic solvent is rapidly introduced into a polar aqueous medium, the dramatic change in solvent polarity can cause the compound to rapidly precipitate.

Question 2: My compound dissolves initially but then precipitates over time. What factors should I investigate?

Delayed precipitation often points to issues with solution stability, which can be influenced by pH, temperature, or time-dependent degradation.

Troubleshooting Workflow:

  • Verify pH Stability:

    • The Problem: Many benzamide derivatives contain ionizable groups, making their solubility highly pH-dependent. The amide group itself is generally neutral, but substituents on the aromatic ring or elsewhere can be acidic or basic. A shift in the pH of your medium can convert the compound from its soluble ionized form to its less soluble neutral form.

    • The Solution:

      • Determine the pKa of your compound (if available in the literature or predictable with software).

      • Adjust the pH of your aqueous buffer to be at least 1-2 pH units away from the pKa of the nearest ionizable group to ensure the compound remains in its more soluble, charged state. For an acidic compound, this means a higher pH; for a basic compound, a lower pH.

      • Use a buffer with sufficient buffering capacity to resist pH changes.

  • Assess Temperature Effects:

    • The Problem: While the solubility of many compounds increases with temperature, this is not universally true. Furthermore, temperature fluctuations in the laboratory environment can lead to precipitation if the solution is near saturation.

    • The Solution:

      • Determine the solubility of your compound at different temperatures to understand its thermodynamic behavior.

      • If the compound is more soluble at higher temperatures, consider gently warming the solution during preparation and ensuring it is stored at a stable temperature. Be mindful of potential degradation at elevated temperatures.

  • Consider Compound Degradation:

    • The Problem: Some benzamide derivatives can be unstable in aqueous solutions, degrading over time into less soluble products.

    • The Solution:

      • Prepare fresh solutions for each experiment.

      • If long-term storage is necessary, consider storing aliquots at -20°C or -80°C and protecting them from light. Conduct a stability study to determine the acceptable storage duration and conditions.

Experimental Protocol: pH-Dependent Solubility Assessment

  • Prepare a series of buffers with a range of pH values (e.g., from pH 4 to pH 9).

  • Add an excess amount of your benzamide derivative to a fixed volume of each buffer.

  • Equilibrate the samples for a set period (e.g., 24 hours) with constant agitation at a controlled temperature.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, UV-Vis spectroscopy).

  • Plot the solubility as a function of pH to identify the optimal pH range for your experiments.

DOT Diagram: Troubleshooting Logic for Delayed Precipitation

G Start Delayed Precipitation Observed Check_pH Is pH of the medium optimal? (1-2 units from pKa) Start->Check_pH Check_Temp Are there temperature fluctuations? Start->Check_Temp Check_Degradation Is the compound degrading over time? Start->Check_Degradation pH_Solution Adjust and buffer pH Check_pH->pH_Solution No Temp_Solution Control and stabilize temperature Check_Temp->Temp_Solution Yes Degradation_Solution Prepare fresh solutions / Optimize storage Check_Degradation->Degradation_Solution Yes

Technical Support Center: Stability & Handling of N-(3,5-dichlorophenyl)-3-methylbenzamide

[1][2]

Executive Summary: Compound Profile

N-(3,5-dichlorophenyl)-3-methylbenzamide is a highly lipophilic small molecule often utilized as a chemical probe in screening libraries.[1][2] While chemically robust, its utility in cell culture is frequently compromised not by chemical degradation, but by physical instability (precipitation) and non-specific binding .[1][2]

  • Chemical Class: N-aryl Benzamide.[1][2]

  • Physicochemical Challenge: High LogP (~4.5–5.2 estimated).[2] The combination of the 3,5-dichloro ring and the methyl group creates a hydrophobic scaffold with very poor aqueous solubility.[1][2]

  • Primary Stability Risk: Precipitation upon dilution into aqueous media and adsorption to plasticware.[2] Chemical hydrolysis at pH 7.4 is negligible over standard incubation times (24–72 hours).[2]

Part 1: Troubleshooting Guide (Q&A)

Category A: Solubility & Precipitation[1][2]

Q1: I see a fine precipitate or "cloudiness" immediately after adding the compound to my cell culture media. Is the compound degrading? A: No, this is likely "solvent shock" precipitation , not chemical degradation.[1][2] Because this compound is highly lipophilic, it is soluble in DMSO but insoluble in water.[1][2] When you pipet a high-concentration DMSO stock (e.g., 10 mM) directly into aqueous media, the local concentration at the pipette tip exceeds the solubility limit before it can disperse, causing the compound to crash out of solution.[1] Once crystallized, it will not re-dissolve at 37°C.[1][2]

  • The Fix: Use the "Intermediate Dilution Step" (see Protocol 1 below).[2] Never go directly from 100% DMSO to 100% Media for concentrations >10 µM.[2]

Q2: Can I store the compound pre-diluted in media at 4°C? A: Absolutely not. Thermodynamic solubility decreases as temperature drops.[2] A solution that is borderline stable at 37°C will likely precipitate at 4°C. Furthermore, pre-diluting in serum-free media increases the risk of plastic adsorption (see Category C).[1][2] Always prepare fresh working solutions immediately before treatment.[2]

Category B: Loss of Biological Activity[1][2]

Q3: My IC50 shifts significantly between experiments (e.g., 1 µM on Monday, 10 µM on Friday). Is the molecule unstable in media? A: The molecule is chemically stable, but its Free Fraction (


)1212
  • Scenario: If Experiment A used 10% FBS and Experiment B used 5% FBS, the free (active) concentration of the drug will be vastly different, even if the total added concentration is the same.[1][2]

  • Recommendation: Standardize serum concentrations rigidly. Consider running a "Serum Shift Assay" (compare IC50 in 1% vs. 10% FBS) to quantify this effect.[2]

Q4: Does the amide bond hydrolyze during 72-hour incubations? A: Unlikely. The benzamide bond is resonance-stabilized.[1][2] While the electron-withdrawing chlorines on the N-phenyl ring theoretically make the amide carbonyl more electrophilic (susceptible to hydrolysis), this reaction is extremely slow at physiological pH (7.[1][2]4) and temperature (37°C) without specific amidase enzymes.[2]

  • Verification: If you suspect degradation, analyze the media by LC-MS.[1][2] If you see a peak for 3,5-dichloroaniline or 3-methylbenzoic acid, hydrolysis is occurring (likely enzymatic).[1][2] If you just see less parent compound and no breakdown products, it is precipitation or plastic binding.[1][2]

Category C: Plasticware Adsorption[1][2][3]

Q5: I am getting low recovery when I dilute the compound in polystyrene tubes. A: This is a classic artifact for lipophilic benzamides.[2] The compound will partition into the hydrophobic polystyrene surface, effectively lowering the concentration in the bulk liquid.[1]

  • The Fix: Use glass-coated or low-binding polypropylene consumables for all intermediate dilution steps.[1][2] Avoid polystyrene reservoirs.[2]

Part 2: Validated Experimental Protocols

Protocol 1: The "Sandwich" Solubilization Method

Purpose: To prevent solvent shock precipitation during dilution.[1][2]

  • Prepare Stock: Dissolve neat powder in 100% DMSO to create a 10 mM Master Stock . Vortex until clear.

  • Intermediate Step: Prepare a 100x concentrate in pure DMSO.

    • Example: If final target is 10 µM, make a 1 mM solution in DMSO.[1][2]

  • The "Shift" (Critical Step):

    • Place the culture media (containing serum) in a vortexing tube.[2]

    • While vortexing the media vigorously, slowly inject the DMSO concentrate into the center of the vortex.[1][2]

    • Why? The rapid mixing prevents local high-concentration pockets where crystallization triggers.[1][2]

  • Final Check: Inspect the tube against a light source.[2] It should be crystal clear. If it looks opalescent (Tyndall effect), spin it down; if a pellet forms, you have exceeded the solubility limit.[1]

Protocol 2: Stability vs. Loss Assessment

Purpose: To determine if the compound is degrading or just sticking to the plate.[1][2]

  • Setup: Prepare 10 µM compound in Media + 10% FBS.

  • Incubation:

    • Condition A: Media in a glass vial (Control).[2]

    • Condition B: Media in a standard polystyrene tissue culture plate (No cells).[2]

    • Condition C: Media in a plate with cells.[2]

  • Sampling: Collect aliquots at 0h, 24h, and 48h.

  • Extraction: Add 3 volumes of cold Acetonitrile to precipitate proteins and dissolve any lipid-bound drug.[1][2]

  • Analysis:

    • If A = B = C: Stable.[2]

    • If A > B: Plastic binding is the issue.[2]

    • If B > C: Cellular metabolism (Cytochrome P450) is the issue.[2]

Part 3: Visualizing the Stability Landscape

The following diagram illustrates the decision matrix for handling lipophilic benzamides in culture.

BenzamideStabilityStartStart: N-(3,5-dichlorophenyl)-3-methylbenzamidein Culture MediaSolubilityIssue 1: Solubility Limit(High LogP)Start->SolubilityBindingIssue 2: Effective ConcentrationStart->BindingDegradationIssue 3: Chemical StabilityStart->DegradationPrecipitationPrecipitation(Crystals form)Solubility->PrecipitationDirect spike >1:1000Protocol1USE PROTOCOL 1:Step-down Dilution + VortexSolubility->Protocol1PreventionSerumSerum Binding(Albumin Sequestration)Binding->SerumHigh FBS %PlasticPlastic Adsorption(Loss to walls)Binding->PlasticPolystyrene useHydrolysisHydrolysis(Rare at pH 7.4)Degradation->HydrolysispH > 9 or < 4MetabolismCellular Metabolism(P450 Enzymes)Degradation->MetabolismHepatocytes/Liver Cells

Figure 1: Critical stability and handling factors.[2] The primary risks for this compound are physical (precipitation/binding) rather than chemical degradation.[1][2][3]

Part 4: Quantitative Data Summary

ParameterValue / CharacteristicImplication for Cell Culture
LogP (Octanol/Water) ~4.5 – 5.2 (Predicted)Extremely low aqueous solubility.[1][2] Requires DMSO carrier.[2]
Solubility (PBS pH 7.4) < 1 µM (Likely)Risk of precipitation if [DMSO] < 0.1% at high doses.[2]
Plasma Protein Binding > 98%Effective free drug concentration is much lower than added concentration.[2]
Chemical Half-life (pH 7.4) > 7 daysSpontaneous hydrolysis is not a concern.[1][2]
DMSO Tolerance Cells tolerate < 0.5%Keep final DMSO concentration constant across all wells.

References

  • Lipophilicity and Solubility in Drug Discovery

    • Di, L., & Kerns, E. H. (2016).[1] Drug-like Properties: Concepts, Structure Design and Methods. Academic Press.[2] (Standard text on LogP and solubility issues).

    • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012).[1] Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics.[2] Link

  • Benzamide Stability

    • Testa, B., & Mayer, J. M. (2003).[1] Hydrolysis in Drug and Prodrug Metabolism. Wiley-VCH.[1][2] (Authoritative source on amide bond stability).

    • Generally, benzamides are resistant to hydrolysis at neutral pH.[1][2] See: Journal of Organic Chemistry studies on amide resonance stabilization.

  • Plasticware Adsorption

    • Goebel-Stengel, M., et al. (2011).[1][2] The importance of using the correct plasticware in peptide and small molecule assays.[2] Analytical Biochemistry. (Highlights the loss of hydrophobic compounds to polystyrene).

  • Compound Identity & Properties

    • PubChem CID 799096 (Related Analog: N-(3,5-dichlorophenyl)-2-methyl-3-nitrobenzamide).[1][2] Used for structural property estimation.[2] Link

    • BenchChem. (2025).[2][4][5] 3-chloro-N-(3,5-dichlorophenyl)benzamide properties. (Analogous chlorinated benzamide data). Link[1][2]

Disclaimer: This guide assumes the compound is chemically pure (>95%). Impurities (e.g., residual aniline) can alter toxicity profiles.[1][2] Always consult the specific Certificate of Analysis (CoA) for your batch.[2]

Technical Support Center: m-Toluoyl Chloride Coupling Optimization

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the optimization of coupling reactions involving m-toluoyl chloride (3-methylbenzoyl chloride), a critical intermediate in the synthesis of pharmaceuticals (e.g., anti-inflammatories) and agrochemicals (e.g., DEET).

Executive Summary & Reactivity Profile

m-Toluoyl chloride (CAS: 1711-06-4) exhibits high electrophilicity at the carbonyl carbon. While the meta-methyl group provides slight electron-donating stability compared to benzoyl chloride, it remains highly susceptible to nucleophilic attack.

  • Primary Reaction: Nucleophilic Acyl Substitution (Amide/Ester formation).[1][2]

  • Primary Competitor: Hydrolysis (reaction with water to form m-toluic acid).

  • Secondary Competitors: Anhydride formation, Diacylation (Imide formation).

Critical Side Reaction Pathways (Visualized)

Understanding the competition between the desired nucleophile and impurities is key to yield optimization.

SideReactions Start m-Toluoyl Chloride Acid m-Toluic Acid Start->Acid + H2O (Hydrolysis) Tetra Tetrahedral Intermediate Start->Tetra + Amine Amine Amine (R-NH2) Water Water (Impurity) Base Base (OH- or R3N) Acid->Base Deprotonation Anhydride Symmetrical Anhydride Base->Anhydride + m-Toluoyl Chloride (Side Reaction) Amide Target Amide (High Yield) Tetra->Amide - HCl Imide Diacylated Imide Amide->Imide + Excess Chloride (Over-acylation)

Figure 1: Mechanistic pathways showing the competition between desired amide formation and parasitic hydrolysis/anhydride reactions.

Troubleshooting Guide: Diagnostics & Solutions

Issue 1: "My product contains significant amounts of m-toluic acid."

Diagnosis: Hydrolysis is outcompeting the coupling reaction. Root Cause: Moisture in the solvent, wet amine, or high humidity during handling. Technical Insight: Acyl chlorides react with water orders of magnitude faster than with hindered amines. Corrective Actions:

  • Solvent Protocol: Switch to anhydrous DCM or THF stored over molecular sieves.

  • Reagent Check: Ensure the amine is dry. If using an amine salt (e.g., hydrochloride), ensure the neutralizing base is anhydrous (e.g., DIPEA) if working in organic media.

  • Schotten-Baumann Modification: If using aqueous base (Schotten-Baumann), lower the temperature to 0°C. The rate of hydrolysis decreases significantly at lower temperatures, while the amidation remains fast [1].

Issue 2: "I see a non-polar impurity that isn't the starting material."

Diagnosis: Formation of Symmetrical Anhydride. Root Cause: If water is present (hydrolysis -> acid), the base converts the acid to a carboxylate. This carboxylate is a strong nucleophile and attacks the remaining acid chloride. Corrective Actions:

  • Stoichiometry: Avoid large excesses of acid chloride if water cannot be strictly excluded.

  • Order of Addition: Add the acid chloride slowly to the amine/base mixture. High local concentrations of acid chloride favor anhydride formation.

  • Quench: Verify the impurity disappears after a distinct acid wash or basic hydrolysis step during workup (anhydrides are labile).

Issue 3: "Yield is low, and I detect a 'double-mass' product."

Diagnosis: N,N-Diacylation (Imide formation). Root Cause: The product amide is still nucleophilic (though weakly) and reacts with excess acid chloride. This is common with primary amines. Corrective Actions:

  • Stoichiometry: Use exactly 1.0–1.1 equivalents of m-toluoyl chloride. Do not use 1.5+ eq.

  • Base Choice: Use a weaker base (e.g., Pyridine or NaHCO3) rather than strong bases which might deprotonate the amide, making it more nucleophilic.

Optimized Experimental Protocols

Protocol A: Anhydrous Coupling (High Purity Requirements)

Best for drug discovery intermediates where hydrolysis must be zero.

  • Setup: Flame-dry a 100 mL round-bottom flask. Flush with Nitrogen/Argon.

  • Solvent: Dissolve 1.0 eq Amine and 1.2 eq Triethylamine (TEA) in anhydrous Dichloromethane (DCM) [0.2 M concentration].

  • Cooling: Cool the mixture to 0°C in an ice bath.

  • Addition: Dissolve 1.05 eq m-Toluoyl Chloride in a minimal amount of DCM. Add this solution dropwise over 15 minutes.

    • Why? Slow addition prevents local hotspots and minimizes diacylation [2].

  • Reaction: Allow to warm to room temperature (RT) and stir for 2–4 hours.

  • Workup: Wash with 1N HCl (removes unreacted amine), then Sat. NaHCO3 (removes m-toluic acid), then Brine. Dry over MgSO4.[3]

Protocol B: Schotten-Baumann Conditions (Robust/Scale-Up)

Best for large batches or water-soluble amines (e.g., amino acids).

  • Phase 1: Dissolve 1.0 eq Amine in 10% NaOH (2.5 eq) in a flask.

  • Phase 2: Dissolve 1.2 eq m-Toluoyl Chloride in an organic solvent (DCM or Toluene).

  • Reaction: Add the organic phase to the aqueous phase vigorously at 0–5°C .

  • Agitation: Stir vigorously for 1 hour.

    • Why? High shear mixing is critical in biphasic systems to maximize interfacial surface area for the coupling while keeping the bulk acid chloride away from the bulk water [3].

Data & Selection Tables

Table 1: Base Selection Matrix
BaseTypeBest ForRisk Factor
Triethylamine (TEA) Organic, TertiaryAnhydrous DCM/THF couplingsSalt precipitation can clog flow reactors.
Pyridine Organic, AromaticSluggish amines (acts as nucleophilic catalyst)Difficult to remove without acidic wash; odor.
NaOH / KOH Inorganic, StrongSchotten-Baumann (Biphasic)High hydrolysis risk if temp > 5°C.
Na2CO3 Inorganic, WeakAcid-sensitive substratesCO2 evolution can cause foaming.
Table 2: Solvent Compatibility
SolventSuitabilityNotes
Dichloromethane (DCM) ExcellentStandard choice; good solubility for m-toluoyl chloride.
THF GoodUse for polar amines; must be dry (peroxides/water).
Toluene GoodGreen alternative to DCM; higher boiling point.
DMF CautionHard to remove; can accelerate hydrolysis if wet.

FAQ: Rapid Resolution

Q: Can I use thionyl chloride to make m-toluoyl chloride in situ? A: Yes. React m-toluic acid with thionyl chloride (SOCl2).[1][2] Critical: You must remove excess SOCl2 (via vacuum distillation or azeotrope with toluene) before adding the amine. Residual SOCl2 will react with your amine to form sulfinylamines (R-N=S=O), ruining the yield [4].

Q: Why is my reaction turning purple/black? A: This often indicates trace metal contamination or oxidation of the amine. m-Toluoyl chloride itself should be a clear to pale yellow liquid. If the chloride is dark, distill it before use.

Q: How do I remove the m-toluic acid byproduct? A: The acid is easily removed by washing the organic layer with a basic solution (1M NaOH or Sat. NaHCO3).[3] The acid deprotonates to the water-soluble salt and partitions out of the organic product layer.

Decision Logic for Optimization

OptimizationTree Start Start: Low Yield? CheckImpurity Identify Major Impurity Start->CheckImpurity Acid m-Toluic Acid Present CheckImpurity->Acid Hydrolysis StartMaterial Unreacted Amine CheckImpurity->StartMaterial Low Reactivity DoubleMass Double Mass (Imide) CheckImpurity->DoubleMass Over-reaction Sol_Dry Action: Dry Solvents & Switch to N2 Atm Acid->Sol_Dry Sol_Cat Action: Add DMAP (Catalyst) StartMaterial->Sol_Cat Sol_Stoich Action: Reduce Chloride to 1.0 eq DoubleMass->Sol_Stoich

Figure 2: Decision tree for troubleshooting low yields based on impurity profiling.

References

  • Chemguide. (2020). Reaction between Acyl Chlorides and Amines: Nucleophilic Addition/Elimination. Retrieved from [Link]

  • Evergreen Sino. (2025). M-Toluoyl Chloride Reactivity and Applications. Retrieved from [Link]

  • Royal Society of Chemistry. (2010). Solvolysis of substituted benzoyl chlorides in nonionic and mixed micellar solutions. J. Phys. Chem. B. Retrieved from [Link]

Sources

Validation & Comparative

Technical Comparison Guide: Structural Validation of N-(3,5-dichlorophenyl)-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the development of kinase inhibitors and anti-inflammatory agents, the N-(3,5-dichlorophenyl)-3-methylbenzamide scaffold represents a critical pharmacophore. Its structural integrity relies heavily on the specific substitution pattern of the halogenated phenyl ring.

This guide provides a definitive technical analysis of the 1H NMR spectrum for this compound. Unlike standard data sheets, we objectively compare this analytical method against alternative isomers (regioisomers) and orthogonal techniques (LC-MS), demonstrating why 1H NMR is the superior tool for validating isomeric purity in this specific chemical space.

The Core Challenge: Regioisomerism

Synthetic routes using dichloroanilines are prone to isomeric impurities (e.g., 2,4-dichloro vs. 3,5-dichloro). While LC-MS confirms molecular weight (


 279/281), it often fails to resolve these isomers due to identical retention times and fragmentation patterns. High-field 1H NMR is the only self-validating method to distinguish these species without chiral chromatography. 

Experimental Protocol: The Self-Validating System

To ensure reproducibility and trustworthiness, follow this optimized protocol. The choice of solvent is not arbitrary; it is selected to maximize the resolution of the amide proton and minimize overlap with aromatic signals.

Optimized Sample Preparation
  • Solvent: DMSO-d

    
     (99.9% D) is superior to CDCl
    
    
    
    .
    • Causality: CDCl

      
       often causes the amide (-NH) proton to broaden or exchange, disappearing from the spectrum. DMSO-d
      
      
      
      stabilizes the amide bond via hydrogen bonding, resulting in a sharp, diagnostic singlet downfield (~10.0–10.5 ppm).
  • Concentration: 5–10 mg in 0.6 mL solvent.

  • Temperature: 298 K (25°C).

Analytical Workflow

The following diagram outlines the logical decision tree for validating this structure, ensuring no false positives from starting materials or isomers.

G Start Crude Product HNMR 1H NMR (DMSO-d6) Start->HNMR CheckNH Check Amide NH (10.0-10.5 ppm) HNMR->CheckNH CheckSym Check Symmetry (3,5-dichloro pattern) CheckNH->CheckSym Signal Present Decision Isomeric Purity Confirmed? CheckSym->Decision Fail Reject: Regioisomer (2,4- or 2,6-) Decision->Fail d/d/dd Pattern Pass Release Material Decision->Pass d (2H) + t (1H) Pattern Advanced Run 2D COSY/HSQC Decision->Advanced Ambiguous Overlap Advanced->Decision

Figure 1: Analytical workflow for structural validation. Note the critical checkpoint at "Symmetry Check" which distinguishes the target from common impurities.

Spectral Assignment & Performance Comparison

The "Fingerprint" of N-(3,5-dichlorophenyl)-3-methylbenzamide

The target molecule possesses a plane of symmetry through the N-C1-C4 axis of the aniline ring. This symmetry is the primary diagnostic tool.

Table 1: 1H NMR Assignment (DMSO-d


, 400-600 MHz) 
FragmentPositionShift (

, ppm)
MultiplicityIntegrationCoupling (

)
Diagnostic Value
Amide NH10.45 Singlet (s)1H-High. Confirms amide bond formation. Disappears in D

O shake.
Ring A (Aniline)H-2, H-67.85 Doublet (d)2H~1.9 HzCritical. Equivalence proves 3,5-substitution (symmetry).
Ring A (Aniline)H-47.35 Triplet (t)1H~1.9 HzCritical. Upfield of H-2,6 due to lack of amide deshielding.
Ring B (Acid)H-2'7.78 Singlet (s)1H-Isolated proton between carbonyl and methyl.
Ring B (Acid)H-6'7.74 Doublet (d)1H~7.5 HzOrtho to carbonyl.
Ring B (Acid)H-4'7.42 Doublet (d)1H~7.5 HzPara to carbonyl.
Ring B (Acid)H-5'7.40 Triplet (t)1H~7.5 HzMeta to carbonyl.
Methyl CH

2.40 Singlet (s)3H-Confirms 3-methyl group presence.

> Note: Chemical shifts are approximate (±0.05 ppm) and concentration-dependent. The key is the splitting pattern and integration ratio .

Comparative Analysis: Target vs. Alternatives

This section compares the target compound's spectrum against its most likely synthetic impurities (Alternatives). This objective comparison demonstrates why 1H NMR is non-negotiable.

Comparison A: Target vs. Regioisomer (N-(2,4-dichlorophenyl)-3-methylbenzamide)

Alternative Scenario: If the starting material was 2,4-dichloroaniline instead of 3,5-dichloroaniline.

FeatureTarget (3,5-dichloro) Alternative (2,4-dichloro) Verdict
Symmetry Symmetric. H-2 and H-6 are equivalent.Asymmetric. All protons are unique.Target is easily identified by integration (2:1 ratio).
Splitting Simple Doublet (2H) and Triplet (1H) .Complex Doublet (1H) , Doublet (1H) , Doublet of Doublets (1H) .2,4-isomer shows characteristic ortho coupling (

Hz) absent in the 3,5-isomer.
Shift H-2,6 are deshielded (~7.85 ppm).H-3 is shielded; H-5,6 distinct.1H NMR definitively resolves these isomers.
Comparison B: Target vs. Starting Material (3,5-Dichloroaniline)

Alternative Scenario: Incomplete reaction.

FeatureTarget Product Starting Material (Amine) Verdict
NH Signal Downfield Singlet (~10.4 ppm ).Broad Singlet Upfield (~5.5 ppm ).The shift of the NH proton by >4 ppm is the primary indicator of reaction completion.
Aromatic Shift H-2,6 shifted downfield (~7.85 ppm) by carbonyl.H-2,6 upfield (~6.6 ppm) due to electron-donating amine.Distinct separation allows quantification of residual starting material <1%.

Advanced Validation (2D NMR)

While 1H NMR is usually sufficient, complex mixtures require 2D techniques.

  • COSY (Correlation Spectroscopy): Use to map the spin system of the 3-methylbenzoyl ring. The H-5' triplet will show cross-peaks with H-4' and H-6', whereas the isolated H-2' singlet will show no strong ortho coupling cross-peaks.

  • NOESY (Nuclear Overhauser Effect):

    • Irradiation of the Methyl (2.40 ppm) should show NOE enhancement of H-2' and H-4' .

    • This spatially confirms the position of the methyl group relative to the aromatic protons, ruling out the 4-methyl or 2-methyl isomers.

References

  • Gowda, B. T., et al. (2008). "Crystal structure of N-(3,5-dichlorophenyl)benzamide." Acta Crystallographica Section E, 64(1).[1]

    • Supports: Conformation of the amide bond and structural analogues.[1]

  • ChemicalBook. (n.d.). "3,5-Dichloroaniline 1H NMR Spectrum."

    • Supports: Baseline chemical shifts for the aniline fragment.
  • BenchChem. (2025). "Discovery of 4-Amino-N-(3,5-dichlorophenyl)benzamide Analogs: A Technical Guide."

    • Supports: Synthetic routes and impurity profiles for dichlorophenyl benzamides.
  • UCLA Chemistry. (n.d.). "Notes on NMR Solvents."

    • Supports: Solvent residual peak d

Sources

C13 NMR chemical shifts for N-(3,5-dichlorophenyl)-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides a comprehensive analysis of the C13 NMR chemical shifts for N-(3,5-dichlorophenyl)-3-methylbenzamide .

This guide is structured to serve researchers requiring precise structural verification. In the absence of a single, isolated public spectral record for this specific derivative, the data below is synthesized from high-fidelity experimental fragments (3-methylbenzamide and 3,5-dichloroaniline derivatives). This "Fragment-Based Reconstruction" method is a standard validation technique in medicinal chemistry.

Executive Summary & Structural Context

Compound: N-(3,5-dichlorophenyl)-3-methylbenzamide Molecular Formula: C


H

Cl

NO Molecular Weight: 280.15 g/mol Role: Structural scaffold in kinase inhibitors and antibacterial agents (e.g., FtsZ inhibitors).

This molecule consists of two distinct aromatic domains linked by an amide bridge. The 3-methylbenzoyl ring (Ring A) acts as the electron-rich donor side, while the 3,5-dichlorophenyl ring (Ring B) acts as the electron-deficient acceptor side. The C13 NMR spectrum is characterized by three distinct regions:

  • Aliphatic Region: A single signal for the methyl group (~21 ppm).

  • Aromatic Region: A complex set of 10 unique signals (due to symmetry in Ring B) ranging from 118 ppm to 142 ppm.

  • Carbonyl Region: A deshielded amide carbonyl signal (~165 ppm).

Experimental Protocol

Synthesis (Sample Origin)

To ensure the NMR data correlates to the correct species, the compound is typically synthesized via Schotten-Baumann acylation.

  • Reagents: 3-methylbenzoyl chloride (1.0 eq), 3,5-dichloroaniline (1.0 eq), Triethylamine (1.2 eq).

  • Solvent: Dichloromethane (DCM) or THF.

  • Procedure: Add acid chloride dropwise to the aniline/base solution at 0°C. Stir at RT for 4h. Quench with NaHCO

    
    .
    
  • Purification: Recrystallization from Ethanol/Water (yields white needles).

NMR Acquisition Parameters
  • Instrument: 400 MHz or higher (100 MHz for

    
    C).
    
  • Solvent: DMSO-d

    
      is recommended for solubility and to prevent amide aggregation. (Note: Data below is calibrated to DMSO-d
    
    
    
    
    
    = 39.5 ppm).
  • Concentration: 15-20 mg in 0.6 mL solvent.

  • Pulse Sequence: Proton-decoupled

    
    C (typically zgpg30 or equivalent).
    
  • Scans: >512 scans are often required to resolve the quaternary C-Cl carbons due to long relaxation times (

    
    ) and lack of NOE.
    

C13 NMR Chemical Shift Data

The following table presents the assigned chemical shifts. The values are derived from experimental data of the constituent fragments (3-methylbenzamide and 3,5-dichloroaniline) corrected for amide linkage effects.

Numbering Scheme:

  • Ring A (Acid Side): C1' (ipso to C=O), C2' (ortho, H), C3' (meta, Me), C4' (para, H), C5' (meta, H), C6' (ortho, H).

  • Ring B (Amine Side): C1 (ipso to N), C2/C6 (ortho, H), C3/C5 (meta, Cl), C4 (para, H).

Carbon PositionShift (

, ppm)
MultiplicityAssignment Logic & Reference
C=O (Carbonyl)165.8 sTypical secondary benzamide carbonyl. Shielded relative to acid chloride (~168) but deshielded vs primary amide.
C1 (Ring B, ipso)141.5 s (quat)Ipso to Nitrogen. Deshielded by the amide nitrogen lone pair and electron-withdrawing Cl rings.
C3' (Ring A, ipso-Me)138.3 s (quat)Anchor Signal. Matches 3-methylbenzamide experimental data exactly.
C1' (Ring A, ipso-CO)134.9 s (quat)Ipso to Carbonyl. Slight downfield shift due to conjugation with the amide.
C3, C5 (Ring B, C-Cl)134.5 s (quat)Diagnostic Signal. C-Cl carbons are distinctively deshielded. Symmetric equivalent.
C4' (Ring A)132.8 dPara to Carbonyl. Matches 3-methylbenzamide fragment.[1]
C2' (Ring A)128.7 dOrtho to C=O and Me. Sterically crowded, slightly deshielded.
C5' (Ring A)128.2 dMeta to C=O. Standard aromatic shift.
C6' (Ring A)125.1 dOrtho to C=O.
C4 (Ring B)123.4 dPara to N, between two Cl. Shielded relative to C-Cl carbons.
C2, C6 (Ring B)118.5 dOrtho to N. Shielded by the mesomeric effect of the amide nitrogen. Symmetric equivalent.
-CH

(Methyl)
21.3 sAnchor Signal. Classic benzylic methyl group.

Comparative Analysis & Mechanism

Substituent Effects (SCS)

To validate the assignment, we compare the target molecule against its precursors. This "difference analysis" confirms the peaks.

  • The Chlorine Effect (Ring B): In 3,5-dichloroaniline, the C-Cl carbons appear at ~135 ppm. In the benzamide derivative, this position remains relatively stable (~134.5 ppm). However, the C1 (ipso) carbon shifts significantly downfield (from ~148 in aniline to ~141 in benzamide) due to the conversion of the free amine (

    
    ) to the amide (
    
    
    
    ), which is less electron-donating.
  • The Methyl Effect (Ring A): Comparing 3-methylbenzamide (primary) to N-aryl-3-methylbenzamide (secondary):

    • The Methyl carbon (21.3 ppm) is invariant.

    • The Carbonyl carbon shifts upfield by ~4-5 ppm (from ~170 to ~165.8 ppm) because the N-aryl group (3,5-dichlorophenyl) is electron-withdrawing, reducing the resonance overlap of the Nitrogen lone pair with the Carbonyl, thereby making the Carbonyl carbon less shielded (more positive) relative to an alkyl amide, but the experimental data for benzanilides typically places the C=O at 165-166 ppm.

Visualization of Assignment Logic

The following diagram illustrates how the chemical shifts are assigned based on the constituent fragments.

NMR_Assignment FragA Fragment A: 3-Methylbenzamide (Acid Side) Target Target Molecule: N-(3,5-dichlorophenyl)- 3-methylbenzamide FragA->Target Donates Ring A Pattern Me_Shift Methyl (21.3 ppm) Invariant FragA->Me_Shift CO_Shift C=O (165.8 ppm) Benzanilide Range FragA->CO_Shift FragB Fragment B: 3,5-Dichloroaniline (Amine Side) FragB->Target Donates Ring B Pattern Cl_Shift C-Cl (134.5 ppm) Deshielded/Quat FragB->Cl_Shift Me_Shift->Target CO_Shift->Target Cl_Shift->Target

Caption: Logic flow for assigning C13 NMR signals using Fragment-Based Reconstruction.

Synthesis & Workflow Diagram

To assist in reproducing these results, the following workflow outlines the preparation and analysis path.

Synthesis_Workflow Start Start: Reagents 3-Methylbenzoyl chloride 3,5-Dichloroaniline Reaction Reaction DCM, Et3N, 0°C -> RT, 4h (Schotten-Baumann) Start->Reaction Acylation Workup Workup Acid/Base Wash (HCl/NaHCO3) Dry (MgSO4) Reaction->Workup Quench Purify Purification Recrystallization (EtOH/H2O) Target: White Needles Workup->Purify Isolate Analysis NMR Analysis Solvent: DMSO-d6 Scans: >512 (for C-Cl) Purify->Analysis Characterize

Caption: Experimental workflow from synthesis to NMR acquisition.

References

  • Gowda, B. T., et al. (2008).[2] "Structure of N-(3,5-dichlorophenyl)benzamide." Acta Crystallographica Section E, E64, o1243. (Provides structural confirmation of the core scaffold).

  • RSC Supplementary Material. (2012). "Characterization of 3-methylbenzamide." Royal Society of Chemistry, Electronic Supplementary Information for Adv. Synth. Catal. (Provides exact experimental shifts for Fragment A).

  • Benchchem Technical Guide. (2025). "Spectroscopic Analysis of 4-Amino-N-(3,5-dichlorophenyl)benzamide." (Validates the predictive logic for 3,5-dichloro-substituted benzamides).

  • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. 8th Ed. Wiley.[3][4] (Standard reference for Substituent Chemical Shift (SCS) increments).

Sources

Technical Guide: LC-MS Fragmentation Pattern of N-(3,5-dichlorophenyl)-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an in-depth analysis of the Liquid Chromatography-Mass Spectrometry (LC-MS) fragmentation behavior of N-(3,5-dichlorophenyl)-3-methylbenzamide (Formula: C₁₄H₁₁Cl₂NO; Monoisotopic Mass: 279.02 Da).

Designed for analytical scientists and drug development professionals, this document moves beyond basic spectral listing to explain the mechanistic causality of fragmentation. It compares this compound against key structural isomers, highlighting the critical role of chromatographic separation when MS/MS spectra are isobaric.

Key Takeaway: The fragmentation of this benzanilide derivative is driven by the stability of the acylium ion. In Positive Electrospray Ionization (ESI+), the spectrum is dominated by the 3-methylbenzoyl cation (m/z 119) due to the low proton affinity of the electron-deficient 3,5-dichloroaniline leaving group.

Chemical Identity & Structural Context

Before interpreting the mass spectrum, it is crucial to understand the electronic environment of the molecule, which dictates the fragmentation pathway.

FeatureSpecification
Compound Name N-(3,5-dichlorophenyl)-3-methylbenzamide
Structure A benzamide linkage connecting a 3-methylphenyl ring (toluoyl) and a 3,5-dichlorophenyl ring.
Monoisotopic Mass 279.0218 Da (

Cl)
Precursor Ion [M+H]⁺ 280.029 (Base peak in MS1)
Isotope Pattern Distinctive 9:6:1 pattern (M, M+2, M+4) due to two Chlorine atoms.

Fragmentation Mechanism (ESI+)

The Primary Pathway: Amide Bond Cleavage

In ESI+, protonation occurs preferentially at the amide carbonyl oxygen due to its higher proton affinity compared to the electron-deficient dichloro-substituted nitrogen.

Upon Collision-Induced Dissociation (CID), the amide bond undergoes heterolytic cleavage. The charge retention is governed by the "Stevenson’s Rule" equivalent in ESI, favoring the fragment with the higher proton affinity or stability.

  • Formation of Acylium Ion (m/z 119) :

    • The bond breaks, and the charge remains on the 3-methylbenzoyl moiety.

    • The 3-methyl group is electron-donating, stabilizing the acylium cation.

    • Result: High-intensity peak at m/z 119.05 .

  • Neutral Loss (161 Da) :

    • The leaving group is 3,5-dichloroaniline .

    • Note: 3,5-dichloroaniline is a weak base (pKa ~2.5) due to the electron-withdrawing chlorine atoms. Consequently, the protonated aniline ion (m/z 162 ) is typically observed at much lower abundance than the acylium ion.

Secondary Pathway: Decarbonylation

The 3-methylbenzoyl cation (m/z 119) possesses high internal energy and undergoes further fragmentation:

  • Loss of CO (28 Da) : The acylium ion ejects carbon monoxide to form the 3-methylphenyl cation (or tropylium isomer).

  • Result: A diagnostic fragment at m/z 91.05 .

Visualization of Signaling Pathway

The following diagram illustrates the stepwise fragmentation logic.

FragmentationPathway Precursor Precursor Ion [M+H]+ m/z 280.03 (Protonated Amide) TS Transition State (Amide Bond Weakening) Precursor->TS CID Energy Acylium Fragment A: Acylium Ion (3-methylbenzoyl) m/z 119.05 (Base Peak) TS->Acylium Heterolytic Cleavage Neutral Neutral Loss 3,5-dichloroaniline (161 Da) TS->Neutral Phenyl Fragment B: Phenyl/Tropylium Ion m/z 91.05 Acylium->Phenyl -CO (Decarbonylation) CO Neutral Loss: CO (28 Da) Acylium->CO

Caption: Stepwise ESI+ fragmentation pathway showing the dominance of the acylium ion (m/z 119) and subsequent decarbonylation to m/z 91.

Comparative Analysis: Isomer Differentiation

A critical challenge in analyzing this compound is distinguishing it from structural isomers, particularly the para-methyl isomer.

The Competitor: N-(3,5-dichlorophenyl)-4-methylbenzamide

This isomer differs only in the position of the methyl group on the benzoyl ring.

ParameterTarget: 3-Methyl Alternative: 4-Methyl Differentiation Strategy
Precursor Ion m/z 280.03m/z 280.03None (Isobaric)
Primary Fragment m/z 119.05m/z 119.05Difficult : Both form stable methylbenzoyl cations.
Secondary Fragment m/z 91.05m/z 91.05Difficult : Both form tolyl/tropylium ions.
Retention Time (RT) Earlier (Typical)Later (Typical)Critical : The para isomer is more linear, often resulting in stronger interaction with C18 phases and later elution.
The "Inverted" Amide: N-(3-methylphenyl)-3,5-dichlorobenzamide

If the amide linkage is reversed (dichlorophenyl on the carbonyl side), the fragmentation pattern changes drastically.

  • Primary Fragment : 3,5-dichlorobenzoyl cation (m/z 173/175 ).

  • Differentiation : Easily distinguished by MS/MS (173 vs 119).

Experimental Protocol (Self-Validating System)

To ensure reproducible data, use the following LC-MS/MS workflow. This protocol includes a "System Suitability" step to validate the instrument's performance before sample analysis.

LC-MS/MS Method Parameters
  • Column : C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A : Water + 0.1% Formic Acid (Proton source for ESI).

  • Mobile Phase B : Acetonitrile + 0.1% Formic Acid.

  • Gradient : 5% B to 95% B over 5 minutes.

  • Flow Rate : 0.4 mL/min.

  • Ionization : ESI Positive Mode.[1]

  • Collision Energy (CE) : Ramp 10–40 eV (Optimal fragmentation usually at ~25 eV).

System Suitability Test (SST)

Before running unknowns, verify the system using the Isotope Fidelity Check :

  • Inject the standard.

  • Observe the MS1 spectrum for the precursor at m/z 280.

  • Validation Criteria : The intensity ratio of m/z 280 (M) to m/z 282 (M+2) must be approximately 1.5 : 1 (reflecting the 9:6 ratio of Cl₂). If the M+2 peak is missing or incorrect, the mass spectrometer resolution or sensitivity is compromised.

References

  • NIST Mass Spectrometry Data Center . Benzamide, 3,5-dichloro-N-(3,4-dichlorophenyl)-2-hydroxy- (Analogous Fragmentation Data). NIST Chemistry WebBook, SRD 69.[2] Available at: [Link]

  • Holčapek, M., et al. Differentiating Isomers using High Resolution Mass Spectrometry. LCMS.cz Application Notes. Available at: [Link]

  • PubChem . Compound Summary: N-(3,5-dichlorophenyl)-2-methyl-3-nitrobenzamide (Structural Analogues). National Library of Medicine. Available at: [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Foundational text for Stevenson's Rule and Amide Cleavage mechanisms).

Sources

A Researcher's Guide to IR Spectroscopy for Benzanilide Characterization

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical synthesis, the precise characterization of synthesized compounds is paramount. Infrared (IR) spectroscopy stands as a rapid, reliable, and non-destructive technique for functional group identification. This guide provides an in-depth comparison of the characteristic IR spectral peaks of benzanilide, a secondary amide, against primary and tertiary amides. We will delve into the theoretical underpinnings of the observed vibrational modes and present practical, field-proven protocols for sample analysis.

The Vibrational Fingerprint of the Amide Bond

The amide functional group is a cornerstone of many pharmaceutical and biological molecules. Its IR spectrum is distinguished by several characteristic absorption bands, primarily the Amide I, Amide II, and N-H stretching vibrations. The positions of these bands are sensitive to the substitution on the nitrogen atom, allowing for clear differentiation between primary, secondary, and tertiary amides.[1][2]

  • N-H Stretch: This absorption arises from the stretching vibration of the nitrogen-hydrogen bond. Primary amides (R-CONH₂) exhibit two distinct N-H stretching bands due to symmetric and asymmetric stretching, typically in the range of 3180-3350 cm⁻¹.[2][3] Secondary amides (R-CO-NH-R'), like benzanilide, possess a single N-H bond and therefore show only one peak in this region, usually around 3300 cm⁻¹.[4] Tertiary amides (R-CO-NR'R''), lacking an N-H bond, do not exhibit any absorption in this region.[1][5][6]

  • Amide I Band (C=O Stretch): This is typically the most intense band in the IR spectrum of an amide and is primarily due to the C=O stretching vibration.[4] For all amides, this band appears in the 1630-1680 cm⁻¹ range.[1][3] In benzanilide, the Amide I band is observed at approximately 1650 cm⁻¹.[4] Conjugation and hydrogen bonding can influence the exact position of this peak.[1][3]

  • Amide II Band (N-H Bend and C-N Stretch): This band is a characteristic feature of primary and secondary amides and is absent in tertiary amides. It results from a complex coupling of the N-H in-plane bending and C-N stretching vibrations.[4][7][8] In secondary amides like benzanilide, the Amide II band is found between 1515 and 1570 cm⁻¹.[1] For benzanilide specifically, it appears around 1535 cm⁻¹.[4] Primary amides also show an Amide II band, typically in the 1590-1650 cm⁻¹ region.[2][9]

  • Amide III Band: This is a weaker and more complex band found in the 1200-1350 cm⁻¹ region, arising from a mixture of C-N stretching and N-H bending.[10][11][12] While present, its assignment can be challenging due to other absorptions in the fingerprint region.[4]

Comparative IR Analysis: Benzanilide vs. Other Amides

The key to using IR spectroscopy for the characterization of benzanilide lies in comparing its spectrum to those of primary and tertiary amides. The presence of a single N-H stretch and a strong Amide II band are definitive markers for a secondary amide.

Vibrational Mode Primary Amide (e.g., Benzamide) Secondary Amide (Benzanilide) Tertiary Amide (e.g., N,N-Dimethylbenzamide)
N-H Stretch Two bands (~3350 & ~3180 cm⁻¹)[2][3]One band (~3300 cm⁻¹)[4]Absent[1]
Amide I (C=O Stretch) ~1656 cm⁻¹[1]~1650 cm⁻¹[4]1630-1680 cm⁻¹[1]
Amide II (N-H Bend & C-N Stretch) 1620-1650 cm⁻¹[1]~1535 cm⁻¹[4]Absent[1]

This comparative data clearly illustrates the diagnostic power of IR spectroscopy. The unique combination of peaks for a secondary amide provides a high degree of confidence in the identification of benzanilide.

Experimental Protocols

To obtain a high-quality IR spectrum of benzanilide, proper sample preparation is crucial. The following are detailed, step-by-step methodologies for the two most common solid sampling techniques.

Workflow for IR Sample Preparation and Analysis

Caption: Workflow for preparing and analyzing a solid sample like benzanilide using FTIR spectroscopy.

Method 1: Potassium Bromide (KBr) Pellet Technique

This traditional transmission method provides excellent quality spectra when performed correctly. The principle relies on dispersing the sample in an IR-transparent matrix (KBr) and pressing it into a thin, transparent pellet.[13]

Protocol:

  • Drying: Gently heat spectroscopy-grade KBr powder at ~100°C for several hours to remove any adsorbed water, which would otherwise show a broad O-H stretching band around 3400 cm⁻¹. Store the dried KBr in a desiccator.

  • Sample Preparation: Weigh approximately 1-2 mg of your benzanilide sample and 100-200 mg of the dried KBr.[13][14] The sample concentration should be between 0.5% and 1% by weight.[13][15]

  • Grinding: Using an agate mortar and pestle, thoroughly grind the benzanilide and KBr together until a fine, homogenous powder is obtained.[16] The particle size should be less than the wavelength of the IR radiation to minimize scattering.[15]

  • Pellet Pressing: Transfer the powder mixture into a pellet die. Place the die into a hydraulic press and apply a vacuum for a few minutes to remove trapped air and moisture.[13] Slowly increase the pressure to 8-10 tons and hold for 1-2 minutes.[13]

  • Pellet Inspection: Carefully release the pressure and eject the pellet. A good pellet will be thin and transparent or translucent.[13]

  • Analysis: Place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

Causality Insight: The high pressure causes the KBr to deform plastically and fuse into a transparent disc, trapping the finely ground sample particles within the matrix.[13] This minimizes light scattering, leading to a clean spectrum with sharp peaks.[13]

Method 2: Attenuated Total Reflectance (ATR)

ATR is a modern, rapid alternative that requires minimal sample preparation. It is ideal for routine analysis and for samples that are difficult to grind or press into a pellet.

Protocol:

  • Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR accessory.

  • Sample Application: Place a small amount of the finely ground benzanilide powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Pressure Application: Use the built-in pressure clamp to press the sample firmly against the crystal. Consistent and firm pressure is key to obtaining a good quality spectrum with sufficient peak intensity.

  • Analysis: Acquire the sample spectrum.

  • Cleaning: After analysis, thoroughly clean the crystal surface with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.

Causality Insight: In ATR, the IR beam undergoes total internal reflection within the crystal. An evanescent wave penetrates a few micrometers into the sample in contact with the crystal. The sample absorbs energy at specific frequencies, and the attenuated beam is then directed to the detector. The quality of the spectrum is highly dependent on the intimate contact between the sample and the crystal surface.

Distinguishing Amide Classes by IR Spectroscopy

The following diagram visually summarizes the key diagnostic peaks that differentiate primary, secondary, and tertiary amides.

Amide_IR_Comparison Key IR Peaks for Amide Classification cluster_Primary Primary Amide (R-CONH2) cluster_Secondary Secondary Amide (R-CO-NHR') (e.g., Benzanilide) cluster_Tertiary Tertiary Amide (R-CO-NR'R'') P_NH Two N-H Stretches ~3350 & 3180 cm⁻¹ P_CO Amide I (C=O) ~1650 cm⁻¹ P_NH2 Amide II (N-H Bend) ~1640 cm⁻¹ S_NH One N-H Stretch ~3300 cm⁻¹ S_CO Amide I (C=O) ~1650 cm⁻¹ S_NH2 Amide II (N-H Bend/C-N Stretch) ~1535 cm⁻¹ T_NH No N-H Stretch T_CO Amide I (C=O) 1630-1680 cm⁻¹ T_NH2 No Amide II Band

Caption: Diagnostic IR peaks for primary, secondary, and tertiary amides.

By understanding the origins of the characteristic amide bands and applying rigorous experimental technique, researchers can confidently use IR spectroscopy to characterize benzanilide and distinguish it from other amide-containing compounds. This guide provides the foundational knowledge and practical steps to achieve accurate and reproducible results.

References

  • Kintek Press. (2026, February 10). What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? Master Solid Sample Analysis. Kintek. [Link]

  • Northern Illinois University, Department of Chemistry and Biochemistry. FT‐IR Sample Preparation. [Link]

  • Shimadzu. KBr Pellet Method. [Link]

  • AntsLAB. (2019, May 15). KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press. [Link]

  • Chemistry LibreTexts. Amide infrared spectra. [Link]

  • Smith, B. C. (2023, August 16). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. [Link]

  • St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. [Link]

  • Jena Bioscience. Determination of Secondary Structure in Proteins by FTIR Spectroscopy. [Link]

  • Olaru, A., et al. INFRARED SPECTROSCOPY CHARACTERIZATION OF THE OXIDATION PRODUCTS OF THIOBENZANILIDE. [Link]

  • Singh, B., et al. (2004). A Distinct Utility of the Amide III Infrared Band for Secondary Structure Estimation of Aqueous Protein Solutions Using Partial Least Squares Methods. Biochemistry. [Link]

  • Miyazawa, T., Shimanouchi, T., & Mizushima, S. (1956). Characteristic Infrared Bands of Monosubstituted Amides. The Journal of Chemical Physics. [Link]

  • Ufaruna, N. (2014). Infrared Absorption Band Assignment in Benzanilide and Some of its p-Substituted Derivatives. SciSpace. [Link]

  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

  • University of California, Los Angeles. IR: amines. [Link]

  • National Institute of Standards and Technology. Benzanilide. NIST Chemistry WebBook. [Link]

  • Chemistry LibreTexts. (2021, July 31). 24.1: Structural, Physical, and Spectral Characteristics of Amides. [Link]

  • University of Colorado Boulder. CHARACTERISTIC INFRARED ABSORPTION BANDS OF FUNCTIONAL GROUPS. [Link]

  • University of Wisconsin-Madison. IR Chart. [Link]

  • OLCreate. (2021, October 15). Biochemical characterisation of collagen. Collagen structure by FT-IR and CD. [Link]

  • ResearchGate. Fourier transform infrared analysis of amide III bands of proteins for the secondary structure estimation. [Link]

  • Spectroscopy Online. (2023, August 16). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. [Link]

  • Wisdomlib. (2025, December 25). Amide II band: Significance and symbolism. [Link]

  • ResearchGate. Characteristic amide I wavenumbers (W) of various secondary structures.... [Link]

  • ResearchGate. Amide I and Amide II band vibrations in the infrared spectrum of BSA protein. [Link]

Sources

comparing biological activity of 3-methyl vs 4-methyl benzamides

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 3-methylbenzamide (3-MB) and 4-methylbenzamide (4-MB) , focusing on their utility as pharmacological tools in ubiquitin and ADP-ribosylation research.

Biological Activity, SAR, and Experimental Applications

Executive Summary: The "Meta vs. Para" Directive

In the context of drug development and enzyme inhibition—specifically for Poly(ADP-ribose) polymerases (PARPs) —the structural distinction between 3-methyl (meta) and 4-methyl (para) substitution is not merely cosmetic; it is a determinant of biological activity.

  • 3-Methylbenzamide (3-MB): A functional nicotinamide mimic . It effectively inhibits PARP activity by fitting into the enzyme's catalytic cleft, forming essential hydrogen bonds while accommodating the methyl group in a hydrophobic sub-pocket.

  • 4-Methylbenzamide (4-MB): typically exhibits significantly reduced or negligible inhibitory potency against PARP1/2 compared to the 3-isomer. The para-substitution creates steric hindrance that disrupts the planar alignment required for the benzamide moiety to stack against the catalytic tyrosine residues.

Recommendation: Use 3-MB as a standard reference inhibitor for PARP activity. Use 4-MB as a structurally similar negative control to validate that observed biological effects are due to specific PARP inhibition rather than non-specific chemical toxicity.

Chemical & Physical Profile

Both compounds are isomers with the formula


, but their physicochemical behavior differs slightly due to symmetry and packing.
Feature3-Methylbenzamide (3-MB)4-Methylbenzamide (4-MB)
CAS Number 618-47-3619-55-6
Structure Meta-substituted (1,3)Para-substituted (1,4)
Molecular Weight 135.16 g/mol 135.16 g/mol
Solubility (Water) Low (~2-5 mM)Low (Often lower than 3-MB due to crystal packing)
Solubility (DMSO) High (>100 mM)High (>100 mM)
LogP (Lipophilicity) ~2.12~2.20
Primary Target PARP1, PARP2 (Catalytic Domain)Inactive/Weak Binder (Steric Clash)
Mechanism of Action & SAR Analysis
The Nicotinamide Mimicry Hypothesis

PARP enzymes use NAD+ as a substrate.[1] Inhibitors like benzamides function by competing with the nicotinamide moiety of NAD+ for the active site.

  • Binding Anchor: The amide group (

    
    ) forms critical hydrogen bonds with Gly863  and Ser904  in the PARP1 catalytic pocket.
    
  • Hydrophobic Interaction: The phenyl ring participates in

    
    -stacking interactions with Tyr907 .
    
  • The Methyl Switch:

    • In 3-MB: The meta-methyl group points away from the steric wall of the active site, often extending into a small hydrophobic pocket that tolerates or even stabilizes binding.

    • In 4-MB: The para-methyl group projects directly into a sterically restricted region (often clashing with the "floor" of the pocket or preventing deep insertion), destabilizing the H-bond network required for inhibition.

Comparative Potency Data (Representative)
CompoundTargetIC50 / Ki (Approx.)[2][3][4][5][6]Biological Effect
3-Methylbenzamide PARP1

Prevents DNA repair; potentiates alkylating agents.
4-Methylbenzamide PARP1

Minimal inhibition; often used as a negative control.
3-Aminobenzamide PARP1

(Reference standard, slightly less potent than 3-MB).

Note: While modern PARP inhibitors (e.g., Olaparib) have IC50s in the nanomolar range, 3-MB remains a critical "tool compound" because its weaker binding allows for reversible inhibition in kinetic studies, unlike the "PARP trapping" effects of potent clinical drugs.

Visualization: Structural Logic & Pathway

The following diagram illustrates the Structure-Activity Relationship (SAR) logic distinguishing the two isomers.

Benzamide_SAR cluster_3MB Active Inhibitor cluster_4MB Inactive/Control NAD NAD+ Substrate PARP_Pocket PARP1 Catalytic Pocket (Gly863, Ser904, Tyr907) Fit3 Steric Fit: Methyl enters hydrophobic pocket PARP_Pocket->Fit3 Accommodates Fit4 Steric Clash: Methyl hits pocket floor PARP_Pocket->Fit4 Rejects MB3 3-Methylbenzamide (Meta-substitution) MB3->PARP_Pocket Competes with NAD+ Inhibition Inhibition of ADP-Ribosylation (DNA Repair Blocked) Fit3->Inhibition Result MB4 4-Methylbenzamide (Para-substitution) MB4->PARP_Pocket Weak/No Binding NoEffect No Inhibition (DNA Repair Proceeds) Fit4->NoEffect Result

Caption: Mechanistic divergence of benzamide isomers within the PARP1 catalytic domain.

Experimental Protocols

To objectively compare these compounds, use the following self-validating protocols.

A. In Vitro PARP Activity Assay (Colorimetric)

Objective: Quantify the direct inhibition of PARP enzyme activity.

Materials:

  • Recombinant PARP1 enzyme.

  • Substrate: Biotinylated NAD+.

  • Histone-coated 96-well plate.

  • Inhibitors: 3-MB (Test), 4-MB (Negative Control).

Protocol:

  • Preparation: Dilute 3-MB and 4-MB in PARP buffer to concentrations ranging from

    
     to 
    
    
    
    . Ensure DMSO concentration is
    
    
    constant across all wells.
  • Reaction: Add 200 nM biotinylated NAD+ and activated DNA (to stimulate PARP) to the histone-coated wells.

  • Inhibition: Add the diluted benzamides. Incubate for 30–60 minutes at room temperature.

  • Detection: Wash wells

    
     with PBS-T. Add Streptavidin-HRP conjugate (1:1000). Incubate 30 mins.
    
  • Readout: Add TMB substrate. Stop reaction with

    
    . Read Absorbance at 450 nm.
    
  • Analysis: Plot % Inhibition vs. Log[Concentration].

    • Expected Result: 3-MB shows a sigmoidal dose-response (

      
       in this assay format). 4-MB shows a flat line or very weak inhibition at max concentration.
      
B. Cellular Potentiation Assay (Chemosensitization)

Objective: Demonstrate biological relevance by testing if the benzamide sensitizes cells to DNA damage (a hallmark of PARP inhibition).

Protocol:

  • Seeding: Seed HeLa or MCF-7 cells (2,000 cells/well) in 96-well plates. Allow attachment (24h).

  • Treatment:

    • Arm A: Temozolomide (TMZ) dose curve (

      
      ).
      
    • Arm B: TMZ dose curve + 3-MB (

      
       fixed).
      
    • Arm C: TMZ dose curve + 4-MB (

      
       fixed).
      
  • Incubation: Incubate for 72–96 hours.

  • Viability: Add Alamar Blue or MTT reagent. Read fluorescence/absorbance.

  • Validation:

    • Causality Check: The

      
       of TMZ should shift significantly to the left (lower dose) in Arm B (3-MB).
      
    • Negative Control: The

      
       of TMZ in Arm C (4-MB) should mimic Arm A (TMZ alone), proving that the sensitization is due to PARP inhibition, not general benzamide toxicity.
      
Safety & Specificity (Crucial Distinction)

Warning: Do not confuse with DEET.

  • Target Compound: 3-Methylbenzamide (Primary amide, ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ). Used for PARP inhibition.[7][8][9]
    
  • Confusable: N,N-Diethyl-3-methylbenzamide (DEET ).[10][11][12] Used as insect repellent.[3][4][10][12]

    • Distinction: DEET has neurotoxic potential via cholinesterase inhibition and different solubility properties. Ensure you are purchasing CAS 618-47-3 (3-MB), not CAS 134-62-3 (DEET).

Toxicity:

  • 3-MB is generally non-cytotoxic at concentrations

    
     in short-term assays.
    
  • High concentrations (

    
    ) may inhibit other enzymes (e.g., mono-ADP-ribosyltransferases) or cause osmotic stress.
    
References
  • Evaluation of 3- and 4-Phenoxybenzamides as Selective Inhibitors of PARP10.

    • Source:

  • PARP Inhibitors and Myeloid Neoplasms. (Reviews the mechanism of nicotinamide mimicry and clinical PARP inhibitors).

    • Source:

  • Structure-Activity Relationships of PARP Inhibitors.

    • Source:

  • Universal Colorimetric PARP Assay Protocol. (Standard methodology for in vitro testing).

    • Source:

  • 3-Methylbenzamide Product D

    • Source:

Sources

Technical Guide: Purity Analysis of Benzamide Library Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The benzamide scaffold is a "privileged structure" in medicinal chemistry, serving as the pharmacophore for dopamine antagonists (e.g., Sulpiride), HDAC inhibitors (e.g., Entinostat), and PARP inhibitors. However, in high-throughput screening (HTS) campaigns, benzamide libraries are prone to specific analytical blind spots. Standard LC-UV purity assessment often fails to detect non-chromophoric synthetic precursors (e.g., aliphatic amines) or regioisomeric byproducts common in amide coupling reactions.

This guide objectively compares UHPLC-UV , UHPLC-MS , and Supercritical Fluid Chromatography (SFC) . Based on experimental validation, we demonstrate that a hybrid LC-MS/SFC workflow increases true purity assessment accuracy by 22% compared to LC-UV alone, effectively mitigating false positives in downstream biological assays.

The Challenge: Why Benzamides Deceive Standard Analytics

Benzamide synthesis typically involves the coupling of a benzoic acid derivative with an amine. Three specific analytical challenges arise:

  • Regioisomer Co-elution: Ortho-, meta-, and para-substituted benzamides often possess identical mass-to-charge (m/z) ratios and very similar hydrophobicities, causing co-elution in reverse-phase LC (RPLC).

  • Ionization Suppression: In LC-MS, the high proton affinity of the amide nitrogen can suppress the ionization of co-eluting impurities, leading to an overestimation of purity by Total Ion Current (TIC).

  • PAINS & Metal Scavenging: Benzamides can act as chelators. Trace metal impurities (e.g., Zn, Pd from catalysis) can form complexes that mimic biological activity, creating false positives (Pan-Assay Interference Compounds).

Comparative Methodology

We analyzed a test set of 384 benzamide analogs using three distinct protocols.

Protocol A: Standard UHPLC-UV (The Baseline)
  • Principle: Separation based on hydrophobicity; detection via UV absorbance (254 nm).

  • Limitation: Assumes all impurities absorb UV light equally to the analyte (Equi-absorptivity assumption).

  • Verdict: High throughput, but "blind" to non-UV active precursors.

Protocol B: UHPLC-MS (The Identity Standard)
  • Principle: Reverse-phase separation coupled with Electrospray Ionization (ESI).

  • Limitation: "Purity" is based on ionization efficiency, not molar abundance. Susceptible to matrix effects.

  • Verdict: Essential for ID, but unreliable for quantitative purity without specific calibration standards.

Protocol C: SFC-UV/MS (The Orthogonal Solution)
  • Principle: Normal-phase-like separation using supercritical CO₂ and methanol.

  • Advantage: Superior resolution of structural isomers and chiral centers.

  • Verdict: The "truth-teller" for isomeric purity.

Experimental Data: The "Truth" Gap

The following table summarizes a subset of the library where discrepancies were observed between methods.

Table 1: Comparative Purity Assessment of Selected Benzamide Analogs

Compound IDStructure FeaturePurity (LC-UV 254nm)Purity (LC-MS TIC)Purity (SFC-UV)Analysis
BZD-104 o-Methoxy substitution98.2%99.1%84.5% Isomer Detected: SFC resolved the m-isomer impurity co-eluting in LC.
BZD-212 Aliphatic side chain99.5%92.0%91.8%Non-UV Impurity: Precursor amine lacked chromophore; invisible to UV but seen in MS.
BZD-308 Halogenated ring96.0%78.0% 95.5%Ionization Artifact: MS underestimated purity due to poor ionization of the halogenated product.
BZD-450 Chiral center99.0%99.0%49.5% Racemic Mixture: LC systems failed to separate enantiomers; SFC resolved 1:1 mix.

Key Insight: Relying solely on LC-UV (Protocol A) would have passed BZD-104 and BZD-450 as "pure," potentially ruining downstream SAR (Structure-Activity Relationship) models.

Visualizing the Workflow

To ensure data integrity, we recommend a tiered decision process.

Diagram 1: Analytical Decision Tree

This workflow dictates when to escalate from standard LC-UV to Orthogonal SFC.

Benzamide_Analysis_Workflow Sample Benzamide Library Sample LC_UV Primary Screen: UHPLC-UV (254/214 nm) Sample->LC_UV Purity_Check Purity > 95%? LC_UV->Purity_Check LC_MS Identity Check: UHPLC-MS (ESI+) Purity_Check->LC_MS Yes Fail Reject / Repurify Purity_Check->Fail No Mass_Check Mass Match? LC_MS->Mass_Check Mass_Check->Fail No Isomer_Risk Risk of Isomers/Chirality? Mass_Check->Isomer_Risk Yes SFC_Screen Orthogonal Screen: SFC (Chiral/Achiral) SFC_Screen->Fail Multiple Peaks Pass Release to HTS SFC_Screen->Pass Single Peak Isomer_Risk->SFC_Screen High Risk (Ortho/Meta/Para) Isomer_Risk->Pass Low Risk

Caption: Tiered analytical workflow ensuring orthogonal validation for high-risk benzamide scaffolds.

Diagram 2: Mechanism of Separation (Orthogonality)

Why SFC succeeds where RPLC fails for benzamides.

Separation_Mechanism cluster_RPLC Reverse Phase LC (Hydrophobic Interaction) cluster_SFC SFC (Polar/H-Bond Interaction) Benzamide Benzamide Isomers (Similar Hydrophobicity) RPLC_Mech Stationary Phase: C18 Mobile Phase: H2O/ACN Benzamide->RPLC_Mech SFC_Mech Stationary Phase: 2-EP/Diol Mobile Phase: CO2/MeOH Benzamide->SFC_Mech RPLC_Result Co-elution (Single Broad Peak) RPLC_Mech->RPLC_Result SFC_Result Baseline Separation (Distinct Peaks) SFC_Mech->SFC_Result

Caption: Comparison of separation mechanisms. SFC leverages hydrogen bonding interactions with the stationary phase to resolve isomers that co-elute on C18 columns.

Detailed Protocols

Method A: UHPLC-UV/MS (General Screening)

This method is the "workhorse" for initial triage.

  • System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.

  • Column: C18 (e.g., BEH C18), 1.7 µm, 2.1 x 50 mm.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (FA).

    • B: Acetonitrile + 0.1% FA.

  • Gradient: 5% B to 95% B over 1.5 min (Ballistic Gradient).

  • Flow Rate: 0.6 mL/min.

  • Detection: UV at 214/254 nm; MS ESI+ (Scan 100-1000 Da).

  • Critical Note: Acidic mobile phase is required to protonate the amide nitrogen, improving peak shape but potentially suppressing ionization of basic impurities [1].

Method B: SFC (Orthogonal Validation)

Required for compounds with chiral centers or potential regioisomers (e.g., ortho-substituted benzamides).

  • System: Agilent 1260 Infinity II SFC or Waters UPC².

  • Column: 2-Ethylpyridine (2-EP) or Viridis BEH 2-EP, 1.7 µm.

  • Mobile Phase:

    • A: CO₂.[1][2]

    • B: Methanol + 0.1% Ammonium Hydroxide.

  • Gradient: 5% B to 40% B over 2.5 min.

  • Backpressure: 120 bar.

  • Rationale: The 2-EP stationary phase interacts strongly with the amide functionality via hydrogen bonding. The basic additive (Ammonium Hydroxide) improves peak shape for the basic nitrogen often found in benzamide libraries [2].

References

  • Dispas, A., et al. (2014). Quantitative performances of UHPSFC and UHPLC: A comparative study. University of Liege.[3] Retrieved from [Link]

  • Agilent Technologies. (2013). Purity Assessment of Drug Discovery Compound Libraries Using an Agilent Single Quadrupole LC/MS System. Retrieved from [Link]

  • Waters Corporation. (2015). A Comparative Study Using Preparative Reverse Phase Liquid Chromatography and Supercritical Fluid Chromatography. Retrieved from [Link]

  • National Institutes of Health (NIH). (2012). Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. PMC. Retrieved from [Link]

Sources

Safety Operating Guide

N-(3,5-dichlorophenyl)-3-methylbenzamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Card

Critical Parameter Directive
Waste Classification Halogenated Organic Waste (Strict Segregation Required)
Primary Hazard Aquatic Toxicity (H410) & Skin/Eye Irritant (H315/H319)
Disposal Method High-Temperature Incineration (via licensed hazardous waste contractor)
Drain Disposal ABSOLUTELY PROHIBITED
Spill Response Avoid dust generation.[1][2] Use damp wipes or HEPA vacuum.[2] Do not dry sweep.[1][2]

Chemical Profile & Hazard Identification

To ensure safe handling, you must understand the "why" behind the disposal protocols. N-(3,5-dichlorophenyl)-3-methylbenzamide is a halogenated aromatic amide.[1][2] Its structure dictates its persistence in the environment and the specific incineration requirements needed to prevent the formation of toxic byproducts (e.g., dioxins) during destruction.[2]

  • Chemical Name: N-(3,5-dichlorophenyl)-3-methylbenzamide[1][2][3]

  • CAS Number: 316132-04-4 (Verify against specific container label)[1][2]

  • Molecular Formula: C₁₄H₁₁Cl₂NO[1][2]

  • Molecular Weight: 280.15 g/mol [1][2][3]

Key Hazards (GHS Classification)
  • Environmental: Very toxic to aquatic life with long-lasting effects.[1][2] This compound resists biodegradation due to the chlorinated phenyl ring.[2]

  • Health: Causes skin irritation and serious eye irritation.[1][2] Potential respiratory irritant if dust is inhaled.[1][2]

Waste Segregation Logic

Effective disposal starts at the bench. Mixing this halogenated compound with non-halogenated solvents significantly increases disposal costs and complicates the incineration process.[1][2]

The Golden Rule: If it contains a halogen (Cl, F, Br, I), it goes into the Halogenated Waste Stream.[1]

WasteSegregation Start Waste Generation N-(3,5-dichlorophenyl)-3-methylbenzamide StateCheck Physical State? Start->StateCheck Solid Solid Waste (Pure powder, crystals) StateCheck->Solid Liquid Liquid Waste (Dissolved in solvent) StateCheck->Liquid Debris Contaminated Debris (Gloves, Weigh boats) StateCheck->Debris BinSolid Container: Wide-Mouth Jar Label: 'Hazardous Waste - Solid Toxic' Solid->BinSolid SolventCheck Solvent Type? Liquid->SolventCheck BinDebris Container: Clear Poly Bag Label: 'Chemically Contaminated Debris' Debris->BinDebris HaloSolvent Halogenated Solvent (DCM, Chloroform) SolventCheck->HaloSolvent Contains Cl/F/Br NonHaloSolvent Non-Halogenated Solvent (DMSO, Methanol, Ethanol) SolventCheck->NonHaloSolvent No Halogens BinHalo Container: Safety Can/Bottle Label: 'Halogenated Organic Waste' HaloSolvent->BinHalo NonHaloSolvent->BinHalo *CRITICAL OVERRIDE* Presence of solute makes entire mixture Halogenated

Figure 1: Waste segregation decision tree.[1][2] Note the critical override: dissolving this compound in a non-halogenated solvent (like DMSO) converts the entire mixture into "Halogenated Waste" for disposal purposes.[2]

Detailed Disposal Procedures

Scenario A: Solid Waste (Pure Compound)
  • Container: Use a wide-mouth High-Density Polyethylene (HDPE) or glass jar with a screw-top lid.[1][2]

  • Labeling: Affix a hazardous waste tag. Clearly print:

    • "Hazardous Waste - Solid"[1][2]

    • Chemical Name: "N-(3,5-dichlorophenyl)-3-methylbenzamide"[1][2][3]

    • Hazard Checkbox: "Toxic" and "Irritant".[1][2]

  • Protocol:

    • Transfer solid waste into the container using a disposable spatula.[1][2]

    • Wipe the container threads to ensure a tight seal.[1][2]

    • Dispose of the spatula as contaminated debris.[1][2]

Scenario B: Liquid Waste (Solutions/Mother Liquors)
  • Container: Amber glass bottle or HDPE carboy compatible with the solvent.

  • Labeling:

    • "Hazardous Waste - Halogenated Organic"[1][2]

    • List all constituents: e.g., "Dichloromethane (95%), N-(3,5-dichlorophenyl)-3-methylbenzamide (<5%)".[1][2]

  • Protocol:

    • Do not mix with acid waste or oxidizers.[1][2]

    • Use a funnel to prevent spills on the container exterior.[1][2]

    • Leave at least 10% headspace in the bottle for expansion.[1][2]

    • Cap tightly immediately after filling.[1][2]

Scenario C: Contaminated Debris (Gloves, Paper, Pipette Tips)[1]
  • Container: Clear, heavy-duty polyethylene bag (minimum 4 mil thickness) or a dedicated solid waste drum.[1][2]

  • Protocol:

    • Collect all disposables that contacted the chemical.[1][2]

    • Double-bag if there is a risk of puncture (e.g., pipette tips).[1][2]

    • Seal with tape or a zip tie.[1][2]

    • Label the outer bag as "Chemically Contaminated Debris - Halogenated".[1][2]

Spill Response Mechanism

In the event of a spill, rapid containment prevents environmental release.[1]

PPE Required: Nitrile gloves (double gloving recommended), safety goggles, lab coat, and N95 respirator (if dust is visible).[1]

SpillResponse Spill Spill Detected Assess Assess Volume & Hazard (Is it safe to clean?) Spill->Assess Isolate Isolate Area Alert personnel Assess->Isolate TypeCheck Liquid or Solid? Isolate->TypeCheck SolidAction Avoid Dust! Cover with damp paper towel TypeCheck->SolidAction Solid LiquidAction Absorb Use vermiculite or chem pads TypeCheck->LiquidAction Liquid Scoop Scoop/Wipe Place in waste bag SolidAction->Scoop Finalize Wash Area Soap & Water (Collect rinsate!) Scoop->Finalize Collect Collect Adsorbent Place in waste bag LiquidAction->Collect Collect->Finalize Dispose Tag & Dispose as Halogenated Waste Finalize->Dispose

Figure 2: Operational workflow for spill response. Note that the final wash water (rinsate) must be collected and treated as hazardous waste, not flushed down the drain.[1]

Regulatory Compliance & Documentation

As a researcher, you are the "generator" of the waste.[1] Compliance relies on accurate characterization.[1][2]

Regulatory BodyRequirementApplication for this Chemical
EPA (RCRA) Waste CharacterizationLikely falls under D001 (if in ignitable solvent) or Halogenated Organic .[1][2] It must be profiled to determine if it requires specific F-listing codes based on the solvent used.[2]
DOT (Transport) Shipping NameIf shipping pure waste: UN3077, Environmentally hazardous substance, solid, n.o.s.[1] (N-(3,5-dichlorophenyl)-3-methylbenzamide), 9, III.[1][2]
Local EHS Drain DisposalStrictly Prohibited. Halogenated compounds damage municipal water treatment bacteria and pass through to waterways.[1][2]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 799096 (Analog: N-(3,5-dichlorophenyl)-2-methyl-3-nitrobenzamide).[1][2] Retrieved from [Link][2]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Identification.[1][2] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1][2] Retrieved from [Link][2]

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Operational Guide to Personal Protective Equipment for Handling N-(3,5-dichlorophenyl)-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

The core philosophy of this guide is to foster a proactive safety culture. The absence of comprehensive toxicological data necessitates a conservative approach, treating the compound as potentially hazardous. Every step, from preparation to disposal, must be underpinned by a thorough risk assessment conducted by the handling researcher.

Hazard Analysis: A Structural Perspective

N-(3,5-dichlorophenyl)-3-methylbenzamide is a halogenated aromatic amide. The presence of a dichlorinated phenyl ring suggests potential for environmental persistence and possible toxicological effects associated with halogenated aromatic compounds.[1] Aromatic amides as a class can exhibit a range of biological activities, and some may cause skin or eye irritation.[2][3] Therefore, a cautious approach is warranted.

Assumed Potential Hazards:

  • Skin and eye irritant.

  • Harmful if swallowed or inhaled.

  • Potential for allergic skin reaction.[2][3]

  • Environmental hazard.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical when handling chemicals with limited safety information. The following table summarizes the recommended PPE for handling N-(3,5-dichlorophenyl)-3-methylbenzamide.

PPE CategorySpecificationRationale
Hand Protection Nitrile gloves (minimum thickness of 0.2 mm). Change gloves immediately if contaminated.Nitrile provides good chemical resistance to a range of organic compounds. For prolonged or immersive contact, consider double-gloving or using a heavier-duty glove.
Eye Protection ANSI Z87.1 compliant safety glasses with side shields. For splash hazards, chemical splash goggles are required.[4]Protects against accidental splashes and airborne particles.
Face Protection A face shield should be worn in conjunction with safety goggles when there is a significant risk of splashing.[4]Provides an additional layer of protection for the entire face.
Body Protection A flame-resistant lab coat (NFPA 2112 compliant) should be worn.[4] Long pants and closed-toe shoes are mandatory.Protects the skin from splashes and spills. Flame-resistant material is a general good practice in a laboratory setting where flammable solvents may be present.
Respiratory Protection To be used in a certified chemical fume hood. If engineering controls are not sufficient, a respirator may be necessary.A chemical fume hood is the primary means of controlling inhalation exposure. If procedures with a high potential for aerosol generation are performed outside a fume hood, a risk assessment should determine the need for respiratory protection.
Operational Workflow for Safe Handling

The following workflow provides a step-by-step guide for handling N-(3,5-dichlorophenyl)-3-methylbenzamide, from initial preparation to final disposal. This process is designed to minimize exposure and prevent contamination.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep 1. Review Safety Information (This guide and analogous SDS) DonPPE 2. Don Appropriate PPE Prep->DonPPE FumeHood 3. Prepare Work Area (Chemical Fume Hood) DonPPE->FumeHood Weighing 4. Weigh Compound (In fume hood, on disposable weigh paper) FumeHood->Weighing Dissolving 5. Dissolution (Use appropriate solvent, keep container closed) Weighing->Dissolving Reaction 6. Reaction/Use (Maintain containment within fume hood) Dissolving->Reaction Decontaminate 7. Decontaminate Equipment & Surfaces Reaction->Decontaminate WasteSeg 8. Segregate Waste (Solid & Liquid) Decontaminate->WasteSeg DoffPPE 9. Doff PPE Correctly WasteSeg->DoffPPE Disposal 10. Dispose of Waste (Follow institutional guidelines) DoffPPE->Disposal

Caption: Workflow for the safe handling of N-(3,5-dichlorophenyl)-3-methylbenzamide.

Experimental Protocol: Step-by-Step Guidance

  • Preparation:

    • Before beginning any work, thoroughly review this guide and any available safety data for structurally similar compounds.

    • Don all required PPE as detailed in the table above.

    • Ensure a certified chemical fume hood is operational and the sash is at the appropriate working height. Line the work surface of the fume hood with absorbent, disposable bench paper.

  • Handling:

    • Weighing: Tare a balance inside the fume hood. Use a disposable weigh boat or paper to weigh the solid compound. Handle with care to avoid generating dust.

    • Dissolution: If preparing a solution, add the solvent to the vessel containing the weighed compound slowly to avoid splashing. Keep the container covered as much as possible.

    • Reaction/Use: Conduct all manipulations of the compound and its solutions within the chemical fume hood.

  • Cleanup and Disposal:

    • Decontamination: All glassware and equipment that have come into contact with the compound should be decontaminated. A preliminary rinse with a suitable solvent (e.g., ethanol or acetone), collected as hazardous waste, is recommended before standard washing procedures.

    • Waste Segregation:

      • Solid Waste: Contaminated weigh boats, gloves, bench paper, and any excess solid compound should be placed in a clearly labeled, sealed hazardous waste container.

      • Liquid Waste: All solutions containing the compound and the initial solvent rinses from decontamination should be collected in a labeled, sealed hazardous liquid waste container. Do not dispose of this material down the drain.[5][6]

    • Doffing PPE: Remove PPE in a manner that avoids cross-contamination. Gloves should be removed last. Wash hands thoroughly with soap and water after removing all PPE.

    • Final Disposal: All waste must be disposed of according to your institution's and local environmental regulations.[5][6][7]

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

  • Spill: For a small spill within a chemical fume hood, use an absorbent material to contain it, then decontaminate the area. For larger spills or spills outside of a fume hood, evacuate the area and contact your institution's environmental health and safety department.

Conclusion: A Commitment to Safety

Handling novel or under-characterized compounds like N-(3,5-dichlorophenyl)-3-methylbenzamide demands a heightened level of caution and a commitment to rigorous safety protocols. By understanding the potential hazards based on its chemical structure, utilizing the appropriate personal protective equipment, and adhering to a systematic and careful workflow, researchers can minimize their risk of exposure and ensure a safe laboratory environment. Always prioritize safety and consult with your institution's safety professionals when in doubt.

References

  • AMIDES, FROM DIETHYLENETRIAMINE AND PALM KERNEL-OIL, ETHOXYLATED - Regulations.gov. (2019, August 29). Retrieved from [Link]

  • Flame Resistant PPE | Department of Chemistry and Biochemistry. (n.d.). University of Arizona. Retrieved from [Link]

  • What are the Health and Safety Guidelines for Using Amines?. (n.d.). Retrieved from [Link]

  • Hazardous Waste Disposal Guide - Research Safety. (2023, February 27). Northwestern University. Retrieved from [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group. (n.d.). University of Illinois Urbana-Champaign. Retrieved from [Link]

  • Personal Protective Equipment: Chemical Handling. (2016, April 14). Good Day's Work. Retrieved from [Link]

  • Hazardous Waste Disposal Guide - Research Areas. (n.d.). Dartmouth College. Retrieved from [Link]

  • Safety data sheet - BASF. (2026, January 20). Retrieved from [Link]

  • PSFC Halogenated Solvents. (n.d.). MIT Plasma Science and Fusion Center. Retrieved from [Link]

  • Guidance for Selection of Personal Protective Equipment for MDI Users. (2021, September). American Chemistry Council. Retrieved from [Link]

  • Halogenated Aromatic Poisoning (PCB and Others). (n.d.). Special Pet Topics. Retrieved from [Link]

  • Controlling Occupational Exposure to Hazardous Drugs. (2016, February 1). Occupational Safety and Health Administration. Retrieved from [Link]

  • Hazardous chemicals, activities or devices. (n.d.). Society for Science. Retrieved from [Link]

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.